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  • Product: 2-(2-Ethoxyphenoxy)-N-methylethanamine
  • CAS: 6660-49-7

Core Science & Biosynthesis

Foundational

"2-(2-Ethoxyphenoxy)-N-methylethanamine" physical and chemical properties

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)-N-methylethanamine Introduction 2-(2-Ethoxyphenoxy)-N-methylethanamine is a substituted phenoxyethylamine derivative. This class of compounds is of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)-N-methylethanamine

Introduction

2-(2-Ethoxyphenoxy)-N-methylethanamine is a substituted phenoxyethylamine derivative. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities exhibited by its members. The core structure, featuring an aromatic ring, an ether linkage, and an alkylamine side chain, serves as a valuable scaffold for designing molecules that can interact with various biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of 2-(2-Ethoxyphenoxy)-N-methylethanamine, its synthesis, and its potential applications, grounded in the context of related, well-studied molecules.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and structural formula.

  • CAS Number: 6660-49-7[1]

  • IUPAC Name: 2-(2-ethoxyphenoxy)-N-methylethanamine[1]

  • Molecular Formula: C₁₁H₁₇NO₂

  • InChI Key: RBZMDWDXCZNJOU-UHFFFAOYSA-N[1]

The structure consists of a 2-ethoxyphenol moiety linked via an ether bond to an N-methylethanamine side chain.

G Start 2-Ethoxyphenol + 1-Bromo-2-chloroethane Reagent1 Base (e.g., NaH) Solvent (e.g., THF) Intermediate 2-(2-Ethoxyphenoxy)ethyl chloride Reagent1->Intermediate Step 1: Williamson Ether Synthesis Reagent2 Methylamine (CH₃NH₂) (Excess) Product 2-(2-Ethoxyphenoxy)-N- methylethanamine Reagent2->Product Step 2: Nucleophilic Substitution (Amination)

Figure 2: Proposed two-step synthesis workflow.

Potential Applications in Drug Development

The phenoxyethylamine scaffold is a classic pharmacophore found in many clinically significant drugs, particularly beta-adrenergic receptor antagonists (beta-blockers). For instance, the closely related compound 2-(2-methoxyphenoxy)ethylamine is a known intermediate in the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker. [2] The structural elements of 2-(2-Ethoxyphenoxy)-N-methylethanamine—the ether linkage, the aromatic ring with an alkoxy substituent, and the secondary amine side chain—are all features known to influence binding affinity and selectivity at adrenergic receptors. The ethoxy group, compared to a methoxy group, slightly increases lipophilicity, which can affect pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Therefore, this compound is a prime candidate for:

  • Lead Compound Development: It can be used as a starting point or a library compound in screening campaigns for new cardiovascular drugs.

  • Structure-Activity Relationship (SAR) Studies: By comparing its biological activity to analogs with different substituents on the phenyl ring or alterations to the amine side chain, researchers can elucidate the structural requirements for receptor binding and functional activity.

Safety and Handling

According to available Safety Data Sheets (SDS), 2-(2-Ethoxyphenoxy)-N-methylethanamine requires careful handling.

  • GHS Classification: It is classified as Acute Toxicity, Oral (Category 4), indicated by the hazard statement H302: Harmful if swallowed. [3]* Precautions for Safe Handling: Avoid contact with skin and eyes. [3]It is recommended to handle the compound in a well-ventilated area or under a chemical fume hood. [4]Standard personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, should be worn. [4]* Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]* First-Aid Measures:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. [5] * If Swallowed: Rinse mouth with water. Do not induce vomiting. [5] In all cases of exposure, seeking prompt medical attention is advised. [5]

Conclusion

2-(2-Ethoxyphenoxy)-N-methylethanamine is a phenoxyethylamine derivative with physicochemical properties that make it a liquid at room temperature. Its synthesis can be reliably achieved through established organic chemistry reactions. While direct research on its biological activity is not widely published, its structural similarity to key components of established pharmaceuticals, such as beta-blockers, marks it as a compound of significant interest for researchers in drug discovery and medicinal chemistry. Proper safety protocols must be followed during its handling and storage due to its potential toxicity.

References

Sources

Exploratory

"2-(2-Ethoxyphenoxy)-N-methylethanamine" CAS number

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS: 6660-49-7) Abstract This technical guide provides a comprehensive overview of 2-(2-Ethoxyphenoxy)-N-methylethanamine, a phenoxyethylamine deriva...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS: 6660-49-7)

Abstract

This technical guide provides a comprehensive overview of 2-(2-Ethoxyphenoxy)-N-methylethanamine, a phenoxyethylamine derivative of significant interest in medicinal chemistry and pharmacological research. Identified by CAS Number 6660-49-7[1], this compound belongs to a class of molecules historically vital to the development of adrenergic receptor modulators[2]. This document details its chemical identity, physicochemical properties, and a robust, proposed two-step synthetic pathway, including detailed experimental protocols. Furthermore, it explores the compound's potential biological significance, hypothesizing its mechanism of action based on structurally related pharmaceuticals such as Tamsulosin[3][4][5]. Safety, handling, and future research directions are also discussed, providing a complete resource for professionals engaged in drug discovery and chemical synthesis.

Introduction and Chemical Identity

2-(2-Ethoxyphenoxy)-N-methylethanamine is a substituted phenoxyethylamine featuring an ethoxy group at the ortho position of the phenyl ring and a methyl group on the terminal nitrogen of the ethylamine side chain. Its core structure is a well-established pharmacophore, a privileged scaffold in drug discovery. The historical exploration of phenoxyalkanolamines led to the groundbreaking development of beta-adrenergic receptor antagonists (beta-blockers) in the mid-20th century, fundamentally changing the management of cardiovascular diseases[2].

The significance of this specific molecule is underscored by its close structural relationship to key pharmaceutical intermediates. For instance, the primary amine precursor, 2-(2-ethoxyphenoxy)ethylamine, is a known building block in the synthesis of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist[3][4]. This connection strongly implies that 2-(2-Ethoxyphenoxy)-N-methylethanamine is a compelling candidate for investigation as a modulator of adrenergic receptors and potentially other neurotransmitter systems, such as serotonin and dopamine pathways, an area of interest for its positional isomers[6].

Physicochemical and Predicted Properties

A summary of the key identifiers and physicochemical properties for 2-(2-Ethoxyphenoxy)-N-methylethanamine is presented below. Predicted properties are derived from computational models for the closely related precursor, 2-(2-ethoxyphenoxy)ethylamine, and serve as valuable estimates.

PropertyValueSource
IUPAC Name 2-(2-ethoxyphenoxy)-N-methylethanamine
CAS Number 6660-49-7[1]
Molecular Formula C₁₁H₁₇NO₂Inferred
Molecular Weight 195.26 g/mol [1]
Physical Form Liquid[1]
InChI Key RBZMDWDXCZNJOU-UHFFFAOYSA-N[1]
Predicted XLogP3 1.1PubChem
Predicted H-Bond Donor Count 1PubChem[7]
Predicted H-Bond Acceptor Count 3PubChem[7]
Predicted Rotatable Bond Count 5PubChem[7]

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The overall transformation begins with the commercially available starting material 2-ethoxyphenol and proceeds through the primary amine intermediate.

SynthesisWorkflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Methylation A 2-Ethoxyphenol Reagent1 1. Base (e.g., NaOH) 2. 2-Chloroethylamine HCl A->Reagent1 B 2-(2-Ethoxyphenoxy)ethylamine Reagent2 Formaldehyde (CH₂O) Reductant (e.g., NaBH₄) B->Reagent2 Reagent1->B C 2-(2-Ethoxyphenoxy)-N-methylethanamine (Final Product) Reagent2->C

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Step 1 - Synthesis of 2-(2-Ethoxyphenoxy)ethylamine

This protocol is adapted from procedures for synthesizing analogous phenoxyethylamines[3]. The core of this step is a Williamson ether synthesis.

  • Reaction Setup: To a solution of 2-ethoxyphenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Activation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.

  • Alkylation: Add 2-chloroethylamine hydrochloride (1.2 eq) to the mixture. Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature and quench by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the primary amine intermediate.

Detailed Experimental Protocol: Step 2 - N-Methylation via Reductive Amination

Reductive amination is the method of choice for this transformation as it provides high selectivity for the secondary amine, preventing the over-methylation that can occur with direct alkylating agents like methyl iodide[2].

  • Reaction Setup: Dissolve the 2-(2-ethoxyphenoxy)ethylamine intermediate (1.0 eq) in a protic solvent such as methanol.

  • Imine Formation: Add an aqueous solution of formaldehyde (37 wt. %, 1.5 eq) to the mixture and stir at room temperature for 1-2 hours to form the intermediate imine or aminal.

  • Reduction: Cool the solution to 0 °C in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in small portions. Causality Note: The use of a mild reductant like NaBH₄ is critical as it selectively reduces the C=N bond of the imine without affecting the aromatic ether.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding water and remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with dichloromethane (DCM, 3x). Combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting crude product can be purified by silica gel chromatography to yield the final, pure 2-(2-Ethoxyphenoxy)-N-methylethanamine.

Potential Pharmacological Significance and Applications

Adrenergic Receptor Modulation

The structural lineage of 2-(2-Ethoxyphenoxy)-N-methylethanamine points directly to the adrenergic system. Its unmethylated precursor is a direct intermediate for Tamsulosin, a potent and selective α₁-adrenergic receptor antagonist[3][4]. Adrenergic receptors, particularly the α₁ subtype, are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq proteins. This initiates a signaling cascade resulting in the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Given this precedent, it is highly probable that 2-(2-Ethoxyphenoxy)-N-methylethanamine is a potent modulator of α₁-adrenergic receptors, acting as either an antagonist or a biased agonist.

Hypothesized Signaling Pathway Interaction

SignalingPathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor α₁-Adrenergic Receptor (GPCR) Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves Molecule 2-(2-Ethoxyphenoxy) -N-methylethanamine Molecule->Receptor binds (antagonist?) IP3 IP₃ DAG DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC co-activates Downstream\nCellular\nResponse Downstream Cellular Response PKC->Downstream\nCellular\nResponse phosphorylates

Caption: Hypothesized antagonistic action on the α₁-adrenergic receptor Gq pathway.

Future Research Directions

The therapeutic potential of this compound remains to be elucidated. Key experimental steps to validate its mechanism and utility include:

  • Receptor Binding Assays: Quantitative assays using radioligands to determine the binding affinity (Ki) of the compound for a panel of adrenergic (α₁, α₂, β₁, β₂, β₃) and other neurotransmitter receptors (e.g., serotonin, dopamine).

  • Functional Assays: In vitro cell-based assays (e.g., calcium flux or IP-One assays) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor(s).

  • In Vivo Studies: Preclinical studies in animal models to assess its pharmacokinetic profile (ADME) and its physiological effects on systems regulated by adrenergic tone, such as blood pressure or smooth muscle contraction.

Safety and Handling

As a research chemical, 2-(2-Ethoxyphenoxy)-N-methylethanamine should be handled with care by trained personnel. While a specific safety data sheet (SDS) should be consulted, GHS classification for the closely related precursor, 2-(2-ethoxyphenoxy)ethylamine, indicates it causes severe skin burns and eye damage[7].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with all federal, state, and local environmental regulations.

Conclusion

2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS: 6660-49-7) is a structurally significant molecule positioned at the intersection of established pharmaceutical synthesis and novel drug discovery. Its logical synthetic pathway, derived from robust chemical precedents, makes it an accessible target for laboratory synthesis. Based on its structural relationship to known adrenergic receptor antagonists, this compound represents a valuable tool for researchers investigating GPCR signaling, neurotransmitter modulation, and the development of new therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and further pharmacological exploration.

References

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • PubChem. (n.d.). 2-(2-Ethoxyphenoxy)ethylamine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

Foundational

"2-(2-Ethoxyphenoxy)-N-methylethanamine" molecular structure and weight

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)-N-methylethanamine Abstract This technical guide provides a comprehensive scientific overview of 2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS No: 6660-49-7), a substitute...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)-N-methylethanamine

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS No: 6660-49-7), a substituted phenoxyethylamine. While specific research on this particular molecule is limited, its structural motif is of significant interest in medicinal chemistry and pharmacology. This document consolidates its known chemical properties, proposes a robust synthetic pathway based on established organic chemistry principles, and discusses its potential biological significance by examining the well-documented activities of structurally related analogues. This guide serves as a foundational resource, providing both theoretical and practical insights for researchers investigating novel small molecules.

Molecular Structure and Physicochemical Properties

2-(2-Ethoxyphenoxy)-N-methylethanamine is an organic compound featuring a 2-ethoxyphenoxy moiety linked via an ether bond to an N-methylated ethylamine side chain. The presence of an aromatic ring, an ether linkage, and a secondary amine functional group defines its chemical reactivity and potential for biological interactions.

Chemical Identity and Core Properties

The fundamental identifiers and properties of the molecule are summarized below.

IdentifierValueSource
IUPAC Name 2-(2-ethoxyphenoxy)-N-methylethanamine-
CAS Number 6660-49-7[1][2]
Molecular Formula C₁₁H₁₇NO₂[1][2]
Molecular Weight 195.26 g/mol [1][2]
Physical Form Liquid-
InChI Key RBZMDWDXCZNJOU-UHFFFAOYSA-N-
Predicted Physicochemical Data
PropertyEstimated ValueBasis of Estimation / Source
Boiling Point ~270 °C at 760 mmHgBased on methoxy analogue (267.5 °C).[3]
Density ~1.0 g/cm³Based on methoxy analogue (1.01 g/cm³).[3]
XLogP3 1.8Predicted
Topological Polar Surface Area 30.5 ŲPredicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

Causality Insight: The replacement of a methoxy group with an ethoxy group slightly increases the molecular weight and lipophilicity (XLogP), which would be expected to marginally increase the boiling point and slightly decrease the density and polarity. These predictions serve as a reliable starting point for experimental design.

Synthesis and Structural Characterization

While a specific, peer-reviewed synthesis protocol for 2-(2-Ethoxyphenoxy)-N-methylethanamine is not published, a logical and efficient two-step synthetic route can be designed based on well-established reactions. This proposed pathway involves the synthesis of a key intermediate, 2-(2-ethoxyphenoxy)ethylamine, followed by selective N-methylation.

Proposed Synthetic Workflow

The synthesis can be achieved via the pathway illustrated below, starting from commercially available 2-ethoxyphenol.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Methylation A 2-Ethoxyphenol C Intermediate Amine 2-(2-Ethoxyphenoxy)acetonitrile A->C Williamson Ether Synthesis (K2CO3, Acetone, Reflux) B 2-Chloroacetonitrile B->C D 2-(2-Ethoxyphenoxy)ethylamine C->D Reduction (LiAlH4 or H2/Catalyst) G 2-(2-Ethoxyphenoxy)-N-methylethanamine (Final Product) D->G Eschweiler-Clarke Reaction E Formaldehyde (aq) E->G F Formic Acid F->G

Caption: Proposed two-step synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Ethoxyphenoxy)ethylamine (Intermediate)

This step can be reliably achieved via a Williamson ether synthesis followed by nitrile reduction. An alternative, also documented, involves using 1-(2-chloroethoxy)-2-ethoxy benzene with potassium phthalimide, followed by hydrolysis.[4]

  • Reaction Setup: To a solution of 2-ethoxyphenol (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Reagent: Add 2-chloroacetonitrile (1.1 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction: Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to yield crude 2-(2-ethoxyphenoxy)acetonitrile.

  • Reduction: Carefully dissolve the crude nitrile in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirring suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in THF at 0 °C.

  • Quenching and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Cautiously quench the reaction by sequential addition of water, 15% NaOH (aq), and water again. Filter the resulting solid and concentrate the filtrate to obtain the primary amine intermediate, 2-(2-ethoxyphenoxy)ethylamine.

Trustworthiness through Self-Validation: The progress of both the ether synthesis and the reduction can be independently verified by TLC and/or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of starting materials before proceeding to the next step, preventing downstream impurities.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

This classic reaction provides a clean and high-yielding method for the exhaustive methylation of a primary amine to a secondary amine using formaldehyde and formic acid.

  • Reaction Setup: To a flask containing the synthesized 2-(2-ethoxyphenoxy)ethylamine (1 eq.), add formic acid (2.5 eq.) followed by aqueous formaldehyde (37%, 2.5 eq.).

  • Reaction: Heat the mixture to 80-100 °C and maintain it at this temperature for 4-8 hours. Vigorous evolution of CO₂ will be observed initially.

  • Workup: Cool the reaction mixture and basify by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is > 8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-(2-Ethoxyphenoxy)-N-methylethanamine.

Expected Spectroscopic Characterization (¹H and ¹³C NMR)

While experimental spectra are not publicly available, the expected NMR signals can be predicted based on the molecular structure. These predictions are invaluable for chemists to confirm the identity and purity of the synthesized compound.

  • ¹H NMR:

    • Aromatic Protons: Four protons in the range of δ 6.8-7.2 ppm, exhibiting complex multiplet patterns due to ortho and meta coupling.

    • -O-CH₂- (Ethoxy): A quartet around δ 4.1 ppm.

    • -CH₃ (Ethoxy): A triplet around δ 1.4 ppm.

    • -O-CH₂- (Chain): A triplet around δ 4.0 ppm.

    • -CH₂-N- (Chain): A triplet around δ 2.9 ppm.

    • -N-CH₃: A singlet around δ 2.5 ppm.

    • -NH-: A broad singlet, chemical shift variable depending on solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals between δ 110-150 ppm. The carbon attached to the ether oxygen (-C-O) would be the most downfield.

    • -O-CH₂- (Ethoxy): Signal around δ 64 ppm.

    • -CH₃ (Ethoxy): Signal around δ 15 ppm.

    • -O-CH₂- (Chain): Signal around δ 68 ppm.

    • -CH₂-N- (Chain): Signal around δ 50 ppm.

    • -N-CH₃: Signal around δ 36 ppm.

Potential Biological Activity and Applications

There is no specific pharmacological data published for 2-(2-Ethoxyphenoxy)-N-methylethanamine. However, its core structure is a well-known pharmacophore present in numerous biologically active agents. Understanding the activity of its analogues provides a strong rationale for its investigation.

G A Phenoxyethylamine Scaffold B β-Adrenergic Receptors (e.g., Beta-Blockers) A->B Antagonism C α₁-Adrenergic Receptors (e.g., Tamsulosin) A->C Antagonism D NMDA Receptors (NR1/2B Subunit) A->D Antagonism E Monoamine Transporters (SERT, DAT) A->E Modulation

Caption: Biological targets associated with the phenoxyethylamine chemical class.

  • Adrenergic Receptor Antagonism: The historical development of beta-blockers was heavily based on phenoxyalkanolamine structures.[5] These compounds block the effects of adrenaline on the heart and blood vessels. Furthermore, the drug Tamsulosin, a selective α₁ receptor antagonist used to treat benign prostatic hyperplasia, is synthesized from the closely related precursor 2-(2-ethoxyphenoxy)ethylamine, highlighting the relevance of this scaffold for targeting adrenergic receptors.[4][6]

  • NMDA Receptor Antagonism: Research into novel N-methyl-D-aspartate (NMDA) receptor antagonists identified N-(2-phenoxyethyl)-piperidine derivatives as potent and selective blockers of the NR1/2B subunit.[7] The 2-(2-Ethoxyphenoxy)-N-methylethanamine structure shares key features with these compounds, suggesting it could be explored for activity in neurological disorders.

  • Monoamine System Modulation: The phenethylamine backbone is a classic structure for compounds that interact with serotonin (SERT) and dopamine (DAT) transporters.[8] Modifications on the phenyl ring, such as the ethoxy group, can fine-tune selectivity and potency, making this molecule a candidate for investigation in neuropsychopharmacology.

  • Research Applications: Given its structural relationship to multiple classes of active compounds, 2-(2-Ethoxyphenoxy)-N-methylethanamine serves as a valuable building block in medicinal chemistry for creating libraries of novel compounds for high-throughput screening.

Safety, Handling, and Toxicology

Based on the Safety Data Sheet (SDS) for this compound, appropriate safety measures must be strictly followed.[1]

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[1]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Toxicological Insight: The toxicological profile is consistent with many aromatic amines. The irritant properties are attributed to the basicity of the amine and the potential for the molecule to interact with biological membranes and proteins. While no specific long-term toxicity studies are available, compounds of this class should always be handled as potentially hazardous.

Conclusion

2-(2-Ethoxyphenoxy)-N-methylethanamine represents a molecule with significant untapped potential. While direct research is sparse, its structural relationship to a wide array of pharmacologically active agents makes it a compelling candidate for further investigation. This guide provides the necessary foundational knowledge for its synthesis, characterization, and safe handling, and establishes a clear scientific context for its potential applications in drug discovery and development.

References

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Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 2-(2-Ethoxyphenoxy)-N-methylethanamine

Introduction The structural hypothesis is grounded in the molecule's constituent parts: an ethoxy group, a phenoxy ring, and an N-methylethanamine side chain. Each of these components will yield characteristic signals in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The structural hypothesis is grounded in the molecule's constituent parts: an ethoxy group, a phenoxy ring, and an N-methylethanamine side chain. Each of these components will yield characteristic signals in the respective spectroscopic analyses, and the combination of these signals will provide a unique fingerprint for the entire molecule. This guide will deconstruct these expected fingerprints, offering insights into the causality behind the spectral features.

Molecular Structure and Properties

A clear understanding of the molecular structure is paramount before delving into its spectral data.

Figure 1: 2D structure of 2-(2-Ethoxyphenoxy)-N-methylethanamine.

PropertyValueSource
CAS Number 6660-49-7[1][2]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [2]
Physical Form Liquid[2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.[3][4] For 2-(2-Ethoxyphenoxy)-N-methylethanamine, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. The following is a standard protocol for a small organic molecule.

  • Sample Weighing: Accurately weigh 5-25 mg of 2-(2-Ethoxyphenoxy)-N-methylethanamine.

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble. CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Avoid introducing any solid particulates.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer to serve as an internal reference standard (δ = 0.00 ppm).

  • Labeling: Clearly label the NMR tube with the sample identification.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted spectrum is based on established chemical shift values for similar functional groups.[5][6][7]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons 6.8 - 7.2Multiplet (m)4HProtons on the benzene ring, with shifts influenced by the electron-donating ether groups.
-O-CH₂-CH₂-N- 4.1 - 4.3Triplet (t)2HMethylene protons adjacent to the phenoxy oxygen, deshielded by the electronegative oxygen.
-O-CH₂-CH₃ 3.9 - 4.1Quartet (q)2HMethylene protons of the ethoxy group, deshielded by the adjacent oxygen and split by the methyl protons.
-CH₂-N(CH₃)- 2.8 - 3.0Triplet (t)2HMethylene protons adjacent to the nitrogen.
N-CH₃ 2.3 - 2.5Singlet (s)3HMethyl group attached to the nitrogen.
-O-CH₂-CH₃ 1.3 - 1.5Triplet (t)3HMethyl protons of the ethoxy group, appearing further upfield.
N-H 1.0 - 2.0Broad Singlet (br s)1HThe proton on the secondary amine; its shift can be variable and the peak is often broad due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments in the molecule.[8][9][10]

Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aromatic C-O 145 - 155Aromatic carbons directly bonded to the ether oxygens, significantly deshielded.
Aromatic C-H 110 - 125Aromatic carbons bonded to hydrogen.
-O-CH₂-CH₂-N- 65 - 75Carbon adjacent to the phenoxy oxygen.
-O-CH₂-CH₃ 60 - 70Methylene carbon of the ethoxy group.
-CH₂-N(CH₃)- 50 - 60Carbon adjacent to the nitrogen.
N-CH₃ 35 - 45Methyl carbon attached to the nitrogen.
-O-CH₂-CH₃ 10 - 20Methyl carbon of the ethoxy group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of 2-(2-Ethoxyphenoxy)-N-methylethanamine directly onto the ATR crystal.

  • Acquisition: Acquire the IR spectrum. The instrument software will display the spectrum as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Interpretation of the IR Spectrum

The IR spectrum of 2-(2-Ethoxyphenoxy)-N-methylethanamine is expected to show characteristic absorption bands for its functional groups.[14][15][16][17][18][19]

Wavenumber (cm⁻¹) Vibration Functional Group Expected Intensity
3350 - 3310N-H stretchSecondary amineWeak to medium, sharp
3100 - 3000C-H stretch (sp²)Aromatic ringMedium
3000 - 2850C-H stretch (sp³)Alkyl chainsMedium to strong
1600 & 1475C=C stretchAromatic ringMedium
1250 - 1200Asymmetric C-O-C stretchAromatic etherStrong
1150 - 1085C-O-C stretchAliphatic etherStrong
1250 - 1020C-N stretchAliphatic amineWeak to medium
910 - 665N-H wagSecondary amineStrong, broad

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[13]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[20][21][22] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[23][24][25][26][27]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile and thermally stable compounds like 2-(2-Ethoxyphenoxy)-N-methylethanamine.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient, for example, starting at 50 °C and ramping up to 300 °C, to ensure good separation and elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A suitable mass range, for example, m/z 40-400.

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 195, corresponding to the molecular weight of C₁₁H₁₇NO₂.

  • Fragmentation Analysis: The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways for ethers and amines include alpha-cleavage.[24][27]

Proposed Key Fragmentations:

G cluster_0 Fragmentation Pathway M [C11H17NO2]+• m/z = 195 (Molecular Ion) F1 [C9H10O2]+• m/z = 150 M->F1 - •C2H7N F2 [C4H10N]+ m/z = 72 M->F2 α-cleavage F3 [C7H7O]+ m/z = 107 F1->F3 - C2H3O

Figure 2: Proposed key fragmentation pathway for 2-(2-Ethoxyphenoxy)-N-methylethanamine.

  • Alpha-cleavage next to the nitrogen is a common fragmentation for amines. This would lead to the formation of a stable iminium ion. The loss of the phenoxyethyl radical would result in a fragment at m/z = 44 ([C₂H₆N]⁺). Conversely, cleavage of the bond between the two carbons of the ethylamine bridge could lead to a fragment at m/z = 72 ([C₄H₁₀N]⁺).

  • Cleavage of the ether bond could result in a fragment corresponding to the ethoxyphenol radical cation at m/z = 150 .

  • Further fragmentation of the aromatic portion could lead to characteristic ions, such as a tropylium-like ion if rearrangements occur.

Integrated Workflow for Structural Elucidation

The synergy of these three spectroscopic techniques provides a high degree of confidence in structural elucidation.

G cluster_workflow Spectral Analysis Workflow start Sample of 2-(2-Ethoxyphenoxy)-N-methylethanamine ms Mass Spectrometry (GC-MS) start->ms ir Infrared Spectroscopy (ATR-FTIR) start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr mw Determine Molecular Weight (m/z = 195) ms->mw fg Identify Functional Groups (N-H, C-O, C=C arom.) ir->fg proton_env Map Proton Environments (Aromatic, Alkyl, N-H) nmr->proton_env frag Analyze Fragmentation (α-cleavage, ether cleavage) mw->frag structure Propose/Confirm Structure frag->structure fg->structure carbon_skel Map Carbon Skeleton proton_env->carbon_skel carbon_skel->structure

Figure 3: Integrated workflow for the structural elucidation of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of 2-(2-Ethoxyphenoxy)-N-methylethanamine. By integrating the principles of NMR, IR, and Mass Spectrometry, a detailed and coherent picture of the molecule's structure emerges. The predicted data, grounded in established spectroscopic theory and data from analogous structures, offers a reliable framework for researchers working with this compound or similar molecular architectures. The provided protocols for sample preparation and analysis represent standard, robust methodologies in the field of analytical chemistry, ensuring that any future experimental work can be conducted with a high degree of scientific rigor.

References

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  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]

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  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

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  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

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  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

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Foundational

"2-(2-Ethoxyphenoxy)-N-methylethanamine" solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-(2-Ethoxyphenoxy)-N-methylethanamine for Researchers and Drug Development Professionals 2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS: 6660-49-7) is a mole...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-(2-Ethoxyphenoxy)-N-methylethanamine for Researchers and Drug Development Professionals

2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS: 6660-49-7) is a molecule of interest in medicinal chemistry and materials science due to its unique structural combination of an aromatic ether and a secondary amine. These features impart specific physicochemical properties that dictate its behavior in various chemical environments. For researchers in drug discovery and development, a thorough understanding of a compound's solubility is not merely a preliminary step but a cornerstone of successful formulation, purification, and analytical method development.[1][2] Poor solubility can lead to unpredictable results in bioassays, hinder bioavailability, and create significant challenges during scale-up and manufacturing.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 2-(2-Ethoxyphenoxy)-N-methylethanamine in organic solvents. It offers not just protocols, but the causal reasoning behind experimental choices, ensuring a robust and reproducible approach.

Physicochemical Profile and Theoretical Solubility Predictions

To understand the solubility of 2-(2-Ethoxyphenoxy)-N-methylethanamine, we must first examine its molecular structure and inherent properties.

Table 1: Physicochemical Properties of 2-(2-Ethoxyphenoxy)-N-methylethanamine

PropertyValueSource
CAS Number 6660-49-7[3]
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol [3]
Physical Form Liquid[3]
InChI Key RBZMDWDXCZNJOU-UHFFFAOYSA-N[3]

The structure of 2-(2-Ethoxyphenoxy)-N-methylethanamine contains several key features that govern its solubility:

  • Aromatic Phenyl Ring: This large, nonpolar moiety will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

  • Ether Linkage (-O-): The oxygen atom in the ether group is a hydrogen bond acceptor, contributing to solubility in polar aprotic and protic solvents.

  • Secondary Amine (-NH-): The amine group is a key functional group. It can act as both a hydrogen bond donor (from the N-H bond) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This significantly enhances its potential for solubility in polar protic solvents like alcohols.

  • Ethyl and Methyl Groups: These aliphatic groups contribute to the nonpolar character of the molecule.

Based on the principle of "like dissolves like," we can make some initial predictions:

  • High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) due to hydrogen bonding capabilities of the amine and ether groups. Also, in moderately polar aprocic solvents (e.g., acetone, ethyl acetate, dichloromethane) that can engage in dipole-dipole interactions.

  • Moderate to Low Solubility Expected: In nonpolar solvents (e.g., hexane, toluene). While the phenyl ring and alkyl chains favor these interactions, the polar amine and ether groups will limit miscibility.

Gold Standard for Solubility Determination: The Shake-Flask Method

To move from theoretical predictions to quantitative data, a standardized experimental protocol is essential. The shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4] It measures the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a specific temperature.

Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.

1. Preparation of Materials:

  • Solute: 2-(2-Ethoxyphenoxy)-N-methylethanamine (ensure purity is >95%).
  • Solvents: Select a range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene).
  • Equipment: Analytical balance, calibrated positive displacement pipettes, screw-cap vials (e.g., 4 mL glass vials), orbital shaker with temperature control, centrifuge, syringe filters (0.22 µm PTFE), and an appropriate analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

2. Experimental Procedure:

  • Add Excess Solute: Weigh an excess amount of 2-(2-Ethoxyphenoxy)-N-methylethanamine into a series of vials. An excess is critical to ensure a saturated solution is formed. A good starting point is to add approximately 10-20 mg of the compound.
  • Add Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The system must be allowed to reach equilibrium. A minimum of 24 hours is recommended, with samples taken at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has plateaued.[5][6]
  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let undissolved solute settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
  • Sample Collection: Carefully draw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, pass this aliquot through a 0.22 µm syringe filter. This filtration step is crucial for accurate results.
  • Dilution and Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

3. Data Analysis:

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.
  • Express the solubility in standard units, such as mg/mL or mol/L.
  • The test is considered valid if the concentrations measured at the final two time points (e.g., 48h and 72h) are within an acceptable margin of error (e.g., <5%), confirming that equilibrium was reached.[7]
Workflow Visualization

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B Step 1 & 2 C Agitate at Constant Temp (24-72h) B->C Step 3 D Centrifuge to Pellet Solid C->D Step 4 E Filter Supernatant (0.22 µm) D->E Step 5 F Dilute Sample E->F Step 6 G Quantify via HPLC or GC F->G Step 7

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.

Table 2: Representative Solubility Data for 2-(2-Ethoxyphenoxy)-N-methylethanamine at 25°C (Note: The following data is hypothetical and for illustrative purposes. Actual experimental values must be determined.)

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Classification
Polar Protic Methanol5.1> 200Very Soluble
Ethanol4.3> 200Very Soluble
Polar Aprotic Acetone5.1> 150Freely Soluble
Ethyl Acetate4.4~ 100Soluble
Dichloromethane3.1> 150Freely Soluble
Nonpolar Toluene2.4~ 25Sparingly Soluble
n-Hexane0.1< 1Slightly Soluble

Interpreting the Results: The hypothetical data align with our theoretical predictions. The high solubility in alcohols is driven by strong hydrogen bonding interactions. The good solubility in moderately polar aprotic solvents like acetone and dichloromethane is due to favorable dipole-dipole interactions. Conversely, the poor solubility in nonpolar hexane highlights the energetic penalty of disrupting the solvent-solvent interactions to accommodate the polar functional groups of the solute.

Practical Applications in Drug Development

Solubility data is not an academic exercise; it directly informs critical decisions in the development pipeline.

  • Formulation Development: High solubility in a particular solvent system can guide the development of liquid formulations or serve as a starting point for creating amorphous solid dispersions to enhance bioavailability.

  • Purification: Knowledge of differential solubility is the basis for crystallization. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is an ideal candidate for recrystallization to improve purity.

  • Analytical Chemistry: Solubility guides the selection of appropriate mobile phases for High-Performance Liquid Chromatography (HPLC) and diluents for sample preparation, ensuring the analyte remains in solution throughout the analysis.

Relationship Diagram

R_and_D_Workflow Solubility Solubility Data (mg/mL in various solvents) Formulation Formulation Strategy Solubility->Formulation Purification Purification/ Crystallization Solubility->Purification Analysis Analytical Method Development Solubility->Analysis Liquid Liquid Dosage Forms Formulation->Liquid Solid Solid Dispersions Formulation->Solid Solvent Solvent Selection Purification->Solvent AntiSolvent Anti-Solvent Selection Purification->AntiSolvent MobilePhase HPLC Mobile Phase Analysis->MobilePhase Diluent Sample Diluent Analysis->Diluent

Sources

Exploratory

A Technical Guide to the Speculative Mechanism of Action of 2-(2-Ethoxyphenoxy)-N-methylethanamine

Abstract This technical guide provides an in-depth analysis and speculative exploration of the mechanism of action for the compound 2-(2-Ethoxyphenoxy)-N-methylethanamine. Lacking direct pharmacological data for this spe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis and speculative exploration of the mechanism of action for the compound 2-(2-Ethoxyphenoxy)-N-methylethanamine. Lacking direct pharmacological data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing parallels from its core structural motifs—the phenoxyethylamine scaffold and N-methylated amine—to established pharmacologically active agents. We hypothesize three primary potential mechanisms: 1) modulation of monoamine neurotransmitter systems, 2) interaction with adrenergic receptors, and 3) activity at serotonin receptor subtypes. This guide outlines a comprehensive, multi-tiered experimental strategy designed to systematically investigate these hypotheses, providing detailed protocols for in vitro and cellular assays. The objective is to furnish a robust framework for researchers and drug development professionals to elucidate the pharmacological profile of this and structurally related compounds.

Introduction and Structural Analysis

2-(2-Ethoxyphenoxy)-N-methylethanamine is a phenoxyethylamine derivative whose pharmacological properties have not been extensively characterized in public-domain literature.[1] Its structure, however, comprises several key features that are hallmarks of well-known pharmacophores, making it a compelling candidate for investigation. The molecule can be deconstructed into three primary components: an ethoxy-substituted phenyl ring, an ether linkage, and an N-methylethanamine side chain.

  • The Phenoxyethylamine Core: This scaffold is prevalent in a multitude of biologically active compounds.[1] Notably, it is a foundational element in many beta-adrenergic receptor antagonists (beta-blockers) and has been explored for its role in dopamine receptor modulation.[2][3]

  • The N-methylethanamine Moiety: This side chain is structurally analogous to the terminal portion of many phenethylamines, a class of compounds renowned for their potent effects on monoamine transporters (e.g., for serotonin, dopamine, and norepinephrine) and receptors.[4][5]

  • The Ortho-Ethoxy Substitution: The position and nature of the substituent on the phenyl ring are critical determinants of receptor affinity and selectivity. An ethoxy group at the ortho-position, as seen in the target molecule, influences the compound's lipophilicity and steric profile, which can fine-tune its interaction with specific biological targets. For instance, the related compound 5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide is associated with alpha-1 adrenergic receptor blockade.[6]

This structural composite suggests a high probability of interaction with central nervous system (CNS) targets, particularly those involved in neurotransmission.

Hypothesized Mechanisms of Action

Based on the structural analysis, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of 2-(2-Ethoxyphenoxy)-N-methylethanamine.

Hypothesis 1: Modulation of Monoamine Transporters

The N-methylethanamine structure bears a resemblance to the side chains of monoamine neurotransmitters. It is plausible that the compound acts as an inhibitor of the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), thereby increasing the synaptic concentration of these neurotransmitters. Structurally similar compounds, such as certain 3,4-dimethoxyphenyl derivatives, are known to interact with monoamine transporters.[4]

Hypothesis 2: Direct Adrenergic Receptor Interaction

The history of phenoxyalkanolamine derivatives is deeply intertwined with the development of beta-blockers.[1] Halogenated phenoxypropanolamines and phenylethanolamines have been shown to possess beta-adrenolytic (antagonist) activity.[2] It is therefore a strong possibility that 2-(2-Ethoxyphenoxy)-N-methylethanamine could function as an antagonist or partial agonist at α- or β-adrenergic receptors.

Hypothesis 3: Serotonin 5-HT₂ Receptor Antagonism/Inverse Agonism

Phenethylamine derivatives are known to have a high affinity for serotonin 5-HT₂A receptors.[5] Furthermore, many antipsychotic and psychoactive compounds feature scaffolds that interact with these receptors. Given the structural elements of our compound, it could potentially act as an antagonist or an inverse agonist at 5-HT₂A or related 5-HT₂ subtypes, a mechanism of action common to several novel antipsychotic agents.[7]

Proposed Experimental Validation Strategy

To systematically test these hypotheses, a tiered approach starting with in vitro binding and functional assays is recommended. This strategy allows for a cost-effective initial screening to identify primary targets before proceeding to more complex cellular and in vivo models.

Tier 1: In Vitro Target Engagement & Functional Assays

The initial phase focuses on determining if the compound binds to the hypothesized targets and what functional effect this binding produces.

Experimental Workflow: Tier 1 Screening

G cluster_0 Compound Preparation cluster_1 Hypothesis 1: Monoamine Transporters cluster_2 Hypothesis 2: Adrenergic Receptors cluster_3 Hypothesis 3: Serotonin Receptors Compound 2-(2-Ethoxyphenoxy) -N-methylethanamine (Test Compound) Binding_H1 Radioligand Binding Assays (SERT, NET, DAT) Compound->Binding_H1 Binding_H2 Radioligand Binding Assays (α₁, α₂, β₁, β₂) Compound->Binding_H2 Binding_H3 Radioligand Binding Assays (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂ₒ) Compound->Binding_H3 Function_H1 Synaptosome Uptake Assays ([³H]5-HT, [³H]NE, [³H]DA) Binding_H1->Function_H1 Data Data Analysis: Determine Ki, IC₅₀, EC₅₀ Identify Primary Target(s) Function_H1->Data Function_H2 Functional Assays (e.g., cAMP for β, Ca²⁺ flux for α₁) Binding_H2->Function_H2 Function_H2->Data Function_H3 Functional Assays (e.g., IP₁ accumulation, R-SAT) Binding_H3->Function_H3 Function_H3->Data

Caption: Tier 1 experimental workflow for initial target screening.

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors and transporters.

  • Materials:

    • Cell membranes from stable cell lines expressing human SERT, NET, DAT, α₁, α₂, β₁, β₂, 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors.

    • Specific radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]Prazosin for α₁, [³H]Rauwolscine for α₂, [³H]CGP-12177 for β, [³H]Ketanserin for 5-HT₂ₐ).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer, scintillation fluid, 96-well filter plates, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either vehicle, unlabeled ligand (for non-specific binding), or test compound.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates.

    • Wash plates with ice-cold buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC₅₀ value using non-linear regression and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Uptake Assay

  • Objective: To measure the functional inhibition of monoamine transporters.

  • Materials:

    • Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

    • Test compound and known inhibitors (e.g., Cocaine, Fluoxetine, Desipramine).

    • Krebs-Ringer buffer, scintillation fluid.

  • Procedure:

    • Pre-incubate synaptosomes with the test compound or vehicle at 37°C.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes).

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity retained by the synaptosomes.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Protocol 3: Functional G-Protein Coupled Receptor (GPCR) Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at adrenergic or serotonin receptors.

  • Methodology (Example: cAMP Assay for β-Adrenergic Receptors):

    • Use a stable cell line expressing the β-adrenergic receptor of interest.

    • Agonist Mode: Treat cells with increasing concentrations of the test compound and measure cAMP production (e.g., using HTRF or LANCE assays).

    • Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist (e.g., Isoproterenol). Measure the inhibition of the agonist-induced cAMP response.

  • Data Analysis:

    • Agonist: Generate a dose-response curve to determine EC₅₀ and Emax.

    • Antagonist: Generate an inhibition curve to determine the IC₅₀ and calculate the functional antagonist constant (Kb).

Data Interpretation and Tier 2 Progression

The results from Tier 1 will guide the subsequent research direction. A summary of potential outcomes and next steps is presented below.

Tier 1 Outcome (Example)InterpretationRecommended Tier 2 Action
Potent Ki (<100 nM) and IC₅₀ for SERTCompound is a likely SERT inhibitor.Proceed with cellular assays for off-target effects and in vivo microdialysis.
Potent Ki (<100 nM) and functional antagonism at β₁-receptorsCompound is a likely β₁-blocker.Conduct electrophysiology studies on isolated cardiomyocytes.
Potent Ki (<100 nM) and inverse agonism at 5-HT₂ₐCompound has potential antipsychotic-like properties.Perform in vivo behavioral models (e.g., DOI-induced head twitch).
No significant activity at any targetHypotheses are incorrect; consider broader screening.Screen against a wider panel of CNS receptors and ion channels.

G cluster_H1 Hypothesis 1: SERT Inhibition cluster_H2 Hypothesis 2: β-Adrenergic Antagonism H1_C Test Compound H1_SERT SERT H1_C->H1_SERT Inhibits H1_5HT Synaptic 5-HT H1_SERT->H1_5HT Blocks Reuptake H1_Receptor Postsynaptic 5-HT Receptor H1_5HT->H1_Receptor Activates H1_Effect Increased Serotonergic Signaling H1_Receptor->H1_Effect H2_NE Norepinephrine (Agonist) H2_BetaR β-Adrenergic Receptor H2_NE->H2_BetaR Binds H2_C Test Compound (Antagonist) H2_C->H2_BetaR Blocks H2_AC Adenylate Cyclase H2_BetaR->H2_AC Activates H2_cAMP Decreased cAMP H2_AC->H2_cAMP Inhibited Activation

Sources

Foundational

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)-N-methylethanamine: Synthesis, Characterization, and Pharmacological Context

Abstract This technical guide provides a comprehensive overview of 2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS No. 6660-49-7), a phenoxyethylamine derivative.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS No. 6660-49-7), a phenoxyethylamine derivative. Due to the limited specific research on this molecule, this document establishes a foundational understanding through a detailed examination of its chemical properties, a proposed synthetic route based on the synthesis of its immediate precursor, and an exploration of its potential pharmacological activities. The latter is achieved by a comparative analysis of structurally related compounds with known biological effects. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel phenoxyethylamine scaffolds.

Introduction and Historical Context

2-(2-Ethoxyphenoxy)-N-methylethanamine belongs to the broader class of phenoxyethylamine derivatives. While the specific discovery and developmental history of this particular molecule are not well-documented in peer-reviewed literature, the foundational phenoxyethylamine scaffold is of significant historical importance in medicinal chemistry. The exploration of these derivatives is deeply rooted in the mid-20th-century quest for beta-adrenergic receptor antagonists, or beta-blockers. This line of research was pivotal in the development of therapeutics for cardiovascular diseases.

The general structure of phenoxyethylamine derivatives makes them versatile scaffolds for developing molecules with potential biological activities. Key structural features, such as the ether linkage and the nature of the amine substituent, can significantly influence receptor interactions and overall pharmacological profiles. For instance, a related compound, 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide, which incorporates the core "2-(2-ethoxyphenoxy)ethyl)amino" moiety, is known to be an antagonist of alpha-1 adrenergic receptors.[1] This highlights the potential for this chemical class to interact with various G protein-coupled receptors.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 2-(2-Ethoxyphenoxy)-N-methylethanamine is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 6660-49-7
Molecular Formula C₁₁H₁₇NO₂[2]
Molecular Weight 195.26 g/mol [2]
IUPAC Name 2-(2-ethoxyphenoxy)-N-methylethanamine
Physical Form Liquid
Purity (Typical) ≥95%

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_of_2-(2-Ethoxyphenoxy)-N-methylethanamine 2-Ethoxyphenol 2-Ethoxyphenol Intermediate_A 2-(2-Ethoxyphenoxy)acetonitrile 2-Ethoxyphenol->Intermediate_A 1. NaH 2. Chloroacetonitrile Intermediate_B 2-(2-Ethoxyphenoxy)ethanamine Intermediate_A->Intermediate_B Reduction (e.g., LiAlH4 or H2/Catalyst) Final_Product 2-(2-Ethoxyphenoxy)-N-methylethanamine Intermediate_B->Final_Product Reductive Amination (e.g., Formaldehyde, NaBH3CN) or Direct N-methylation (e.g., CH3I)

Caption: Proposed two-step synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine.

Experimental Protocol: Synthesis of the Precursor, 2-(2-Ethoxyphenoxy)ethanamine

A detailed method for the synthesis of the immediate precursor, 2-(2-Ethoxyphenoxy)ethanamine, can be adapted from patent literature. This involves the reaction of 1-(2-chloroethoxy)-2-ethoxybenzene with a source of ammonia, often via a phthalimide intermediate to avoid multiple alkylations of the amine.

Step 1: Synthesis of N-(2-(2-Ethoxyphenoxy)ethyl)phthalimide

  • Combine 1-(2-chloroethoxy)-2-ethoxybenzene, potassium phthalimide, and a phase-transfer catalyst such as tetrabutylammonium bromide in a suitable solvent.

  • Heat the reaction mixture to reflux (e.g., 175-185°C) and maintain for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Filter the solid product, wash with water, and dry. Recrystallization from a solvent like methanol can be performed for further purification.

Step 2: Hydrazinolysis to Yield 2-(2-Ethoxyphenoxy)ethanamine

  • Suspend the N-(2-(2-Ethoxyphenoxy)ethyl)phthalimide in a solvent such as ethanol or methanol.

  • Add hydrazine hydrate to the suspension.

  • Heat the mixture to reflux for several hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Make the residue basic with a strong base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield 2-(2-ethoxyphenoxy)ethanamine.

Final Step: N-methylation

The final step to obtain 2-(2-Ethoxyphenoxy)-N-methylethanamine from its primary amine precursor can be achieved through several standard methods:

  • Reductive Amination: Reacting 2-(2-ethoxyphenoxy)ethanamine with one equivalent of formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This is often a high-yield and clean method for mono-N-methylation.

  • Direct Alkylation: Treating the primary amine with a methylating agent such as methyl iodide or dimethyl sulfate. This method may require careful control of stoichiometry to minimize the formation of the di-methylated quaternary ammonium salt.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Potential Pharmacological Activity and Mechanism of Action: A Comparative Analysis

Given the absence of specific pharmacological data for 2-(2-Ethoxyphenoxy)-N-methylethanamine, its potential biological activities can be inferred from structurally similar molecules.

Potential Neurological Activity

The phenethylamine core is a well-known pharmacophore for compounds acting on the central nervous system. A close structural isomer, 2-(4-ethoxyphenyl)-N-methylethanamine, has been investigated for its psychoactive properties and is believed to interact with serotonin and dopamine receptors.[3] This suggests that 2-(2-Ethoxyphenoxy)-N-methylethanamine could also modulate monoaminergic systems.

Furthermore, the broader class of phenoxyethylamines has been explored for its effects on other neurological targets. For instance, a structure-based drug discovery program identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel N-methyl-D-aspartate (NMDA) receptor antagonist with selectivity for the NR1/2B subunit.[4] This raises the possibility that 2-(2-Ethoxyphenoxy)-N-methylethanamine could also exhibit activity at NMDA receptors, which are crucial for synaptic plasticity and neuronal function.

Potential_CNS_Targets Molecule {2-(2-Ethoxyphenoxy)-N-methylethanamine} Target_Class Potential CNS Targets Molecule->Target_Class Serotonin_Receptors Serotonin Receptors Target_Class->Serotonin_Receptors Modulation of mood, perception Dopamine_Receptors Dopamine Receptors Target_Class->Dopamine_Receptors Influence on reward, motor control NMDA_Receptors NMDA Receptors Target_Class->NMDA_Receptors Regulation of synaptic plasticity Adrenergic_Receptors Adrenergic Receptors Target_Class->Adrenergic_Receptors Cardiovascular and autonomic effects

Caption: Potential CNS targets of 2-(2-Ethoxyphenoxy)-N-methylethanamine.

Potential Adrenergic and Anti-inflammatory Activity

As previously mentioned, the phenoxyethylamine scaffold is historically linked to adrenergic receptor modulation. The presence of the 2-(2-ethoxyphenoxy)ethylamino moiety in alpha-1 adrenergic receptor antagonists suggests that the parent compound may have some affinity for these receptors.[1]

Additionally, preliminary studies on the 2-methoxy analog of the target compound have suggested potential anti-inflammatory properties. This activity could be mediated through various pathways, and further investigation would be required to determine if 2-(2-Ethoxyphenoxy)-N-methylethanamine shares this characteristic.

Future Directions and Conclusion

2-(2-Ethoxyphenoxy)-N-methylethanamine is a readily synthesizable molecule that belongs to a class of compounds with a rich history in drug discovery. While specific biological data for this compound is currently lacking in the public domain, the pharmacological profiles of its structural analogs suggest several promising avenues for future research.

Key areas for investigation should include:

  • In-vitro Receptor Profiling: Screening the compound against a panel of CNS receptors (e.g., serotonergic, dopaminergic, adrenergic, and glutamatergic) to identify primary molecular targets.

  • In-vitro Anti-inflammatory Assays: Evaluating its potential to modulate inflammatory pathways in relevant cell-based models.

  • In-vivo Behavioral Studies: Assessing its effects on animal models of neurological and psychiatric disorders, should in-vitro studies yield promising results.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the ethoxy group, the aromatic ring substitution pattern, and the N-methyl group to optimize potency and selectivity for identified targets.

References

  • PubChem. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. [Link]

  • McCauley, J. A., et al. (2004). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of medicinal chemistry, 47(11), 2827–2830. [Link]

Sources

Exploratory

Foreword: Unveiling the Potential of a Novel Phenoxyethylamine Derivative

An In-depth Technical Guide to the Investigation of 2-(2-Ethoxyphenoxy)-N-methylethanamine Authored by a Senior Application Scientist The landscape of neuropharmacology is in a perpetual state of evolution, driven by the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Investigation of 2-(2-Ethoxyphenoxy)-N-methylethanamine

Authored by a Senior Application Scientist

The landscape of neuropharmacology is in a perpetual state of evolution, driven by the synthesis and characterization of novel molecular entities. Within this dynamic field, the phenoxyethylamine scaffold has emerged as a privileged structure, forming the core of numerous clinically significant agents. This guide focuses on a lesser-explored derivative, 2-(2-Ethoxyphenoxy)-N-methylethanamine , a compound poised at the intersection of several key pharmacological classes. While direct literature on this specific molecule is sparse, a comprehensive analysis of its structural analogues allows us to construct a robust investigational framework. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the synthesis, characterization, and potential therapeutic applications of this promising compound. We will proceed from foundational chemistry to advanced pharmacological profiling, providing not just protocols, but the scientific rationale that underpins them.

Molecular Blueprint and Physicochemical Properties

2-(2-Ethoxyphenoxy)-N-methylethanamine is a small molecule characterized by an ethoxyphenoxy group linked via an ether bridge to an N-methylated ethylamine side chain.[1] This unique combination of functional groups suggests the potential for interactions with a range of biological targets.

Identifier Value
IUPAC Name 2-(2-ethoxyphenoxy)-N-methylethanamine
CAS Number 6660-49-7[1]
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol [1]
Predicted LogP ~2.5-3.0

The presence of the N-methyl group and the overall lipophilicity imparted by the ethoxyphenyl moiety suggest that this compound is likely to be CNS-penetrant, a critical attribute for any potential neuropharmacological agent.

Synthesis and Purification: A Proposed Pathway

While a specific synthesis for 2-(2-Ethoxyphenoxy)-N-methylethanamine is not extensively documented, established routes for analogous compounds, such as 2-(2-methoxyphenoxy)-N-methylethanamine, provide a reliable blueprint.[2] The following proposed synthesis is based on a classical nucleophilic substitution approach.

Diagram of Proposed Synthetic Pathway

Synthesis Guethol 2-Ethoxyphenol Intermediate1 2-(2-Ethoxyphenoxy)ethanol Guethol->Intermediate1 Ethylene Oxide, Base Intermediate2 2-(2-Ethoxyphenoxy)ethyl chloride Intermediate1->Intermediate2 Thionyl Chloride (SOCl2) FinalProduct 2-(2-Ethoxyphenoxy)-N-methylethanamine Intermediate2->FinalProduct Methylamine (CH3NH2)

Caption: Proposed two-step synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-Ethoxyphenoxy)ethanol

  • To a stirred solution of 2-ethoxyphenol (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF) under an inert atmosphere (N2), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenoxide.

  • Introduce ethylene oxide (1.5 equivalents) as a gas or a solution in THF, maintaining the temperature below 25 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-(2-ethoxyphenoxy)ethanol.

Step 2: Synthesis of 2-(2-Ethoxyphenoxy)ethyl chloride

  • Dissolve the 2-(2-ethoxyphenoxy)ethanol (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the chloride intermediate.

Step 3: Synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine

  • In a sealed pressure vessel, dissolve the 2-(2-ethoxyphenoxy)ethyl chloride (1 equivalent) in a solution of methylamine (excess, e.g., 40% in water or as a solution in ethanol).

  • Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours.

  • After cooling, remove the excess methylamine and solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry, and concentrate.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Pharmacological Profiling: A Multi-Target Investigation

The structural motifs within 2-(2-Ethoxyphenoxy)-N-methylethanamine suggest potential interactions with several key receptor families. The phenoxyethylamine scaffold is a known pharmacophore for adrenergic receptors, while the phenethylamine backbone is common in compounds targeting serotonergic and dopaminergic systems.[2][3]

Diagram of Potential Pharmacological Interactions

Pharmacology Compound 2-(2-Ethoxyphenoxy)- N-methylethanamine Adrenergic Adrenergic Receptors (α1, β) Compound->Adrenergic Antagonism? Serotonergic Serotonin Receptors (5-HT2A, 5-HT2C) Compound->Serotonergic Agonism/Antagonism? Dopaminergic Dopamine Receptors (D2) Compound->Dopaminergic Binding? NMDA NMDA Receptors Compound->NMDA Modulation?

Caption: Potential receptor families targeted by 2-(2-Ethoxyphenoxy)-N-methylethanamine.

Proposed In Vitro Assays

A. Receptor Binding Assays

To determine the affinity of the compound for its potential targets, a comprehensive radioligand binding screen is essential.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human receptors of interest (e.g., α1-adrenergic, β-adrenergic, 5-HT2A, 5-HT2C, D2). Prepare membrane fractions by standard homogenization and centrifugation techniques.

  • Assay Buffer: Prepare a suitable buffer for each receptor type (e.g., Tris-HCl based buffers with appropriate salts).

  • Competition Binding:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]prazosin for α1, [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound (2-(2-ethoxyphenoxy)-N-methylethanamine).

    • Incubate at a specified temperature for a set duration to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

B. Functional Assays

Binding affinity does not reveal the functional consequence of the interaction (agonist, antagonist, or inverse agonist). Functional assays are therefore critical.

Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

  • Cell Culture: Plate cells expressing the receptor of interest in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • To determine agonist activity, add increasing concentrations of the test compound and measure the change in fluorescence.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced fluorescence change.

  • Data Acquisition: Use a fluorescence plate reader to measure the fluorescence intensity over time.

  • Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values.

Preclinical Evaluation: From In Vitro to In Vivo

Promising in vitro data would warrant progression to in vivo studies to assess the compound's pharmacokinetic properties and behavioral effects.

Pharmacokinetic Profiling
Parameter Experimental Approach
Bioavailability Administer the compound intravenously (IV) and orally (PO) to rodents and measure plasma concentrations over time using LC-MS/MS.
Brain Penetration Following systemic administration, measure the concentration of the compound in brain tissue and plasma to determine the brain-to-plasma ratio.
Metabolic Stability Incubate the compound with liver microsomes and measure its degradation over time.
Potential Therapeutic Applications and Corresponding Animal Models
  • Antihypertensive: Based on the structural similarity to α- and β-adrenergic blockers, the compound could be investigated for its effects on blood pressure in spontaneously hypertensive rats.[2][4]

  • Antipsychotic: If the compound demonstrates potent 5-HT2A antagonism, it could be evaluated in models of psychosis, such as the DOI-induced head-twitch response in mice or MK-801-induced hyperactivity.[5]

  • Neuroprotective: The phenoxyethylpiperidine scaffold has been associated with NMDA receptor antagonism.[6] This suggests that the compound could be explored in models of excitotoxicity or neurodegeneration.

Future Directions and Concluding Remarks

The investigational pathway outlined in this guide provides a comprehensive framework for elucidating the pharmacological profile of 2-(2-Ethoxyphenoxy)-N-methylethanamine. The key to unlocking its therapeutic potential lies in a systematic and rigorous evaluation of its interactions with multiple receptor systems. Initial efforts should focus on confirming its binding affinities and functional activities at adrenergic and serotonergic receptors. Subsequent structure-activity relationship (SAR) studies, involving modifications to the ethoxy group and the N-methyl substituent, could further optimize potency and selectivity.

This molecule represents a compelling starting point for a drug discovery program. Its straightforward synthesis and the tantalizing pharmacological possibilities suggested by its structure make it a worthy candidate for in-depth investigation. The successful execution of the proposed research plan will undoubtedly contribute valuable knowledge to the field of neuropharmacology and may pave the way for the development of a novel therapeutic agent.

References

  • Benchchem. 2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride | 55384-24-2.
  • Benchchem. 2-(2-methoxyphenoxy)-N-methylethanamine | 72955-82-9.
  • PubChem. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. Available from: [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. Available from: [Link]

  • Chemicalbridge. 2-(2-Ethoxyphenoxy)-N-methylethanamine. Available from: [Link]

  • Ornstein, P. L., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(22), 4354-4358. Available from: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine from 2-Ethoxyphenol

Abstract This document provides a comprehensive technical guide for the synthesis of 2-(2-ethoxyphenoxy)-N-methylethanamine, a valuable phenoxyethylamine derivative for research and development. The primary synthetic rou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(2-ethoxyphenoxy)-N-methylethanamine, a valuable phenoxyethylamine derivative for research and development. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This guide delves into the underlying reaction mechanism, provides a meticulously detailed experimental protocol, and discusses critical process parameters, safety considerations, and characterization techniques. The content is structured to provide researchers, scientists, and drug development professionals with both the practical steps and the scientific rationale necessary for successful synthesis.

Scientific Rationale and Mechanistic Insights

The synthesis of 2-(2-ethoxyphenoxy)-N-methylethanamine from 2-ethoxyphenol is most effectively achieved via the Williamson ether synthesis . This classic organic reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The strategic foundation of this approach rests on two key transformations:

  • Deprotonation of the Phenol : The phenolic hydroxyl group of 2-ethoxyphenol is acidic enough to be deprotonated by a suitable base, forming a highly nucleophilic phenoxide anion.[4] The choice of base is critical; moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient and prevent unwanted side reactions.

  • Nucleophilic Attack (SN2) : The resulting 2-ethoxyphenoxide anion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide—in this case, N-methyl-2-chloroethanamine. This attack proceeds via a concerted, single-step mechanism where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.[2]

To favor the desired O-alkylation product over potential C-alkylation, the choice of solvent is paramount.[4] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion "naked" and highly reactive, thereby promoting the SN2 pathway.[1][4]

Reaction Scheme Visualization

G cluster_reactants Reactants cluster_reagents Reagents R1 2-Ethoxyphenol Process Williamson Ether Synthesis (Sₙ2 Mechanism) R2 N-Methyl-2-chloroethanamine (or its HCl salt) Base Base (e.g., K₂CO₃) Base->Process Deprotonation Solvent Solvent (e.g., DMF) Solvent->Process Reaction Medium Product 2-(2-Ethoxyphenoxy)-N-methylethanamine Process->Product

Figure 1: Overall workflow for the synthesis of the target compound.

Detailed Mechanism Visualization

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2-Ethoxyphenol (Ar-OH) Phenoxide 2-Ethoxyphenoxide (Ar-O⁻) Phenol->Phenoxide B: attacks H⁺ Base Base (B:) ConjAcid Conjugate Acid (BH⁺) AlkylHalide N-Methyl-2-chloroethanamine (Cl-CH₂CH₂NHCH₃) Phenoxide->AlkylHalide Nucleophilic attack on electrophilic carbon Product Final Product (Ar-O-CH₂CH₂NHCH₃) AlkylHalide->Product C-O bond forms, C-Cl bond breaks LeavingGroup Chloride Ion (Cl⁻)

Figure 2: Mechanism of the Williamson ether synthesis pathway.

Materials and Reagents

Proper handling and sourcing of high-purity reagents are crucial for the success and reproducibility of this synthesis.

ReagentCAS NumberMolecular Weight ( g/mol )FormKey Hazards
2-Ethoxyphenol94-71-3138.16Liquid/SolidHarmful if swallowed, causes skin/eye irritation.[5][6]
N-Methyl-2-chloroethanamine hydrochloride49843-55-8130.01 (as HCl salt)SolidToxic, irritant.[7][8]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21SolidCauses serious eye irritation.
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09LiquidReproductive toxicity, irritant.
Ethyl Acetate (EtOAc)141-78-688.11LiquidHighly flammable, eye irritation, drowsiness.
Deionized Water (H₂O)7732-18-518.02LiquidNone.
Brine (Saturated aq. NaCl)7647-14-558.44 (NaCl)LiquidNone.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04SolidNone.

Detailed Experimental Protocol

Note: This protocol must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[5][9]

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-ethoxyphenol (5.0 g, 36.2 mmol, 1.0 equiv.).

    • Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material.

    • Add anhydrous potassium carbonate (12.5 g, 90.5 mmol, 2.5 equiv.). The addition of excess base is necessary to both deprotonate the phenol and neutralize the hydrochloride salt of the amine.

  • Addition of Alkylating Agent:

    • To the stirred suspension, add N-methyl-2-chloroethanamine hydrochloride (5.18 g, 39.8 mmol, 1.1 equiv.) in one portion at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 6-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of 2-ethoxyphenol on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (200 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Elute with a gradient of 0-10% methanol in dichloromethane to isolate the pure 2-(2-ethoxyphenoxy)-N-methylethanamine.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a liquid.[10]

Quantitative Data and Characterization

ParameterValueRationale
Molar Equivalents
2-Ethoxyphenol1.0Limiting reagent.
Alkylating Agent1.1A slight excess ensures complete consumption of the limiting reagent.
Base (K₂CO₃)2.5Sufficient to deprotonate the phenol and neutralize the HCl salt of the amine, driving the reaction to completion.
Reaction Conditions
Temperature80-90 °CProvides sufficient thermal energy to overcome the activation barrier without significant decomposition.
Time6-12 hoursTypical duration for similar O-alkylation reactions to reach completion.[11]
Expected Outcome
Yield65-85%Based on typical yields for Williamson ether syntheses involving phenols.[11]
Physical FormLiquidAs reported for the compound.[10]

Product Characterization: The identity and purity of the synthesized 2-(2-ethoxyphenoxy)-N-methylethanamine (MW: 195.26 g/mol )[10] should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the ethoxy group, the aromatic ring protons, the N-methyl group, and the two methylene groups of the ethylamine chain.

  • Mass Spectrometry (MS): To confirm the molecular weight by identifying the molecular ion peak (M+H)⁺ at m/z 196.27.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C-O-C ether stretch and the N-H stretch of the secondary amine.

Safety and Handling

All procedures should be conducted with a thorough understanding of the hazards associated with the reagents.

  • 2-Ethoxyphenol: Harmful if ingested and causes skin and eye irritation.[5][12] Handle with care, avoiding contact.

  • N-Methyl-2-chloroethanamine Hydrochloride: This compound is toxic and a potent irritant.[7][8] Avoid inhalation of the powder and any skin contact.

  • DMF: A known irritant and suspected reproductive toxin. Use only in a fume hood and avoid exposure.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coats, and nitrile gloves. Ensure access to an emergency eyewash station and safety shower.[9] All chemical waste must be disposed of in accordance with institutional and local regulations.

References

  • Loba Chemie. (n.d.). 2-ETHOXYPHENOL FOR SYNTHESIS - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-ETHOXYPHENOL CAS NO 94-71-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (2023). 2-Ethoxyphenol - Safety Data Sheet.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Ethoxyphenol.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Ethoxyphenol.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(1), 124–137.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Bis(2-chloroethyl)amine hydrochloride.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes.
  • University of Michigan-Dearborn. (n.d.). The Williamson Ether Synthesis. Retrieved from University of Michigan-Dearborn website.
  • Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Benchchem. (n.d.). 2-(2-methoxyphenoxy)-N-methylethanamine | 72955-82-9.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (2005). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Google Patents. (2021). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Bartleby.com. (n.d.). Williamson Ether Synthesis.
  • ECHEMI. (n.d.). 2-Ethoxy-N-methylethanamine Formula.
  • Google Patents. (1981). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Apollo Scientific. (2023). 2-Chloroethylamine hydrochloride - Safety Data Sheet.
  • Google Patents. (1994). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). N-Methyl-2-Chloroethylamine Hydrochloride. Retrieved from Nanjing Finechem Holding Co.,Limited website.
  • PubChem. (n.d.). 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine.
  • PubChem. (n.d.). 2-(2-methoxyethoxymethoxy)-N-methylethanamine.
  • National Center for Biotechnology Information. (2011). 2-Ethoxy-6-[(methylimino)methyl]phenol. Acta Crystallographica Section E, 67(Pt 2), o389.
  • PubChem. (n.d.). 2-Ethoxy-N-methylethanamine.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(4-fluorophenyl)-N-methylethanamine.
  • Sigma-Aldrich. (n.d.). 2-(2-ethoxyphenoxy)-N-methylethanamine | 6660-49-7.
  • Sigma-Aldrich. (n.d.). 2-(2-ethoxyphenoxy)-N-methylethanamine.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). N-Methyl-2-Chloroethylamine Hydrochloride. Retrieved from Nanjing Finechem Holding Co.,Limited website.
  • PubChem. (n.d.). 2-Ethoxyphenol.

Sources

Application

Application Notes &amp; Protocols: The Synthesis of Tamsulosin Featuring the 2-(2-Ethoxyphenoxy)ethyl Moiety

Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of Tamsulosin, a selective α1 adrenoceptor antagonist. Tamsulosin is widely used f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of Tamsulosin, a selective α1 adrenoceptor antagonist. Tamsulosin is widely used for the treatment of benign prostatic hyperplasia (BPH)[1]. The core focus of these application notes is the strategic incorporation of the 2-(2-ethoxyphenoxy)ethyl side chain, a critical pharmacophore, onto the chiral amine backbone. We present validated, step-by-step protocols for the synthesis of the key electrophilic intermediate, its subsequent coupling to form the Tamsulosin base, and the final conversion to the pharmaceutically relevant hydrochloride salt. The causality behind experimental choices, process optimization, and analytical validation is discussed to ensure scientific integrity and reproducibility.

A note on the primary intermediate: The chemical structure of Tamsulosin, (R)-5-[2-[[2-(2-ethoxyphenoxy)ethyl ]amino]propyl]-2-methoxybenzenesulfonamide, features a secondary amine. Therefore, the synthesis involves the reaction of a primary amine with an activated precursor that introduces the 2-(2-ethoxyphenoxy)ethyl group. This guide will focus on the synthesis and application of these correct precursors, such as 2-(2-ethoxyphenoxy)ethyl tosylate or bromide , rather than N-methylated analogues which would lead to an incorrect final product.

Introduction: Strategic Synthesis of Tamsulosin

Tamsulosin's therapeutic efficacy is critically dependent on its specific stereochemistry and molecular structure. As a selective antagonist of α1A and α1B adrenoceptors, it relaxes smooth muscle in the prostate and bladder, alleviating symptoms of BPH[1]. The (R)-enantiomer exhibits significantly greater pharmacological activity than its (S)-counterpart, making stereoselective synthesis paramount[2].

A common retrosynthetic analysis of Tamsulosin deconstructs the molecule into two key building blocks:

  • The Chiral Amine Core (A): (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. The stereocenter on this fragment is crucial for the drug's activity.

  • The Aryloxyethyl Side Chain (B): An activated form of 2-(2-ethoxyphenoxy)ethanol, which acts as an electrophile.

The primary synthetic strategy involves the nucleophilic substitution reaction (N-alkylation) between the primary amine of fragment A and the activated ethyl group of fragment B . This guide provides detailed protocols for the synthesis of fragment B and its subsequent coupling with fragment A .

Logical Workflow for Tamsulosin Synthesis

Tamsulosin_Workflow cluster_0 Part 1: Synthesis of Electrophile (Fragment B) cluster_1 Part 2: Coupling Reaction cluster_2 Part 3: Salt Formation & Purification start 2-Ethoxyphenol alcohol 2-(2-Ethoxyphenoxy)ethanol start->alcohol + Chloroethanol bromide 2-(2-Ethoxyphenoxy)ethyl Bromide start->bromide + 1,2-Dibromoethane tosylate 2-(2-Ethoxyphenoxy)ethyl Tosylate alcohol->tosylate + TsCl, Base tamsulosin_base (R)-Tamsulosin (Free Base) tosylate->tamsulosin_base bromide->tamsulosin_base amine (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide (Fragment A) amine->tamsulosin_base N-Alkylation hcl_salt Tamsulosin Hydrochloride (API) tamsulosin_base->hcl_salt + HCl

Caption: Overall workflow for the synthesis of Tamsulosin Hydrochloride.

Part 1: Synthesis of the Key Electrophilic Intermediate

The hydroxyl group of 2-(2-ethoxyphenoxy)ethanol is a poor leaving group. To facilitate the N-alkylation reaction, it must be converted into a group that is readily displaced by the amine nucleophile. Tosylates and bromides are excellent choices due to their stability and high reactivity in SN2 reactions. Using a tosylate or mesylate is often preferred in modern syntheses to avoid potentially hazardous halogenated wastes[3][4].

Protocol 1: Synthesis of 2-(2-Ethoxyphenoxy)ethanol

This protocol details the synthesis of the precursor alcohol from commercially available 2-ethoxyphenol.

Methodology:

  • To a stirred solution of aqueous sodium hydroxide (1.0 N, 300 mL) in a 1 L round-bottom flask, add 2-ethoxyphenol (13.8 g, 100 mmol).

  • Stir the mixture at room temperature until a clear solution of the sodium salt is formed.

  • Add 2-chloroethanol (33 mL, 500 mmol) to the solution. The large excess of chloroethanol drives the reaction to completion.

  • Heat the reaction mixture to 80-90°C and maintain for 24-48 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • After completion, cool the mixture to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(2-ethoxyphenoxy)ethanol as a viscous liquid. The crude product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 2-(2-Ethoxyphenoxy)ethyl Tosylate

This protocol converts the alcohol into a highly reactive tosylate, an excellent electrophile for the subsequent coupling step[4].

Methodology:

  • Dissolve 2-(2-ethoxyphenoxy)ethanol (9.1 g, 50 mmol) in dichloromethane (CH₂Cl₂, 150 mL) in a 500 mL flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5°C).

  • Slowly add triethylamine (Et₃N) (10.5 mL, 75 mmol) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (10.5 g, 55 mmol).

  • Allow the reaction mixture to stir at 0-5°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor completion by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL).

  • Separate the organic layer, and wash successively with 1N HCl (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 2-(2-ethoxyphenoxy)ethyl tosylate as white crystals[4].

Table 1: Reagent Summary for Electrophile Synthesis
StepStarting MaterialReagent(s)SolventTemp.Time (h)Typical YieldReference
1 2-Ethoxyphenol1. NaOH2. 2-ChloroethanolWater80-90°C24-4875-85%[4]
2 2-(2-Ethoxyphenoxy)ethanol1. TsCl2. Et₃NCH₂Cl₂0°C → RT2-490-95%[4]

Part 2: Stereoselective Synthesis of (R)-Tamsulosin

This step is the cornerstone of the synthesis, where the two key fragments are joined. The reaction conditions are chosen to favor the SN2 mechanism, avoid side reactions, and preserve the stereochemical integrity of the chiral amine.

Rationale for Experimental Choices:
  • Solvent: A polar aprotic solvent like acetonitrile or an alcohol such as ethanol is often used. Alcohols can serve as both solvent and a mild base to neutralize the acid byproduct[5][6].

  • Base: An acid scavenger like sodium bicarbonate (NaHCO₃), potassium hydroxide (KOH), or an alkaline earth metal oxide (e.g., CaO) is crucial to neutralize the toluenesulfonic acid or hydrobromic acid formed during the reaction, preventing the protonation and deactivation of the amine nucleophile[5][6].

  • Temperature: Heating the reaction, typically between 60-100°C, is necessary to provide sufficient activation energy for the reaction to proceed at a practical rate[6].

Protocol 3: N-Alkylation to form (R)-Tamsulosin Free Base

Methodology:

  • Charge a reaction vessel with (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride (14.0 g, 50 mmol) and ethanol (150 mL).

  • Add sodium bicarbonate (12.6 g, 150 mmol) to the suspension to neutralize the hydrochloride and act as an acid scavenger for the subsequent reaction.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 2-(2-ethoxyphenoxy)ethyl tosylate (16.8 g, 50 mmol), the electrophile prepared in Part 1.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 18-24 hours. Monitor the reaction by HPLC or TLC.

  • Once the starting amine is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (NaCl, excess NaHCO₃) and wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude (R)-Tamsulosin free base as a semi-solid residue.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to achieve high purity.

Reaction Scheme for Tamsulosin Synthesis

Tamsulosin_Synthesis cluster_reactants reagent1 Fragment A (Chiral Amine) product (R)-Tamsulosin (Free Base) reagent1->product  Base (NaHCO₃)  Solvent (EtOH)  Heat (Reflux)   reagent2 Fragment B (Tosylate Intermediate) reagent2->product  Base (NaHCO₃)  Solvent (EtOH)  Heat (Reflux)   plus +

Caption: The key coupling reaction to form the Tamsulosin backbone.

Part 3: Salt Formation and Final Product Characterization

The free base of Tamsulosin is typically converted to its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility, which are desirable properties for a final Active Pharmaceutical Ingredient (API).

Protocol 4: Preparation of Tamsulosin Hydrochloride

Methodology:

  • Dissolve the purified (R)-Tamsulosin free base (1.0 eq) in a suitable solvent, such as methanol or ethanol (typically 4-6 volumes)[5].

  • Warm the solution to 50-60°C.

  • Slowly add concentrated hydrochloric acid (approx. 1.1 eq) dropwise while stirring. The pH should be adjusted to approximately 2.0-2.5[5].

  • Precipitation of a white solid should occur. Stir the resulting slurry at 50-60°C for 3-5 hours to ensure complete salt formation and crystallization[5].

  • Cool the slurry slowly to room temperature, and then further cool to 0-5°C for 1-2 hours to maximize precipitation.

  • Collect the white solid by filtration, wash the cake with a small amount of cold solvent, and dry under vacuum at 40-50°C to a constant weight.

Table 2: Quality Control and Analytical Characterization
AnalysisMethodPurposeTypical Specification
Purity HPLC-UVTo quantify the API and detect any impurities or by-products.≥ 99.5%
Identity ¹H NMR, ¹³C NMR, MSTo confirm the molecular structure of Tamsulosin HCl.Conforms to reference spectra.
Enantiomeric Purity Chiral HPLCTo ensure the product is the correct (R)-enantiomer.≥ 99.5% e.e. (enantiomeric excess)
Residual Solvents GC-HSTo quantify any remaining solvents from the synthesis.Conforms to ICH guidelines.

References

  • CN103497126A - Synthesis method of tamsulosin hydrochloride - Google P
  • EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google P
  • WO2007004077A2 - Process for the preparation of tamsulosin - Google P
  • Gotor-Fernández, V. et al. (2024). Chemoenzymatic synthesis of Tamsulosin. ResearchGate. [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • US8273918B2 - Process for preparing tamsulosin hydrochloride - Google P
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129211, Tamsulosin. PubChem. [Link]

  • European Patent Office (2011). Process for preparation of tamsulosin and its derivatives - Patent 1734036. [Link]

  • Reddy, A. V. et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform. [Link]

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Method

Application Note &amp; Protocol: Synthesis of N,N-Dimethyl-2-(2-ethoxyphenoxy)ethylamine via Eschweiler-Clarke Reaction

An Application Note for the N-methylation of 2-(2-ethoxyphenoxy)ethylamine Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the N-methylati...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the N-methylation of 2-(2-ethoxyphenoxy)ethylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the N-methylation of the primary amine 2-(2-ethoxyphenoxy)ethylamine to yield its tertiary amine analogue, N,N-Dimethyl-2-(2-ethoxyphenoxy)ethylamine. The protocol is based on the robust and highly efficient Eschweiler-Clarke reaction, a classic method in synthetic organic chemistry valued for its high yields and prevention of over-alkylation. This application note details the underlying reaction mechanism, a step-by-step experimental protocol, purification methods, and analytical techniques for product characterization.

Introduction and Scientific Rationale

The introduction of a methyl group to a nitrogen atom in a molecule can profoundly alter its pharmacological properties, a phenomenon often referred to as the "magic methyl effect". This modification can influence a compound's potency, selectivity, metabolic stability, and bioavailability. Therefore, reliable and efficient N-methylation protocols are critical tools in medicinal chemistry and drug discovery.

The target molecule, 2-(2-ethoxyphenoxy)ethylamine, is a valuable building block in the synthesis of various biologically active compounds. Its N-methylation provides a route to novel derivatives with potentially altered pharmacological profiles.

Among various N-methylation strategies, the Eschweiler-Clarke reaction stands out for its efficacy in converting primary and secondary amines into their corresponding N-methylated tertiary amines.[1][2] The reaction utilizes an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[2][3] A key advantage of this method is that the reaction ceases at the tertiary amine stage, completely avoiding the formation of quaternary ammonium salts, which can occur with other alkylating agents like methyl iodide.[2] The irreversible nature of the reaction, driven by the formation of carbon dioxide gas, ensures high conversion rates.[2][3]

Reaction Mechanism: The Eschweiler-Clarke Pathway

The reaction proceeds through a two-stage reductive amination process. The primary amine is first monomethylated to a secondary amine, which is then rapidly methylated again to the final tertiary amine product.

  • Imine Formation: The primary amine first performs a nucleophilic attack on formaldehyde to form an intermediate which then dehydrates to an imine.

  • First Reduction: Formic acid protonates the imine, creating a highly electrophilic iminium ion. The resulting formate anion then acts as a hydride donor, reducing the iminium ion to a secondary amine (the monomethylated product) and releasing carbon dioxide.[1][4]

  • Second Methylation: The resulting secondary amine, being more nucleophilic than the primary amine, rapidly reacts with a second molecule of formaldehyde to form a new iminium ion.

  • Final Reduction: A second molecule of formic acid reduces this iminium ion to the final tertiary amine product, again releasing CO2.[1][4]

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation A Primary Amine (R-NH2) C Imine (R-N=CH2) A->C + CH2O - H2O B Formaldehyde (CH2O) D Iminium Ion (R-NH=CH2+) C->D + HCOOH - HCOO- E Secondary Amine (R-NHCH3) D->E + HCOO- - CO2 F Secondary Amine (R-NHCH3) E->F Intermediate p1 H Iminium Ion (R-N(CH3)=CH2+) F->H + CH2O - H2O, + H+ G Formaldehyde (CH2O) I Tertiary Amine (R-N(CH3)2) H->I + HCOO- - CO2 p2 Workflow start Start: Reagent Prep reagents Combine Amine, Formic Acid, and Formaldehyde in Flask start->reagents reflux Heat to Reflux (e.g., 100-110°C for 4-6h) reagents->reflux cool Cool to Room Temperature reflux->cool basify Basify with NaOH (aq) to pH > 12 cool->basify extract Extract with Organic Solvent (e.g., DCM) 3 times basify->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na2SO4, Filter wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Column Chromatography) evaporate->purify end End: Pure Product purify->end

Caption: Experimental workflow for the N-methylation reaction.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-ethoxyphenoxy)ethylamine (1.81 g, 10.0 mmol).

  • Reagent Addition: Place the flask in an ice bath. Cautiously add formic acid (1.1 mL, 30.0 mmol). Stir for 10 minutes. Slowly, add the aqueous formaldehyde solution (2.5 mL, 30.0 mmol) dropwise. Caution: The initial reaction can be exothermic.

  • Reflux: Attach a reflux condenser to the flask. Heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Cooling and Basification: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of deionized water. Cool the beaker in an ice bath and slowly add a 5M sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12), as confirmed by pH paper.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N,N-Dimethyl-2-(2-ethoxyphenoxy)ethylamine, typically as an oil.

Purification

The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes, potentially with a small percentage (e.g., 1-2%) of triethylamine to prevent the amine from streaking on the silica.

Product Characterization

Confirm the identity and purity of the final product, N,N-Dimethyl-2-(2-ethoxyphenoxy)ethylamine (C₁₃H₂₁NO₂), using standard analytical techniques.

  • ¹H NMR Spectroscopy: The most telling signal will be a singlet integrating to 6 protons around δ 2.3-2.5 ppm, corresponding to the two equivalent N-methyl groups (-N(CH₃)₂). The disappearance of the broad N-H signal from the starting material should also be confirmed. Other expected signals include the aromatic protons, the ethoxy group (-OCH₂CH₃), and the two methylene groups of the ethylamine backbone.

  • ¹³C NMR Spectroscopy: Expect a signal for the N-methyl carbons around δ 45-50 ppm.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 209.28. A common fragmentation pattern for amines is alpha-cleavage, which would lead to a prominent base peak. [5]* FTIR Spectroscopy: The disappearance of the N-H stretching bands (typically around 3300-3400 cm⁻¹) from the primary amine starting material is a key indicator of a successful reaction. The spectrum will be dominated by C-H, C-O, and C-N stretching vibrations.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Formaldehyde: Is a known carcinogen and respiratory irritant. Handle with extreme care.

    • Formic Acid: Is highly corrosive and can cause severe burns.

    • Sodium Hydroxide: Is caustic and can cause severe skin and eye damage.

    • Organic Solvents: Dichloromethane and ethyl acetate are flammable and volatile. Avoid inhalation and contact with skin.

References

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • YouTube. (2020, October 13). Eschweiler-Clarke reaction. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 2-(2-Ethoxyphenoxy)-N-methylethanamine in Pharmaceutical Research

Abstract These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the derivatization of 2-(2-Ethoxyphenoxy)-N-methylethanamine. This seco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the derivatization of 2-(2-Ethoxyphenoxy)-N-methylethanamine. This secondary amine is a valuable scaffold in medicinal chemistry, and its strategic modification can lead to the discovery of novel therapeutic agents with modulated potency, selectivity, solubility, and pharmacokinetic profiles. This document provides a detailed exploration of two primary derivatization strategies: N-acylation for the synthesis of novel amides and reductive amination for N-alkylation to generate diverse tertiary amines. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices, purification techniques, and robust analytical characterization of the resulting derivatives.

Introduction: The Strategic Value of Derivatizing 2-(2-Ethoxyphenoxy)-N-methylethanamine

The core structure of 2-(2-Ethoxyphenoxy)-N-methylethanamine, featuring a phenoxyethylamine motif, is a key component in a variety of biologically active compounds.[1] The presence of an N-methyl secondary amine provides a reactive handle for chemical modification, making it an attractive starting point for library synthesis in drug discovery programs. Derivatization of this scaffold allows for the systematic exploration of the chemical space around a core pharmacophore.

The primary objectives for derivatizing this molecule in a pharmaceutical context include:

  • Modulation of Pharmacological Activity: Small structural changes can significantly alter the binding affinity and selectivity for biological targets.

  • Optimization of ADMET Properties: Improving absorption, distribution, metabolism, excretion, and toxicity profiles is a critical aspect of drug development.

  • Enhancement of Physicochemical Properties: Modifications can improve solubility, stability, and formulation characteristics.

  • Investigation of Structure-Activity Relationships (SAR): A library of derivatives provides crucial data for understanding how different functional groups impact biological activity.

This guide will focus on two of the most robust and widely utilized methods for secondary amine derivatization: N-acylation and reductive amination.[2][3]

Derivatization Strategies and Protocols

N-Acylation: Synthesis of Novel Amides

N-acylation is a fundamental reaction that forms a stable tertiary amide bond.[2] The resulting amides are prevalent in a vast array of pharmaceuticals.[2] This transformation can be achieved using various acylating agents, with acyl chlorides and anhydrides being common choices due to their reactivity.

The introduction of an acyl group can introduce new hydrogen bond donors and acceptors, alter steric bulk, and modulate the electronic properties of the parent molecule. This can lead to new or enhanced interactions with a biological target. The amide bond is also generally more resistant to metabolic degradation than other functional groups.

This protocol describes a general procedure for the N-acylation of 2-(2-Ethoxyphenoxy)-N-methylethanamine with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • 2-(2-Ethoxyphenoxy)-N-methylethanamine

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.1 equivalents)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-Ethoxyphenoxy)-N-methylethanamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Workflow for N-Acylation using Acyl Chlorides

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Base in Anhydrous DCM prep_cool Cool to 0°C prep_amine->prep_cool add_acyl Add Acyl Chloride Dropwise at 0°C prep_cool->add_acyl stir_rt Warm to RT & Stir (1-4h) add_acyl->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor quench Quench with Water monitor->quench extract Extract & Wash quench->extract purify Dry & Purify (Column Chromatography) extract->purify

Caption: Experimental workflow for the N-acylation of 2-(2-Ethoxyphenoxy)-N-methylethanamine.

This method is often faster and can be performed under milder conditions, sometimes without a solvent.[4]

Materials:

  • 2-(2-Ethoxyphenoxy)-N-methylethanamine

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.2 equivalents)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, mix 2-(2-Ethoxyphenoxy)-N-methylethanamine (1.0 mmol) and the acid anhydride (1.2 mmol).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting amine has been consumed (typically 5-30 minutes).[2]

  • Isolation: After completion, dissolve the reaction mixture in a minimal amount of diethyl ether.

  • Crystallization: Allow the solution to stand at room temperature. The product often crystallizes directly from the solution and can be collected by filtration. If crystallization does not occur, proceed with a standard aqueous work-up and chromatographic purification as described in Protocol 2.1.1.

Reductive Amination: Synthesis of Tertiary Amines

Reductive amination is a highly reliable and widely used method for preparing tertiary amines from secondary amines.[2][5] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. A key advantage is the prevention of over-alkylation.[2][6]

This strategy allows for the introduction of a wide variety of alkyl groups, depending on the choice of the carbonyl compound. This is a powerful method for expanding a chemical library and exploring SAR. The resulting tertiary amines often have significantly different physicochemical properties, such as basicity and lipophilicity, compared to the parent secondary amine.

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is tolerant of many functional groups.[7]

Materials:

  • 2-(2-Ethoxyphenoxy)-N-methylethanamine

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-Ethoxyphenoxy)-N-methylethanamine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM or DCE.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in portions. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Mechanism of Reductive Amination

Reductive_Amination Amine R₂NH (Secondary Amine) Iminium [R₂N=CR'R'']⁺ (Iminium Ion) Amine->Iminium Condensation Carbonyl R'C(=O)R'' (Aldehyde/Ketone) Carbonyl->Iminium Condensation H_plus H⁺ H_plus->Iminium Condensation Product R₂N-CHR'R'' (Tertiary Amine) Iminium->Product Reduction Reducer [H]⁻ (Reducing Agent) Reducer->Product Reduction

Caption: The mechanism of reductive amination of a secondary amine with a carbonyl compound.

Purification and Characterization of Derivatives

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized derivatives, which is a regulatory requirement for pharmaceutical development.[8]

Purification Techniques
  • Column Chromatography: A fundamental technique for purifying organic compounds. Silica gel is the most common stationary phase, with solvent systems tailored to the polarity of the derivative.

  • Preparative HPLC: For difficult separations or to obtain highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

  • Crystallization: If the synthesized derivative is a solid, crystallization can be an effective method for purification.

Analytical Characterization

A combination of analytical techniques should be used to confirm the structure and purity of the final compounds.[8]

Technique Purpose Expected Observations for a Successful Derivatization
LC-MS To confirm the molecular weight of the product and assess purity.[9]A major peak corresponding to the expected mass-to-charge ratio (m/z) of the derivatized product.
¹H and ¹³C NMR To provide detailed structural information and confirm molecular integrity.Appearance of new signals and/or shifts in existing signals consistent with the added acyl or alkyl group.
FTIR To identify functional groups.For N-acylation, the appearance of a strong amide carbonyl (C=O) stretch (typically 1630-1680 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and elemental composition.Provides a highly accurate mass measurement that can confirm the molecular formula of the derivative.

Data Interpretation: A Comparative Overview

The following table provides a hypothetical comparison of the starting material with potential derivatization products to illustrate the expected changes in physicochemical properties.

Compound Derivatization Type Added Group Expected Change in LogP Expected Change in pKa Potential Impact on Properties
2-(2-Ethoxyphenoxy)-N-methylethanamine---~9-10 (basic)Starting material
Derivative AN-AcylationAcetylIncreaseNot basicIncreased metabolic stability, potential for new H-bond interactions.
Derivative BN-AcylationBenzoylSignificant IncreaseNot basicIncreased lipophilicity, potential for π-stacking interactions.
Derivative CReductive AminationBenzylSignificant Increase~8-9 (basic)Increased lipophilicity, maintains basicity, introduces aromatic group.
Derivative DReductive AminationIsopropylIncrease~9-10 (basic)Increased steric bulk near the nitrogen, potential to alter receptor binding.

Conclusion

The derivatization of 2-(2-Ethoxyphenoxy)-N-methylethanamine via N-acylation and reductive amination represents a powerful and versatile approach in modern medicinal chemistry. The protocols and analytical methods detailed in these application notes provide a robust framework for the synthesis and characterization of novel derivatives. By systematically applying these strategies, researchers can effectively explore the structure-activity relationships of this important scaffold, paving the way for the development of new and improved pharmaceutical agents.

References

  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines - Benchchem.
  • Reductive Amination in the Synthesis of Pharmaceuticals - article.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Giardino N (2025) Advances in Analytical Techniques for Drug Discovery and Development. J Anal Bioanal Tech 16: 733.
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  • Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)ethanone" Derivatives - Benchchem.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
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Method

HPLC-MS analysis of "2-(2-Ethoxyphenoxy)-N-methylethanamine"

An Application Note and Protocol for the Quantitative Analysis of 2-(2-Ethoxyphenoxy)-N-methylethanamine in Human Plasma using HPLC-MS/MS Abstract This document provides a comprehensive guide for the quantitative analysi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 2-(2-Ethoxyphenoxy)-N-methylethanamine in Human Plasma using HPLC-MS/MS

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-(2-Ethoxyphenoxy)-N-methylethanamine, a representative secondary amine with a phenoxy moiety, in human plasma. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the technology of choice for this application due to its superior sensitivity, selectivity, and speed. We detail a robust reversed-phase HPLC method operating at a high pH to ensure excellent chromatographic peak shape for this basic analyte. The protocol includes a straightforward protein precipitation method for sample preparation and optimized MS/MS parameters for selective detection. Furthermore, this guide outlines the critical steps for method validation based on the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[1][2][3][4]

Introduction and Analytical Rationale

Phenoxyethylamine derivatives are a common structural motif in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[5] Accurate quantification of these molecules in biological matrices like plasma is fundamental throughout the drug development lifecycle, from early pharmacokinetic studies to late-stage clinical trials.

The target analyte, 2-(2-Ethoxyphenoxy)-N-methylethanamine, possesses a secondary amine group which imparts a basic character (estimated pKa ~9.5-10.5). This property presents a specific challenge in traditional reversed-phase HPLC using silica-based columns at an acidic pH. Residual, un-capped silanol groups on the stationary phase are negatively charged and can cause strong, undesirable ionic interactions with the protonated basic analyte, leading to poor peak shape (tailing) and inconsistent retention.[6]

To overcome this, our method development strategy is centered on two key principles:

  • Chromatographic Control: Employing a reversed-phase column stable at high pH and a mobile phase buffered to a pH > 10. This approach neutralizes the secondary amine, minimizing silanol interactions and promoting retention through hydrophobic mechanisms, resulting in sharp, symmetrical peaks.[6]

  • Detection Specificity: Utilizing tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating interference from complex plasma matrix components.[7] The secondary amine is readily protonated, making positive mode Electrospray Ionization (ESI+) the ideal ionization technique.[8][9]

Method Development and Optimization Logic

The development of a robust bioanalytical method requires a systematic approach. The logical flow for this analysis is based on understanding the analyte's chemistry and the capabilities of the instrumentation.

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Chromatography (LC) cluster_2 Mass Spectrometry (MS) Analyte Analyte: 2-(2-Ethoxyphenoxy)-N-methylethanamine Properties: Basic (pKa ~10), Moderately Polar LC_Choice Choose LC Mode Analyte->LC_Choice RP_HPLC Reversed-Phase (RP-HPLC) Broad applicability LC_Choice->RP_HPLC Primary Choice HILIC HILIC Good for very polar compounds LC_Choice->HILIC Alternative Column_Choice Select Column & Mobile Phase RP_HPLC->Column_Choice High_pH High pH (e.g., pH 10) + pH-stable C18 column Rationale: Neutralizes amine, excellent peak shape Column_Choice->High_pH Recommended Low_pH Low pH (e.g., pH 3) + standard C18 column Risk: Peak tailing due to silanol interaction Column_Choice->Low_pH Not Recommended MS_Ionization Choose Ionization Mode High_pH->MS_Ionization ESI_Pos ESI Positive (+) Rationale: Amine group readily protonates to [M+H]+ MS_Ionization->ESI_Pos Recommended ESI_Neg ESI Negative (-) Not suitable for basic amines MS_Ionization->ESI_Neg Not Recommended MS_Detection Select Detection Mode ESI_Pos->MS_Detection MRM MRM / SRM Precursor -> Product Ion Provides highest selectivity & sensitivity MS_Detection->MRM Recommended for Quant Full_Scan Full Scan Good for identification, poor for quantification MS_Detection->Full_Scan For initial investigation

Caption: Method Development Decision Tree.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: 2-(2-Ethoxyphenoxy)-N-methylethanamine reference standard (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled 2-(2-Ethoxyphenoxy)-N-methylethanamine-d3 or a structurally similar analog.

  • Solvents: HPLC-grade or MS-grade Acetonitrile and Methanol.

  • Water: Deionized water, >18 MΩ·cm resistivity.

  • Reagents: Ammonium hydroxide solution (for mobile phase pH adjustment), Formic acid.

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

Standard Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in methanol to a final volume of 5 mL.

  • Internal Standard Stock (1 mg/mL): Prepare similarly.

  • Working Solutions: Perform serial dilutions of the primary stocks with 50:50 acetonitrile:water to prepare working solutions for constructing the calibration curve and quality control (QC) samples.

Sample Preparation: Protein Precipitation (PPT)

This method is fast and effective for removing the majority of plasma proteins prior to analysis.[10]

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 5 µL of the internal standard working solution to all tubes (except double blanks).

  • Add 150 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS System and Conditions

The following parameters serve as a validated starting point and should be optimized for the specific instrument used.

ParameterCondition
HPLC System UHPLC/HPLC system capable of binary gradient elution
Column Reversed-phase C18, stable at high pH (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10 (adjusted with NH4OH)
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 450°C
Gas Flow (Desolvation) 800 L/hr
MRM Transitions Analyte: m/z 194.1 -> 121.1 (Predicted: [M+H]+ -> [Ethoxyphenol]+) IS: m/z 197.1 -> 121.1

Note on MRM Transitions: The molecular weight of the analyte is ~193.27 g/mol . The precursor ion ([M+H]+) is therefore m/z 194.1. A primary fragmentation pathway for such amines is cleavage beta to the nitrogen, which would result in a stable ethoxyphenol fragment ion of m/z 121.1.[11][12] These transitions must be confirmed experimentally by infusing the analyte standard.

Bioanalytical Method Validation Protocol

To ensure the reliability of analytical results for regulatory submissions, the method must be validated according to established guidelines.[1][2][4][13][14] The validation should assess the following key parameters:

Validation ParameterPurpose & Acceptance Criteria (based on FDA Guidance[1][4])
Selectivity & Specificity Purpose: To ensure the method can differentiate the analyte from endogenous matrix components and other interferences. Procedure: Analyze at least six blank plasma lots. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve & Range Purpose: To demonstrate the relationship between instrument response and known analyte concentration. Procedure: A curve with a blank, a zero standard, and at least six non-zero concentration points covering the expected range. Criteria: A linear regression model (typically 1/x² weighted) should be used. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). R² should be ≥0.99.
Accuracy & Precision Purpose: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). Procedure: Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6 at each level) across at least three separate runs. Criteria: Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantitation (LLOQ) Purpose: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Criteria: Analyte response should be at least 5x the blank response. Accuracy and precision must meet the criteria above (80-120% and ≤20% CV, respectively).
Matrix Effect Purpose: To assess the suppression or enhancement of ionization caused by matrix components. Procedure: Compare the analyte response in post-extraction spiked blank plasma with the response in a pure solution at Low and High QC levels. Criteria: The IS-normalized matrix factor should have a %CV ≤15%.
Stability Purpose: To evaluate analyte stability under various storage and handling conditions. Procedure: Test QC samples after freeze-thaw cycles, short-term bench-top storage, long-term freezer storage, and post-preparative storage in the autosampler. Criteria: Mean concentrations of stability samples must be within ±15% of nominal values.

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a structured, traceable path to ensure data quality and integrity.

Workflow SampleReceipt 1. Sample Receipt & LIMS Login SamplePrep 2. Sample Preparation (Protein Precipitation) SampleReceipt->SamplePrep LCMS_Analysis 3. HPLC-MS/MS Analysis (Batch Run) SamplePrep->LCMS_Analysis DataProcessing 4. Data Processing (Integration & Quantification) LCMS_Analysis->DataProcessing DataReview 5. Data Review & QC Check (Peer & QA Review) DataProcessing->DataReview Reporting 6. Final Report Generation DataReview->Reporting

Caption: General Bioanalytical Workflow.

Conclusion

This application note presents a selective, sensitive, and robust HPLC-MS/MS method for the quantification of 2-(2-Ethoxyphenoxy)-N-methylethanamine in human plasma. The strategic use of high-pH reversed-phase chromatography successfully addresses the common analytical challenges associated with basic amines. The detailed protocol for sample preparation, instrumental analysis, and method validation provides a solid foundation for researchers and drug development professionals, ensuring the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

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Sources

Application

Application Notes and Protocols for the Gas Chromatographic Analysis of Phenoxyethylamine Derivatives

Introduction: The Analytical Imperative for Phenoxyethylamine Derivatives Phenoxyethylamine derivatives represent a broad class of psychoactive compounds, encompassing both therapeutic agents and substances of forensic i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Phenoxyethylamine Derivatives

Phenoxyethylamine derivatives represent a broad class of psychoactive compounds, encompassing both therapeutic agents and substances of forensic interest, often referred to as designer drugs. Their structural diversity and varying potencies necessitate robust and reliable analytical methods for their detection and quantification in various matrices, including pharmaceutical formulations, seized materials, and biological samples. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), stands as a cornerstone technique for the analysis of these compounds. Its high resolving power and sensitive detection capabilities make it an invaluable tool for researchers, forensic scientists, and drug development professionals.

This guide provides a comprehensive overview of validated GC methods for the analysis of phenoxyethylamine derivatives. It is designed to offer not just procedural steps, but also the underlying scientific rationale for method development and optimization, ensuring both technical accuracy and practical applicability.

The Foundational Challenge: Volatility and Polarity

The primary obstacle in the direct GC analysis of many phenoxyethylamine derivatives is their inherent polarity and, consequently, their limited volatility. The presence of primary or secondary amine functional groups, as well as hydroxyl moieties on the aromatic ring in some analogues, leads to strong intermolecular hydrogen bonding. This results in poor peak shape, tailing, and potential thermal degradation in the hot GC inlet and column. To overcome these challenges, chemical derivatization is a critical and often mandatory sample preparation step.[1][2]

The core principle of derivatization in this context is to mask the active hydrogens in the polar functional groups, thereby reducing intermolecular forces, increasing volatility, and improving thermal stability.[1][3] The two most prevalent and effective derivatization strategies for phenoxyethylamine derivatives are acylation and silylation.

Derivatization Strategies: A Comparative Overview

Acylation: Enhancing Volatility and Detection

Acylation involves the reaction of the amine or hydroxyl groups with an acylating agent, typically a perfluorinated anhydride, to form amide or ester derivatives. Common reagents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).

The causality behind this choice is twofold:

  • Increased Volatility: The resulting fluoroacyl derivatives are significantly more volatile and thermally stable than the parent compounds, leading to improved chromatographic performance with sharp, symmetrical peaks.[4][5]

  • Enhanced Sensitivity: The introduction of multiple fluorine atoms into the molecule makes the derivatives highly responsive to electron capture detection (ECD), a sensitive and selective detection method. When using mass spectrometry, the fluorinated derivatives often produce characteristic fragmentation patterns that aid in structural elucidation and identification.[4][5]

Silylation: A Versatile Approach

Silylation is another widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[6] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing amines, hydroxyls, and even carboxylic acids.[6]

The rationale for employing silylation includes:

  • Broad Applicability: Silylating reagents can derivatize a wide range of functional groups, making them versatile for complex samples containing multiple classes of compounds.[6]

  • Improved Chromatography: TMS derivatives exhibit excellent volatility and thermal stability, resulting in good peak shapes and resolution.[4][6]

The choice between acylation and silylation often depends on the specific phenoxyethylamine derivative, the sample matrix, and the desired detection method. Acylation is often favored for targeted analysis requiring high sensitivity with ECD or for generating specific mass spectral fragments. Silylation is a robust, general-purpose technique suitable for screening a wider range of compounds.

Visualizing the Derivatization Workflow

Derivatization_Workflow Figure 1: Generalized Derivatization Workflow for Phenoxyethylamine Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis Sample Sample Matrix (e.g., Seized Powder, Biological Fluid) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analytes Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Analytes Reconstitution Reconstitute in Aprotic Solvent (e.g., Ethyl Acetate, Acetonitrile) Evaporation->Reconstitution Deriv_Reagent Add Derivatizing Reagent (e.g., PFPA, BSTFA) Reconstitution->Deriv_Reagent Reaction Incubate at Elevated Temperature (e.g., 60-80°C) Deriv_Reagent->Reaction GC_Injection Inject into GC-MS/GC-FID/GC-ECD Reaction->GC_Injection Analyze Derivative

Caption: A generalized workflow for the derivatization of phenoxyethylamine samples prior to GC analysis.

Detailed Protocol: Acylation of Phenoxyethylamine Derivatives with PFPA

This protocol provides a step-by-step method for the derivatization of phenoxyethylamine derivatives using pentafluoropropionic anhydride (PFPA) for subsequent GC-MS analysis. This method is particularly effective for the sensitive detection of substituted phenethylamines like the 2C series.

Materials:

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (anhydrous)

  • Pyridine (optional, as a catalyst)

  • Sample containing phenoxyethylamine derivative(s)

  • Internal Standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample)

  • V-vials or other suitable reaction vessels

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For solid samples (e.g., powders, tablets), accurately weigh approximately 1 mg of the homogenized sample into a reaction vial.

    • For liquid samples (e.g., biological extracts), transfer an aliquot of the extract to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Internal Standard Addition:

    • Add a known amount of the internal standard solution to the vial. This is crucial for accurate quantification.

  • Reconstitution:

    • Add 100 µL of anhydrous ethyl acetate to the vial and vortex briefly to dissolve the residue.

  • Derivatization Reaction:

    • Add 50 µL of PFPA to the vial. If derivatizing secondary amines, the addition of 10 µL of pyridine can catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 70°C for 20 minutes in a heating block or water bath.

  • Cooling and Reconstitution:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: Over-evaporation can lead to the loss of volatile derivatives.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL to 1 mL, depending on the expected concentration) of anhydrous ethyl acetate.

  • GC-MS Analysis:

    • Inject 1 µL of the final solution into the GC-MS system.

Gas Chromatography and Mass Spectrometry Parameters

The following table outlines typical GC-MS parameters for the analysis of derivatized phenoxyethylamine derivatives. These parameters should be considered a starting point and may require optimization for specific analytes and instrumentation.

ParameterRecommended SettingRationale
GC System Agilent 7890 GC or equivalentProvides reliable and reproducible performance.
MS System Agilent 5977 MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of derivatives.[4]
Inlet Temperature 250°CEnsures efficient volatilization of the derivatives without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for higher concentration samples, while splitless is preferred for trace analysis.[7]
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for this column dimension.
Oven Program Initial: 80°C (hold 1 min)A lower starting temperature allows for focusing of the analytes at the head of the column.
Ramp: 15°C/min to 280°CA moderate ramp rate provides good separation of a range of derivatives with varying boiling points.
Final Hold: 5 minEnsures elution of any less volatile compounds.
MS Source Temp 230°CStandard source temperature for good ionization.
MS Quad Temp 150°CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra.
Scan Range 40-550 amuA wide scan range to capture the molecular ions and characteristic fragments of the derivatives.

Chiral Separation of Phenoxyethylamine Enantiomers

Many phenoxyethylamine derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[8][9] Therefore, enantioselective analysis is often crucial. This can be achieved in GC through two main approaches:

  • Indirect Separation: Derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[8][9][10] For example, S-(-)-N-(trifluoroacetyl)-prolyl chloride can be used to derivatize chiral amines.[8][9]

  • Direct Separation: Using a chiral GC column, which contains a chiral stationary phase (e.g., derivatized cyclodextrins), to directly separate the enantiomers of the derivatized or underivatized analytes.[11][12]

Visualizing the Chiral Separation Workflow

Chiral_Separation_Workflow Figure 2: Workflow for Chiral GC Analysis of Phenoxyethylamines cluster_sample Racemic Sample cluster_indirect Indirect Method (Diastereomer Formation) cluster_direct Direct Method (Chiral Stationary Phase) cluster_detection Detection Racemic_Mixture Racemic Phenoxyethylamine Chiral_Deriv Derivatize with Chiral Reagent (e.g., S-(-)-N-(TFA)-prolyl chloride) Racemic_Mixture->Chiral_Deriv NonChiral_Deriv Derivatize with Achiral Reagent (e.g., PFPA, BSTFA) Racemic_Mixture->NonChiral_Deriv Achiral_GC Separate Diastereomers on Achiral GC Column Chiral_Deriv->Achiral_GC Detector Detection by MS, FID, or ECD Achiral_GC->Detector Chiral_GC Separate Enantiomers on Chiral GC Column NonChiral_Deriv->Chiral_GC Chiral_GC->Detector

Caption: A workflow illustrating the two primary approaches for the chiral separation of phenoxyethylamine enantiomers by GC.

Method Validation: Ensuring Trustworthiness and Reliability

A described protocol is only as good as its validation. To ensure the trustworthiness of the analytical results, a comprehensive method validation should be performed according to established guidelines (e.g., ICH Q2(R1)).[13][14] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference at the retention time of the analyte(s) and internal standard.To ensure the method is selective for the compounds of interest.[13]
Linearity Correlation coefficient (r²) ≥ 0.995 over a defined concentration range.To demonstrate a proportional relationship between detector response and analyte concentration.[13][15]
Accuracy Recovery of 80-120% for spiked samples at different concentration levels.To assess the closeness of the measured value to the true value.[13][14][16]
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 15%.To evaluate the degree of scatter between a series of measurements.[13][16]
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.The lowest concentration of an analyte that can be reliably detected.[16][17]
Limit of Quantitation (LOQ) Signal-to-noise ratio of ≥ 10 and acceptable precision and accuracy.The lowest concentration of an analyte that can be accurately and precisely quantified.[16]
Robustness The method's performance is not significantly affected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate).To demonstrate the reliability of the method during normal use.[13][14]

Quantitative Data for Selected Phenoxyethylamine Derivatives

The following table provides representative quantitative data for the GC-MS analysis of selected phenoxyethylamine derivatives after derivatization. These values are illustrative and can vary depending on the specific instrumentation and matrix.

CompoundDerivatizing ReagentLinearity Range (ng/mL)LOD (ng/mL)Reference
2C-BTFAA10 - 10001[18]
2C-ITFAA10 - 10001[18]
Methcathinone-10 - 5000<10[15]
AmphetaminePFPA1 - 2.50.02 - 0.72[16]
MethamphetaminePFPA1 - 2.50.02 - 0.72[16]

Conclusion

The gas chromatographic analysis of phenoxyethylamine derivatives is a powerful and versatile tool in both research and routine testing environments. The successful application of GC for these compounds hinges on a thorough understanding of their chemical properties and the appropriate use of derivatization to enhance their volatility and chromatographic behavior. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers, scientists, and drug development professionals can develop and validate robust, reliable, and accurate GC methods for the analysis of this important class of compounds.

References

  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2008). ResearchGate. [Link]

  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (n.d.). ResearchGate. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). PubMed. [Link]

  • Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. (n.d.). Semantic Scholar. [Link]

  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. (n.d.). ResearchGate. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Semantic Scholar. [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]

  • Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. (2019). Agilent. [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). PubMed. [Link]

  • GC Derivatization. (n.d.). Restek. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. [Link]

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. (2016). ResearchGate. [Link]

  • Chromatographic Techniques in the Forensic Analysis of Designer Drugs. (2017). CRC Press. [Link]

  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2008). Semantic Scholar. [Link]

  • Gas Chromatographic and Mass Spectral Studies on the Acylated Side Chain Regioisomers of 3-Methoxy-4-Methyl Phenethylamine and 4-Methoxy-3-Methyl Phenethylamine. (2009). Office of Justice Programs. [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (n.d.). ResearchGate. [Link]

  • Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. (1979). PubMed. [Link]

  • 2.1.2. Gas chromatography of amines as various derivatives. (n.d.). ResearchGate. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). Masinde Muliro University of Science and Technology. [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. [Link]

  • VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/VALIDATION-OF-GC-METHOD-FOR-QUANTITATIVE-OF-2-(2-Popovska-Kuzmanovski/24a1372d82506e93c1626f5d815e96645370f7d5]([Link]

Sources

Method

The Strategic Role of 2-(2-Ethoxyphenoxy)-N-methylethanamine in the Synthesis of Advanced Alpha-1 Adrenoceptor Antagonists

For Immediate Release Summary: This document provides a detailed scientific guide for researchers and drug development professionals on the application of the key intermediate, 2-(2-Ethoxyphenoxy)-N-methylethanamine, in...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Summary: This document provides a detailed scientific guide for researchers and drug development professionals on the application of the key intermediate, 2-(2-Ethoxyphenoxy)-N-methylethanamine, in the synthesis of alpha-1 adrenoceptor antagonists. It focuses on the synthesis of Tamsulosin, a prominent uroselective alpha-1A blocker, offering in-depth protocols, mechanistic explanations, and characterization techniques.

Introduction: The Therapeutic Significance of Alpha-1 Adrenoceptor Antagonists

Alpha-1 (α₁) adrenergic receptors, a class of G protein-coupled receptors, are crucial mediators of the sympathetic nervous system.[1][2] Located primarily on the smooth muscle of blood vessels, the prostate, and the bladder neck, their activation by catecholamines like norepinephrine leads to vasoconstriction and smooth muscle contraction.[2][3] Consequently, antagonists that block these receptors are therapeutically vital.

Alpha-1 blockers are a class of drugs that inhibit smooth muscle contraction, with major applications in treating hypertension and the symptoms of benign prostatic hyperplasia (BPH).[4] By inducing vasodilation and relaxing the smooth muscle in the prostate and bladder, these agents can lower blood pressure and improve urinary flow.[4][5] Modern drug design has evolved from non-selective alpha-blockers to agents with high selectivity for α₁ receptor subtypes (α₁A, α₁B, α₁D), particularly the α₁A subtype prevalent in the prostate. This selectivity, exemplified by drugs like Tamsulosin, minimizes cardiovascular side effects such as hypotension.[4]

The Keystone Intermediate: 2-(2-Ethoxyphenoxy)-N-methylethanamine

The synthesis of complex, optically pure alpha-1 antagonists like Tamsulosin hinges on the strategic use of well-designed precursors. 2-(2-Ethoxyphenoxy)-N-methylethanamine serves as a critical building block. Its structure contains the essential 2-(2-ethoxyphenoxy)ethylamino moiety that is a hallmark of Tamsulosin's pharmacophore.[6] The specific arrangement of the ethoxy, phenoxy, and ethylamine groups is fundamental to achieving high-affinity binding to the alpha-1a adrenoceptor.

The synthesis detailed in this guide focuses on the coupling of this key amine intermediate with a chiral sulfonamide component to construct the final active pharmaceutical ingredient (API).

Synthesis of (R)-Tamsulosin: A Detailed Protocol and Mechanistic Insight

The synthesis of Tamsulosin is a multi-step process that requires precise control over stereochemistry to yield the desired (R)-enantiomer, which possesses the therapeutic activity.[7] The following protocol outlines a common and effective synthetic route involving the condensation of a chiral sulfonamide with a bromo-ether derivative of the core amine structure.

Overall Synthetic Workflow

The general strategy involves the reaction between (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl bromide. This nucleophilic substitution reaction forms the core structure of Tamsulosin.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Final Product A (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide C Condensation Reaction (Nucleophilic Substitution) A->C B 2-(2-ethoxyphenoxy)ethyl bromide B->C D (R)-Tamsulosin Free Base C->D Forms C-N bond E Salt Formation with HCl D->E Protonation F Tamsulosin Hydrochloride (API) E->F Purification & Crystallization

Caption: Synthetic workflow for Tamsulosin Hydrochloride.

Experimental Protocol

This protocol is a representative synthesis adapted from established literature.[8][9]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamideC₁₀H₁₆N₂O₃S244.31
2-(2-ethoxyphenoxy)ethyl bromideC₁₀H₁₃BrO₂245.11
Sodium BicarbonateNaHCO₃84.01
Triethyl phosphiteC₆H₁₅O₃P166.16
Ethanol (Absolute)C₂H₅OH46.07
Hydrochloric Acid (ethanolic solution)HCl36.46

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq), sodium bicarbonate (1.7 eq), and triethyl phosphite as the solvent.[9]

    • Insight: Triethyl phosphite serves as a high-boiling solvent suitable for the reaction temperature. Sodium bicarbonate acts as a base to neutralize the hydrobromic acid (HBr) byproduct of the condensation, driving the reaction to completion.

  • Condensation: Stir the suspension until a complete solution is achieved. To this solution, add 2-(2-ethoxyphenoxy)ethyl bromide (1.2 eq).[9]

  • Reflux: Heat the reaction mixture to reflux temperature and maintain for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Insight: Refluxing provides the necessary activation energy for the nucleophilic substitution, where the primary amine of the sulfonamide attacks the electrophilic carbon of the ethyl bromide, displacing the bromide ion.

  • Work-up and Isolation of Free Base: After completion, cool the mixture to room temperature. Evaporate the solvent under reduced pressure to obtain a crude residue. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (R)-Tamsulosin free base.

  • Salt Formation: Dissolve the crude free base in absolute ethanol. Slowly add an ethanolic solution of hydrogen chloride while stirring.[10]

    • Insight: Conversion to the hydrochloride salt is crucial for pharmaceutical formulation. It improves the compound's stability, crystallinity, and aqueous solubility.

  • Crystallization and Purification: A white solid of Tamsulosin hydrochloride will precipitate. Stir the suspension at room temperature for 1 hour, then cool to 0-5°C to maximize precipitation.[9]

  • Final Product Isolation: Filter the precipitated solid, wash with cold ethanol, and dry under vacuum at 60°C until a constant weight is achieved.[9] The product can be further purified by recrystallization from ethanol to achieve high chemical and chiral purity.[9][10]

Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the synthesized Tamsulosin hydrochloride is paramount. A combination of analytical techniques should be employed.

TechniquePurposeExpected Observations
HPLC (High-Performance Liquid Chromatography) - Assess chemical purity- Quantify impurities and byproductsA major peak corresponding to Tamsulosin with purity typically >99%. Byproducts, such as the N,N-disubstituted product, should be below specified limits.[9]
Chiral HPLC - Determine enantiomeric purity (e.e.)The (R)-enantiomer should be present in >99% enantiomeric excess.[7]
¹H NMR (Proton Nuclear Magnetic Resonance) - Confirm molecular structureThe spectrum should show characteristic peaks for aromatic, aliphatic, ethoxy, and methoxy protons, consistent with the Tamsulosin structure.
Mass Spectrometry (MS) - Confirm molecular weightThe mass spectrum should display a molecular ion peak corresponding to the exact mass of the Tamsulosin cation.
FTIR (Fourier-Transform Infrared Spectroscopy) - Identify key functional groupsCharacteristic absorption bands for N-H, S=O (sulfonamide), C-O-C (ether), and aromatic C-H bonds should be present.

Safety and Handling

All synthesis steps must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. 2-(2-ethoxyphenoxy)ethyl bromide is a lachrymator and alkylating agent and should be handled with extreme care. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

2-(2-Ethoxyphenoxy)-N-methylethanamine and its derivatives are indispensable intermediates in the modern synthesis of selective alpha-1 adrenoceptor antagonists. The synthetic route to Tamsulosin illustrates a robust and scalable process that leverages this key building block to create a highly effective and selective therapeutic agent. The protocols and insights provided herein offer a comprehensive guide for researchers engaged in the synthesis, development, and optimization of this important class of pharmaceuticals.

References

  • Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. Available from: [Link]

  • Alpha 1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf, NIH. (2018-01-08). Available from: [Link]

  • Alpha-Blockers. StatPearls - NCBI Bookshelf, NIH. (2025-02-06). Available from: [Link]

  • Alpha blocker. Wikipedia. Available from: [Link]

  • Alpha Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. Ninja Nerd Science. (2020-04-13). Available from: [Link]

  • Synthesis method of tamsulosin hydrochloride.Google Patents (CN103497126A).
  • Process for the preparation of tamsulosin.Google Patents (CA2607809A1).
  • Process for preparation of tamsulosin and its derivatives.Google Patents (EP1734036A1).
  • Alpha(1)-adrenoceptor antagonists. 4. Pharmacophore-based design, synthesis, and biological evaluation of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives. PubMed. Available from: [Link]

  • Process for the preparation of tamsulosin and intermediates thereof.Google Patents (US8017803B2).
  • Design and Synthesis of Novel alpha(1)(a) Adrenoceptor-Selective Antagonists. 2. Approaches to Eliminate Opioid Agonist Metabolites via Modification of Linker and 4-methoxycarbonyl-4-phenylpiperidine Moiety. PubMed. Available from: [Link]

  • Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. PubMed. Available from: [Link]

  • Design and synthesis of novel alpha1a adrenoceptor-selective dihydropyridine antagonists for the treatment of benign prostatic hyperplasia. PubMed. Available from: [Link]

  • Synthesis and Alpha-Adrenoceptor Blocking Activity of the Enantiomers of benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)-1-methylethyl]amine Hydrochloride. PubMed. Available from: [Link]

  • Characterization of some novel alpha 1-adrenoceptor antagonists in human hyperplastic prostate. PubMed. Available from: [Link]

  • Tamsulosin hydrochloride Synthesis Route. PharmaCompass. Available from: [Link]

  • Tamsulosin. PubChem - NIH. Available from: [Link]

  • Preparation of R-5- (2-(2-Ethoxyphenoxyetylamino) -2-Methoxybenzen-Sulphonamide Hydrochloride of High Chemical. Justia Patents. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Coupling of 2-(2-Ethoxyphenoxy)-N-methylethanamine

Introduction In the landscape of modern drug discovery and development, the synthesis of complex molecules with high precision and efficiency is paramount. Aryl ether amines, in particular, represent a significant class...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of complex molecules with high precision and efficiency is paramount. Aryl ether amines, in particular, represent a significant class of scaffolds found in a multitude of biologically active compounds. The molecule 2-(2-Ethoxyphenoxy)-N-methylethanamine is a versatile secondary amine building block. Its structural motifs—an aromatic ether and a secondary amine—offer multiple points for chemical modification, making it a valuable synthon for creating diverse chemical libraries for screening and lead optimization.

This technical guide provides detailed experimental protocols for two of the most robust and widely utilized coupling reactions involving 2-(2-Ethoxyphenoxy)-N-methylethanamine: the Buchwald-Hartwig amination for the formation of a carbon-nitrogen (C-N) bond with an aryl halide, and a carbodiimide-mediated amide coupling for the formation of an amide bond with a carboxylic acid. These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Part 1: Buchwald-Hartwig Amination for C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2] It allows for the formation of C-N bonds under relatively mild conditions, tolerating a wide range of functional groups, which is a significant advantage over harsher traditional methods like the Ullmann condensation.[3][4] For a secondary amine like 2-(2-Ethoxyphenoxy)-N-methylethanamine, this reaction provides a direct route to tertiary aromatic amines, which are prevalent in pharmaceuticals.

Mechanism Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[2] It begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. The amine then coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium-amido complex. Finally, reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for the efficiency of the reaction, as it influences the rates of oxidative addition and reductive elimination.[5]

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange R1R2NH Amine_Complex [Ar-Pd(II)-N(H)R1R2(L2)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)-NR1R2(L2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR1R2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Coupling of 2-(2-Ethoxyphenoxy)-N-methylethanamine with an Aryl Bromide

This protocol describes a general procedure that can be adapted for various aryl bromides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equiv.
Aryl Bromide-1.01.0
2-(2-Ethoxyphenoxy)-N-methylethanamine195.261.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.02 (Pd)
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5 mL-

Equipment:

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and Xantphos (23.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Add sodium tert-butoxide (134.5 mg, 1.4 mmol). Then, add anhydrous toluene (5 mL) via syringe, followed by 2-(2-Ethoxyphenoxy)-N-methylethanamine (234.3 mg, 1.2 mmol).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired tertiary amine.

Part 2: Amide Bond Formation via Carbodiimide Coupling

The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry.[6] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, coupling reagents are employed to activate the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose due to their high efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[8]

Mechanism Overview

The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve yields and suppress side reactions, such as racemization of chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine to form the amide bond.

Diagram 2: EDC-Mediated Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Amide_Product Amide Product (R-CONR'R'') O_Acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct (Water-soluble) O_Acylisourea->Urea_Byproduct Amine R'R''NH (2-(2-Ethoxyphenoxy)-N-methylethanamine)

Caption: Workflow for EDC-mediated amide coupling.

Experimental Protocol: EDC Coupling of 2-(2-Ethoxyphenoxy)-N-methylethanamine with a Carboxylic Acid

This protocol provides a general method for the synthesis of amides from 2-(2-Ethoxyphenoxy)-N-methylethanamine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equiv.
Carboxylic Acid-1.01.0
2-(2-Ethoxyphenoxy)-N-methylethanamine195.261.11.1
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)191.701.51.5
HOBt (1-Hydroxybenzotriazole)135.121.21.2
DIPEA (N,N-Diisopropylethylamine)129.242.52.5
Anhydrous Dichloromethane (DCM)-10 mL-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Initial Mixture: To a round-bottom flask containing a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol), 2-(2-Ethoxyphenoxy)-N-methylethanamine (214.8 mg, 1.1 mmol), and HOBt (162.1 mg, 1.2 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add DIPEA (0.44 mL, 2.5 mmol) to the solution and stir for 10 minutes at room temperature.

  • EDC Addition: Add EDC·HCl (287.6 mg, 1.5 mmol) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure amide.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the chemical modification of 2-(2-Ethoxyphenoxy)-N-methylethanamine. The Buchwald-Hartwig amination offers an efficient pathway to tertiary aromatic amines, while the EDC-mediated amide coupling provides a reliable route to a wide array of amides. By understanding the underlying mechanisms and the rationale for the chosen reagents and conditions, researchers can effectively utilize these protocols and adapt them to their specific synthetic targets in the pursuit of novel chemical entities.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. Reductive amination in case of secondary amines. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Dorel, R. and Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(24), 7994-8005. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Kim, D., et al. (2022). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 87(23), 15586-15596. [Link]

  • ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Wang, Y., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications, 9(1), 334. [Link]

  • Wikipedia. Amide. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552–4555. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine

Welcome to the technical support center for the synthesis of 2-(2-ethoxyphenoxy)-N-methylethanamine (CAS 6660-49-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-ethoxyphenoxy)-N-methylethanamine (CAS 6660-49-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important compound. By combining established chemical principles with field-proven insights, this document aims to be an essential resource for optimizing your synthetic route and improving yield and purity.

Introduction

2-(2-Ethoxyphenoxy)-N-methylethanamine is a key intermediate and reference compound in the pharmaceutical industry, notably in the synthesis and analysis of active pharmaceutical ingredients (APIs) like Tamsulosin.[1] The molecular structure, featuring an ethoxyphenoxy group linked to an N-methylated ethylamine moiety, presents unique synthetic challenges. The most common synthetic strategies involve a two-step process: an initial ether formation followed by the introduction of the N-methyl group. Each step is prone to specific side reactions and yield limitations that require careful control of reaction parameters. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent and critical issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Question 1: Why is my yield consistently low in the first step (Williamson ether synthesis)?

Low yield in the synthesis of the ether intermediate, typically formed by reacting 2-ethoxyphenol with a 2-halo-N-methylethanamine precursor or by reacting 2-ethoxyphenol with a 2-haloethanol followed by subsequent amination, is a common problem. The Williamson ether synthesis, which proceeds via an SN2 mechanism, is highly sensitive to reaction conditions and substrate structure.[2][3]

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Competing E2 Elimination The alkoxide or phenoxide, being a strong base, can abstract a proton from the alkyl halide, leading to an alkene byproduct instead of the desired ether.[4] This is especially problematic with secondary and tertiary alkyl halides.[5]1. Optimize the Alkyl Halide: Always use a primary alkyl halide (e.g., 2-chloro-N-methylethanamine or 2-bromoethanol). The SN2 reaction is much more favorable at a primary carbon center.[2] 2. Control Temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination, as elimination reactions often have a higher activation energy.[6]
Incomplete Deprotonation The starting phenol (2-ethoxyphenol) must be fully converted to its conjugate base (phenoxide) to act as an effective nucleophile. Insufficient base or a base that is not strong enough will leave unreacted starting material.1. Choice of Base: For phenols, which are more acidic than aliphatic alcohols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[6] For less acidic alcohols, a stronger base like sodium hydride (NaH) is required.[3] 2. Stoichiometry: Use at least a stoichiometric equivalent of the base, and in some cases, a slight excess (1.1-1.2 equivalents) can ensure complete deprotonation.
Steric Hindrance The SN2 reaction involves a backside attack by the nucleophile.[2] Significant steric bulk on either the phenoxide or the alkyl halide can physically block this approach, slowing the desired reaction and allowing side reactions to dominate.[5]1. Strategic Reactant Choice: When synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the route with the less sterically hindered alkyl halide.[7] In this synthesis, the phenoxide is inherently bulky, reinforcing the need for a primary alkyl halide.
Solvent Choice The solvent plays a critical role in stabilizing intermediates and influencing reaction pathways.1. Use Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal. They effectively solvate the cation (e.g., Na⁺ or K⁺), leaving a highly reactive "naked" alkoxide anion that is a potent nucleophile for the SN2 reaction.[2][6]
Question 2: I'm observing significant over-alkylation in the N-methylation step. How can I improve selectivity for the secondary amine?

The direct N-alkylation of a primary amine to form a secondary amine is often plagued by poor selectivity. The secondary amine product is frequently more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form an undesired tertiary amine and even a quaternary ammonium salt.[8][9]

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
High Reactivity of Product The secondary amine product can compete with the primary amine starting material for the alkylating agent, leading to the formation of a tertiary amine.1. Use an Excess of the Primary Amine: Employing a large excess (2-5 equivalents) of the primary amine starting material (2-(2-ethoxyphenoxy)ethanamine) shifts the reaction equilibrium to favor mono-alkylation.[8] 2. Slow Addition of Alkylating Agent: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of the secondary amine product reacting further.[8]
Harsh Reaction Conditions Elevated temperatures can increase the rate of the undesired second alkylation.1. Lower the Reaction Temperature: Running the reaction at a lower temperature can improve selectivity, though it may require a longer reaction time to achieve full conversion of the starting material.[8]
Direct Alkylation Limitations Direct alkylation is inherently difficult to control for producing secondary amines.1. Consider Reductive Amination: A superior alternative is reductive amination.[10] React the primary amine (2-(2-ethoxyphenoxy)ethanamine) with formaldehyde (or paraformaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired N-methyl secondary amine. This method completely avoids the problem of over-alkylation.[10][11] Common reducing agents for this purpose include sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃).[8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

A robust and scalable two-step approach is generally recommended:

  • Williamson Ether Synthesis: React 2-ethoxyphenol with a 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base (like K₂CO₃) in a polar aprotic solvent (like DMF) to form 2-(2-ethoxyphenoxy)ethanol.

  • Amination/Methylation Sequence: This can be approached in two ways:

    • Route A (via Primary Amine): Convert the alcohol to a leaving group (e.g., a tosylate or by reacting with SOCl₂) and then displace it with ammonia to form the primary amine, followed by a selective N-methylation (preferably reductive amination).

    • Route B (Directly with Methylamine): Convert the alcohol to a good leaving group and react it directly with an excess of methylamine.

Q2: How can I effectively monitor the progress of my reactions?

Thin-Layer Chromatography (TLC) is an indispensable tool. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to clearly separate the starting materials from the products. Visualizing the spots under a UV lamp or by staining (e.g., with potassium permanganate or ninhydrin for amines) will show the consumption of reactants and the formation of the desired product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[8]

Q3: What are the best methods for purifying the final product?

The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: As an amine, the final product is basic. It can be separated from non-basic organic impurities by dissolving the crude mixture in an organic solvent (like diethyl ether or dichloromethane), extracting with an aqueous acid (e.g., 1M HCl) to move the amine into the aqueous layer as its hydrochloride salt. The aqueous layer is then separated, basified (e.g., with NaOH), and the pure amine is re-extracted into an organic solvent.[1]

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is a reliable method. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can effectively separate the desired secondary amine from starting materials and byproducts.[12]

  • Distillation: If the product is a liquid and thermally stable, bulb-to-bulb distillation under high vacuum can be an excellent final purification step to remove non-volatile impurities.[12]

Visualizations and Protocols

Diagram 1: General Synthetic Pathway

This diagram illustrates the two primary stages of the synthesis, starting from 2-ethoxyphenol.

SynthesisWorkflow A 2-Ethoxyphenol B 2-(2-Ethoxyphenoxy)ethanol A->B Williamson Ether Synthesis (+ 2-Haloethanol) C Intermediate with Leaving Group B->C Activation (e.g., + TsCl or SOCl₂) D 2-(2-Ethoxyphenoxy)ethanamine (Primary Amine) C->D Amination (+ NH₃) E 2-(2-Ethoxyphenoxy)-N-methylethanamine (Final Product) D->E Reductive Amination (+ H₂CO, NaBH(OAc)₃)

Caption: A common synthetic route to the target compound.

Diagram 2: Troubleshooting Low Yield in Williamson Ether Synthesis

This flowchart provides a logical path for diagnosing and solving yield issues in the first synthetic step.

Troubleshooting Start Low Yield in Ether Synthesis CheckReactants Is the alkyl halide primary? Start->CheckReactants CheckBase Is deprotonation complete? CheckReactants->CheckBase Yes UsePrimary Action: Switch to a primary alkyl halide. CheckReactants->UsePrimary No CheckTemp Is temperature too high? CheckBase->CheckTemp Yes OptimizeBase Action: Use a stronger base or slight excess. CheckBase->OptimizeBase No CheckSolvent Is solvent polar aprotic? CheckTemp->CheckSolvent No LowerTemp Action: Reduce reaction temperature. CheckTemp->LowerTemp Yes ChangeSolvent Action: Use DMF, DMSO, or Acetonitrile. CheckSolvent->ChangeSolvent No Success Yield Improved CheckSolvent->Success Yes UsePrimary->Success OptimizeBase->Success LowerTemp->Success ChangeSolvent->Success

Caption: A decision tree for troubleshooting low yields.

Protocol 1: Reductive Amination for N-methylation

This protocol provides a reliable method for the selective N-methylation of 2-(2-ethoxyphenoxy)ethanamine, avoiding over-alkylation issues.[8][10]

Materials:

  • 2-(2-ethoxyphenoxy)ethanamine (1.0 eq.)

  • Formaldehyde (37% in H₂O, 1.2 eq.) or Paraformaldehyde (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(2-ethoxyphenoxy)ethanamine (1.0 eq.) in DCM or DCE in a round-bottom flask equipped with a magnetic stirrer.

  • Add formaldehyde (1.2 eq.) and a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in the same solvent.

  • Slowly add the reducing agent slurry to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or acid-base extraction as needed to yield pure 2-(2-ethoxyphenoxy)-N-methylethanamine.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • PubChem. 2-Ethoxyphenol. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. [Link]

  • Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Google Patents. CN102659536A - Method for synthesizing o-hydroxy phenyl ether.
  • Manglam Chemicals. 2-Ethoxy Phenol CAS No 94-71-3. [Link]

  • AdiChemistry. WILLIAMSON'S SYNTHESIS | EXPLANATION. [Link]

  • Reddit. Synthesis - General tips for improving yield? [Link]

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • ACS Publications. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Ethoxyphenoxy)-N-methylethanamine

Welcome to the technical support center for the purification of 2-(2-Ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems that can arise during the purification of 2-(2-Ethoxyphenoxy)-N-methylethanamine and offers step-by-step solutions.

Issue 1: My final product is an oil and won't crystallize. How can I obtain a solid?

Answer:

It is not uncommon for secondary amines like 2-(2-Ethoxyphenoxy)-N-methylethanamine to exist as oils at room temperature, making isolation by crystallization challenging. A highly effective strategy is to convert the amine into a salt, which is typically a crystalline solid and easier to handle.[1][2][3]

Underlying Principle: The basic nitrogen atom of the amine can be protonated by an acid to form an ammonium salt. These ionic salts have higher melting points and are often crystalline due to their ordered lattice structures.

Recommended Protocol: Salt Formation for Purification
  • Dissolution: Dissolve your crude 2-(2-Ethoxyphenoxy)-N-methylethanamine oil in a minimal amount of a suitable organic solvent. Good starting points include diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate.[4]

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (HCl) in a non-polar solvent like diethyl ether or dioxane.[1][2] Alternatively, other acids such as oxalic, tartaric, or phosphoric acid can be used to form different salts.[1]

  • Precipitation: The hydrochloride salt should precipitate out of the solution as a solid. If precipitation is slow, you can try cooling the mixture in an ice bath.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent used for precipitation to remove any soluble impurities.

  • Drying: Dry the purified salt under vacuum.

To recover the free amine, the salt can be dissolved in water, and the solution can be basified (e.g., with NaOH) to deprotonate the ammonium ion, followed by extraction with an organic solvent.[5][6]

Issue 2: I'm seeing multiple spots on my TLC plate after purification. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates that your product is not pure. The nature of these impurities often depends on the synthetic route used to prepare 2-(2-Ethoxyphenoxy)-N-methylethanamine.

Potential Impurities:

  • Starting Materials: Unreacted 2-(2-ethoxyphenoxy)ethylamine or the methylating agent.

  • Over-alkylation Products: Formation of a tertiary amine or even a quaternary ammonium salt if the reaction conditions are not carefully controlled.[1]

  • Side-products from Synthesis: Depending on the specific synthesis, other byproducts may be present. For instance, if prepared via reductive amination, unreacted aldehyde or imine intermediates could be present.[7]

Troubleshooting Workflow: Identifying and Removing Impurities

Troubleshooting Impurities start Multiple Spots on TLC acid_base Perform Acid-Base Extraction start->acid_base Initial Purification column Run Column Chromatography acid_base->column If impurities persist recrystallize Recrystallize as a Salt column->recrystallize For final polishing pure_product Pure Product recrystallize->pure_product

Caption: Decision workflow for purifying 2-(2-Ethoxyphenoxy)-N-methylethanamine.

Purification Strategy 1: Acid-Base Extraction

This is a powerful and straightforward technique for separating basic compounds like amines from acidic or neutral impurities.[8][9]

Protocol:

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.[5][9]

  • Separate the aqueous layer containing the protonated amine.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which will likely precipitate or form an oil.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer (e.g., with anhydrous sodium sulfate), filter, and evaporate the solvent.

Purification Strategy 2: Column Chromatography

For impurities that are chemically similar to the product, column chromatography is often necessary.[10]

Key Considerations for Amines:

  • Tailing: Amines can interact with the acidic silanol groups on standard silica gel, leading to tailing of the spots and poor separation.[11]

  • Solutions:

    • Add a competing base: Add a small amount of a competing amine like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica.[1][11]

    • Use a different stationary phase: Basic alumina or amine-functionalized silica can be effective alternatives to standard silica gel.[1][11]

    • Reversed-phase chromatography: Purifying the amine in its free-base form at an alkaline pH on a reversed-phase column can improve retention and separation.[11]

Typical Normal-Phase Conditions:

Stationary PhaseMobile Phase System
Silica GelHexane:Ethyl Acetate with 0.5% Triethylamine
Basic AluminaDichloromethane:Methanol
Issue 3: I'm experiencing foaming during my workup. What causes this and how can I prevent it?

Answer:

Foaming is a common issue in amine purification processes and can be caused by several factors.[12][13]

Common Causes of Foaming:

  • Contaminants: The presence of surfactants, heavy hydrocarbons, or fine solid particles can stabilize foams.[12][13]

  • High pH: Strongly basic solutions can sometimes contribute to foaming.

  • Agitation: Vigorous shaking or stirring during extractions can introduce air and promote foam formation.

Troubleshooting and Prevention:

ProblemSolution
Vigorous MixingGently invert the separatory funnel during extractions instead of shaking vigorously.
Surfactant-like ImpuritiesAdd a small amount of a defoaming agent if the problem persists.
Fine ParticulatesFilter the crude solution before extraction to remove any suspended solids.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing the hydrochloride salt of 2-(2-Ethoxyphenoxy)-N-methylethanamine?

A1: A good starting point for recrystallization is a solvent pair.[14] For the hydrochloride salt, which is more polar than the free base, a mixture of a polar solvent in which it is soluble at high temperatures (like ethanol or isopropanol) and a less polar anti-solvent in which it is insoluble (like diethyl ether or hexanes) is often effective.[4] The general procedure is to dissolve the salt in a minimal amount of the hot polar solvent and then slowly add the anti-solvent until the solution becomes cloudy. Upon cooling, crystals should form.

Q2: How can I monitor the purity of my 2-(2-Ethoxyphenoxy)-N-methylethanamine?

A2: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, allowing for identification of impurities.[15]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating closely related compounds.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the main component and detect impurities if they are present in sufficient concentration.

Q3: Are there any specific safety precautions I should take when purifying this compound?

A3: Yes, standard laboratory safety practices should always be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Being cautious when handling acids and bases.

  • Consulting the Safety Data Sheet (SDS) for 2-(2-Ethoxyphenoxy)-N-methylethanamine and all other chemicals used in the purification process.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Nassif, G. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Murray, P. R. D., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1833-1839. [Link]

  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting. SRU and Amine Blog. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • International Journal of Engineering Research and General Science. (n.d.). GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the chromatographic separation of aromatic amines at.... Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • PubChem. (n.d.). 2-(2-methoxyethoxymethoxy)-N-methylethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Isopropylphenoxy)-N-methylethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • National Institutes of Health. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • Technical Disclosure Commons. (2023, August 25). An isolated dimer impurity of Viloxazine. Retrieved from [Link]

  • National Institutes of Health. (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine

Welcome to the technical support center for the synthesis of 2-(2-ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate pot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during the synthesis of this compound. We will delve into the common side reactions, their mechanistic origins, and provide field-proven strategies to mitigate their formation, ensuring a higher yield and purity of your target molecule.

I. Overview of Synthetic Strategies & Potential Pitfalls

The synthesis of 2-(2-ethoxyphenoxy)-N-methylethanamine typically involves two key transformations: the formation of the ether linkage and the introduction of the N-methyl group. The most common approaches are:

  • Williamson Ether Synthesis followed by N-methylation: This involves the reaction of 2-ethoxyphenol (guaiacol ethyl ether) with a 2-haloethylamine derivative, or the reaction of an activated 2-(2-ethoxyphenoxy)ethyl derivative with methylamine.

  • Reductive Amination: This method involves the reaction of 2-(2-ethoxyphenoxy)ethanamine with formaldehyde in the presence of a reducing agent.[1]

Each of these routes is susceptible to specific side reactions that can complicate purification and reduce overall yield. This guide will address these issues in a question-and-answer format.

Synthesis Workflow and Key Reaction Nodes

cluster_0 Route 1: Williamson Ether Synthesis & N-Alkylation cluster_1 Route 2: Reductive Amination A 2-Ethoxyphenol G Target Molecule A->G Williamson Ether Synthesis H Side Products (O-Alkylation vs. C-Alkylation) A->H Side Reaction B 2-Chloro-N-methylethanamine C 2-(2-Ethoxyphenoxy)ethanol E 2-(2-Ethoxyphenoxy)ethyl chloride C->E Activation D Activating Agent (e.g., SOCl2) E->G N-Alkylation F Methylamine I Side Products (Over-methylation) G->I Side Reaction J 2-(2-Ethoxyphenoxy)ethanamine M Target Molecule J->M Reductive Amination N Side Products (N-formylation, Over-reduction) J->N Side Reaction K Formaldehyde L Reducing Agent (e.g., NaBH4, HCOOH)

Caption: Key synthetic routes to 2-(2-ethoxyphenoxy)-N-methylethanamine.

II. Troubleshooting Guide & FAQs

A. Side Reactions in Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers, but it's not without its challenges, particularly when dealing with phenoxides.

Question 1: I am observing a significant amount of a byproduct that appears to be an isomer of my desired product. What could be the cause?

Answer: This is a classic case of competing O-alkylation versus C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of 2-ethoxy-6-(2-(methylamino)ethyl)phenol or 4-ethoxy-2-(2-(methylamino)ethyl)phenol.

Factors Favoring C-Alkylation:

FactorRationaleMitigation Strategy
Solvent Polar aprotic solvents (e.g., DMSO, DMF) can solvate the cation but leave the phenoxide oxygen relatively free, increasing its nucleophilicity and favoring O-alkylation.[2] Polar protic solvents (e.g., ethanol, water) can hydrogen bond with the phenoxide oxygen, hindering its reactivity and promoting C-alkylation.Use a polar aprotic solvent like DMF or acetonitrile.
Counter-ion Larger, softer cations (e.g., K+, Cs+) lead to a looser ion pair, increasing the reactivity of the oxygen and favoring O-alkylation. Smaller, harder cations (e.g., Na+, Li+) form tighter ion pairs, potentially favoring C-alkylation.Use potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) as the base instead of sodium hydroxide.[2]
Temperature Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Question 2: My reaction is sluggish, and upon heating, I am primarily isolating an elimination product. How can I resolve this?

Answer: This issue points towards competition between the desired SN2 reaction and an E2 elimination pathway.[3] This is particularly problematic when using a sterically hindered alkyl halide or a strong, bulky base.

Troubleshooting Elimination:

  • Choice of Alkyl Halide: Ensure you are using a primary alkyl halide (e.g., 2-chloro-N-methylethanamine). Secondary and tertiary halides are much more prone to elimination.[4]

  • Base Strength: While a strong base is needed to deprotonate the phenol, a very strong and non-nucleophilic base might favor elimination. Using a weaker base like K2CO3 can be beneficial.

  • Temperature Control: As with C-alkylation, lower temperatures favor the SN2 reaction over elimination.

B. Side Reactions in N-Methylation

Introducing the methyl group onto the nitrogen atom can also lead to undesired byproducts.

Question 3: My final product is contaminated with a significant amount of the corresponding tertiary amine and even some quaternary ammonium salt. How can I improve the selectivity for the secondary amine?

Answer: Over-alkylation is a common problem in the N-alkylation of amines. The product of the initial methylation, the secondary amine, is often more nucleophilic than the starting primary amine, leading to a second methylation to form the tertiary amine, and so on.[5]

Strategies to Minimize Over-methylation:

StrategyMechanism of ActionExperimental Protocol
Use a Large Excess of the Amine By Le Chatelier's principle, a large excess of the primary amine will increase the probability of the alkylating agent reacting with the starting material rather than the product.Use a 3-5 fold molar excess of 2-(2-ethoxyphenoxy)ethanamine relative to the methylating agent (e.g., methyl iodide). This is often impractical if the amine is the more valuable reagent.
Controlled Addition of Alkylating Agent Adding the alkylating agent slowly to the reaction mixture keeps its concentration low, reducing the chance of a second alkylation.Add the methylating agent dropwise over several hours at a low temperature (e.g., 0 °C) while monitoring the reaction by TLC or GC-MS.
Use of a Protecting Group A protecting group can be used to prevent over-alkylation. For example, forming a sulfonamide, which can be alkylated once and then deprotected.React 2-(2-ethoxyphenoxy)ethanamine with 2-nitrobenzenesulfonyl chloride, followed by methylation with methyl iodide and a mild base, and subsequent deprotection of the sulfonamide.
C. Side Reactions in Reductive Amination

Reductive amination is an excellent method for controlled N-methylation, but it has its own set of potential side reactions.

Question 4: I am using the Eschweiler-Clarke reaction (formaldehyde and formic acid) and am observing an N-formyl byproduct. How can I avoid this?

Answer: The formation of an N-formyl derivative occurs when the amine reacts with formic acid before the iminium ion is reduced.[6] This is more likely if the reduction step is slow.

Minimizing N-Formylation:

  • Order of Addition: Add the formic acid portionwise to the mixture of the amine and formaldehyde. This helps to keep the concentration of free formic acid low.[6]

  • Temperature: Ensure the reaction is heated sufficiently (typically 80-100 °C) to facilitate the reduction of the iminium ion by formic acid.[6]

Question 5: When using sodium borohydride for reductive amination, I am seeing reduction of the formaldehyde to methanol. How can this be prevented?

Answer: Sodium borohydride can reduce aldehydes.[1] To selectively reduce the imine in the presence of the aldehyde, a milder or more selective reducing agent is needed.

Selective Reducing Agents for Reductive Amination:

Reducing AgentAdvantagesConsiderations
Sodium triacetoxyborohydride (STAB) Milder and more selective for imines over aldehydes.More expensive than NaBH4.
Sodium cyanoborohydride (NaBH3CN) Highly selective for imines.[1]Highly toxic (releases cyanide gas upon acidification). Handle with extreme caution in a well-ventilated fume hood.
Reductive Amination Workflow and Side Reactions

cluster_0 Reductive Amination Pathway A 2-(2-Ethoxyphenoxy)ethanamine C Iminium Ion Intermediate A->C Reaction with Formaldehyde F N-formyl Side Product A->F Side Reaction with HCOOH B Formaldehyde G Methanol (from over-reduction) B->G Side Reaction with NaBH4 E Target Molecule C->E Reduction D Reducing Agent

Caption: Reductive amination pathway and potential side reactions.

III. Recommended Experimental Protocols

Protocol 1: Williamson Ether Synthesis and N-Methylation

Step 1: Etherification

  • To a solution of 2-ethoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise.

  • Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-2-(2-ethoxyphenoxy)ethane.

Step 2: N-Methylation

  • Dissolve the crude 1-chloro-2-(2-ethoxyphenoxy)ethane in ethanol in a sealed tube.

  • Add an excess of a 40% aqueous solution of methylamine (5-10 eq).

  • Heat the mixture to 100 °C overnight.

  • Cool the reaction, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: Reductive Amination (Eschweiler-Clarke Conditions)
  • To a round-bottom flask, add 2-(2-ethoxyphenoxy)ethanamine (1.0 eq) and aqueous formaldehyde (37 wt. %, 2.2 eq).[6]

  • Slowly add formic acid (98-100%, 2.2 eq) to the stirred mixture (Note: exothermic).[6]

  • Heat the reaction mixture to 80-100 °C for 4-18 hours, monitoring by TLC or GC-MS.[6]

  • Cool the reaction mixture and make it basic with the addition of aqueous NaOH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography or distillation.

IV. References

  • BenchChem Technical Support Team. (2025). Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine. BenchChem.

  • BenchChem. (n.d.). 2-(2-methoxyphenoxy)-N-methylethanamine. Retrieved from

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation Studies of 2-(2-Ethoxyphenoxy)-N-methylethanamine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Ethoxyphenoxy)-N-methylethanamine. This guide provides in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Ethoxyphenoxy)-N-methylethanamine. This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in your stability and degradation studies. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 2-(2-Ethoxyphenoxy)-N-methylethanamine based on its structure?

Based on the functional groups present in 2-(2-Ethoxyphenoxy)-N-methylethanamine (an ether linkage and a secondary amine), the most probable degradation pathways are hydrolysis of the ether bond and oxidation of the secondary amine. Structurally similar compounds, such as 2-(2-methoxyphenoxy)-N-methylethanamine, are known to undergo ether cleavage under acidic or high-temperature conditions.[1] Additionally, the secondary amine is susceptible to oxidation, potentially forming N-oxides or other related byproducts.[1]

Q2: What are the recommended storage conditions for 2-(2-Ethoxyphenoxy)-N-methylethanamine to ensure its stability?

To minimize degradation, it is advisable to store 2-(2-Ethoxyphenoxy)-N-methylethanamine in a cool, dark, and dry place. For long-term storage, keeping the compound in amber vials at -20°C under a desiccated and inert atmosphere (e.g., nitrogen or argon) is recommended to protect it from light, moisture, and oxidation.[1]

Q3: Which analytical techniques are most suitable for studying the stability of 2-(2-Ethoxyphenoxy)-N-methylethanamine and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is a primary technique for monitoring the degradation of the parent compound and the formation of impurities over time.[1] For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[1][2] Quantitative NMR (qNMR) can also be employed for absolute quantification without the need for reference standards for each impurity.[1]

Q4: How can I perform a forced degradation study for 2-(2-Ethoxyphenoxy)-N-methylethanamine?

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a molecule.[3][4] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[4][5] A systematic approach involves exposing solutions of the compound to acidic, basic, oxidative, thermal, and photolytic stress.[4][6]

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in my HPLC chromatogram during a stability study.

Possible Causes:

  • Degradation of the parent compound: The new peaks are likely degradation products.

  • Contamination: Impurities from solvents, reagents, or sample handling.

  • Interaction with excipients (if in a formulation): The active pharmaceutical ingredient (API) may be reacting with other components of the formulation.

Troubleshooting Steps:

  • Analyze a blank sample: Inject your solvent blank to rule out contamination from the mobile phase or diluent.

  • Perform peak purity analysis: If you have a PDA detector, check the peak purity of your main compound and the new peaks to see if they are chromatographically pure.

  • Characterize the new peaks: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks to help identify their structures.

  • Review your stress conditions: The appearance of multiple degradation products may indicate that your stress conditions are too harsh. Consider reducing the concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration of exposure.[7]

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2-(2-Ethoxyphenoxy)-N-methylethanamine.

1. Sample Preparation:

  • Prepare a stock solution of 2-(2-Ethoxyphenoxy)-N-methylethanamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature. Collect samples at various time points.
  • Thermal Degradation: Expose the solid compound and a solution of the compound to heat (e.g., 80°C) in a stability chamber. Analyze at set intervals.
  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.
  • Quantify the parent compound and any degradation products.
  • Calculate the mass balance to ensure that all degradation products have been accounted for.

Data Presentation

Table 1: Example of Forced Degradation Conditions and Potential Observations

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 hours2-Ethoxyphenol, N-methylethanamine
Base Hydrolysis0.1 M NaOH60°C24 hoursPotential for some degradation, but likely slower than acid hydrolysis
Oxidation3% H₂O₂Room Temp48 hoursN-oxide derivative
ThermalDry Heat80°C7 daysVarious minor degradation products
PhotolyticUV/Vis LightRoom Temp7 daysPotential for minor degradation

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acidic/Thermal) cluster_oxidation Oxidative Degradation Parent 2-(2-Ethoxyphenoxy)- N-methylethanamine Ether_Cleavage Ether Cleavage Parent->Ether_Cleavage Product1 2-Ethoxyphenol Ether_Cleavage->Product1 Product2 N-methylethanamine Ether_Cleavage->Product2 Parent_Ox 2-(2-Ethoxyphenoxy)- N-methylethanamine Oxidation Oxidation Parent_Ox->Oxidation Product_N_Oxide N-oxide derivative Oxidation->Product_N_Oxide Forced_Degradation_Workflow Start Prepare Stock Solution of API Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Collect Samples at Defined Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Identification Identify Degradation Products (LC-MS/MS) Analysis->Identification Quantification Quantify API and Degradants Analysis->Quantification End Report Results Identification->End Mass_Balance Calculate Mass Balance Quantification->Mass_Balance Mass_Balance->End

Caption: General workflow for a forced degradation study.

References

  • PubChem. (n.d.). 2-(3-Isopropylphenoxy)-N-methylethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-tert-butyl-4-ethylphenoxy)-N-methylethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-N-methylethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolytic Stability of DMAEMA Polymers. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

  • SciSpace. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Retrieved from [Link]

  • PubMed. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Retrieved from [Link]

  • USGS Publications Warehouse. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • PubMed. (2015). Identification of the major degradation pathways of ticagrelor. Retrieved from [Link]

  • UKnowledge - University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-dichlorophenoxy)-N-methylethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Nitrosamines Exchange. (2023). Korea FDA just published a compilation of analytical methods document!. Retrieved from [Link]

  • PubMed. (2010). In Vitro Release, Rheological, and Stability Studies of Mefenamic Acid Coprecipitates in Topical Formulations. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2017). Thermal Degradation of Terpolymer Derived from 2, 4-dihydroxyacetophenone, propylenediamine and Formaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). (2-(4-Chlorophenoxy)ethyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-(2-Ethoxyphenoxy)-N-methylethanamine Production

Welcome to the technical support center for the production of 2-(2-Ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-(2-Ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable intermediate. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Introduction: Navigating the Synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine

2-(2-Ethoxyphenoxy)-N-methylethanamine is a key building block in the synthesis of several active pharmaceutical ingredients. Its production, while conceptually straightforward, presents several challenges during scale-up. The primary synthetic routes involve the formation of the ether linkage, typically via a Williamson ether synthesis, followed by the introduction of the N-methyl group. Each step carries its own set of potential pitfalls, from side reactions to purification difficulties. This guide provides practical, experience-driven advice to help you optimize your process, ensure scalability, and maintain high product purity.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific issues that may arise during the synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Williamson Ether Synthesis Step

Question: We are experiencing a low yield during the reaction of 2-ethoxyphenol with a 2-halo-N-methylethanamine precursor (or a protected version). What are the likely causes and how can we improve the yield?

Answer:

A low yield in the Williamson ether synthesis is a common issue and can often be attributed to several factors inherent to the S(N)2 reaction mechanism.[1][2][3]

Potential Causes & Solutions:

  • Incomplete Deprotonation of 2-Ethoxyphenol: The reaction requires the formation of the phenoxide, which is the active nucleophile. Incomplete deprotonation of the starting phenol will result in unreacted starting material and a lower yield.

    • Solution: Ensure the use of a sufficiently strong and non-nucleophilic base to fully deprotonate the 2-ethoxyphenol. Sodium hydride (NaH) or potassium hydride (KH) are effective choices for this purpose.[1][4] However, for safer large-scale production, consider alternatives like potassium carbonate in a polar aprotic solvent (e.g., DMF, acetonitrile) at elevated temperatures. Always verify the absence of the starting phenol by TLC or in-process HPLC analysis before proceeding with the addition of the electrophile.

  • Competing Elimination Reaction (E2): The alkoxide base can promote an E2 elimination reaction with the alkyl halide, leading to the formation of an alkene byproduct instead of the desired ether.[5] This is particularly problematic with secondary and tertiary alkyl halides.[5]

    • Solution: To favor the S(N)2 pathway, use a primary alkyl halide as your electrophile. For instance, reacting 2-ethoxyphenoxide with 2-chloro-N-methylethanamine is preferable to reacting a derivative of 2-(2-ethoxyphenoxy)ethanol with a methylating agent on a more sterically hindered center.[2] Lowering the reaction temperature can also favor substitution over elimination, as elimination reactions often have a higher activation energy.[5]

  • Sub-optimal Solvent Choice: The choice of solvent is critical for an S(_N)2 reaction.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but do not strongly solvate the nucleophilic phenoxide, thus increasing its reactivity.

Issue 2: Formation of Impurities During N-methylation

Question: During the N-methylation of 2-(2-ethoxyphenoxy)ethanamine, we are observing the formation of a significant amount of the tertiary amine byproduct. How can we improve the selectivity for the desired secondary amine?

Answer:

Controlling selectivity during N-alkylation is a primary challenge in the scale-up of amine synthesis.[4] The product, a secondary amine, can often be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a tertiary amine.[4]

Potential Causes & Solutions:

  • Relative Nucleophilicity: The secondary amine product can react with the methylating agent to form a tertiary amine.

    • Solution 1: Stoichiometric Control: Use a large excess of the primary amine relative to the methylating agent. This statistically favors the methylation of the primary amine. The unreacted primary amine can then be recovered and recycled, which is a common industrial strategy.[4]

    • Solution 2: Reductive Amination: A more selective method for mono-N-methylation is reductive amination. This involves reacting the primary amine with formaldehyde (or paraformaldehyde) to form an intermediate imine (or aminal), which is then reduced in situ to the N-methyl amine. This method generally provides higher selectivity for the mono-methylated product.[6]

    • Solution 3: Protecting Group Strategy: For ultimate control, a protecting group strategy can be employed. The primary amine can be protected (e.g., as a sulfonamide), followed by methylation of the protected amine, and subsequent deprotection.[7] While this adds steps to the synthesis, it can be a robust solution for achieving high purity on a large scale.

Issue 3: Difficulties in Product Purification

Question: We are struggling to purify the final product, 2-(2-Ethoxyphenoxy)-N-methylethanamine, from unreacted starting materials and byproducts. Column chromatography is not feasible for our scale. What are our options?

Answer:

Purification is a critical consideration for industrial-scale synthesis, where chromatography is often not economically viable.[4]

Potential Causes & Solutions:

  • Similar Physical Properties of Product and Impurities: The boiling points of the desired product and byproducts (such as the tertiary amine or unreacted starting materials) may be too close for efficient separation by simple distillation.

    • Solution 1: High Vacuum Distillation: The product is likely a high-boiling liquid. Purification at scale is typically achieved through distillation under reduced pressure.[4][8] Investing in an efficient fractional distillation column can significantly improve separation.

    • Solution 2: Salt Formation and Extraction: As an amine, the product can be converted to a salt (e.g., hydrochloride) by treatment with an acid like HCl.[9] This salt will have significantly different solubility properties than non-basic impurities. The general workflow would be:

      • Dissolve the crude product in a suitable organic solvent.

      • Wash with an aqueous base (e.g., NaOH solution) to remove any acidic impurities like unreacted 2-ethoxyphenol.

      • Treat the organic layer with aqueous HCl to precipitate the hydrochloride salt of the product and any amine byproducts.

      • The salt can then be isolated by filtration. Fractional crystallization of the salt may be possible to improve purity.

      • The free base can be regenerated by treating the purified salt with a base.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare 2-(2-Ethoxyphenoxy)-N-methylethanamine?

A1: There are two primary retrosynthetic approaches:

  • Route A: Ether formation followed by N-methylation.

    • Step 1 (Williamson Ether Synthesis): 2-ethoxyphenol is reacted with a 2-haloethanamine derivative (often protected) in the presence of a base.

    • Step 2 (N-methylation): The resulting 2-(2-ethoxyphenoxy)ethanamine is then methylated.

  • Route B: N-methylation followed by ether formation.

    • Step 1 (N-methylation): Ethanolamine is first N-methylated.

    • Step 2 (Williamson Ether Synthesis): The resulting N-methylethanolamine is then reacted with a 2-ethoxy-halobenzene. This route is generally less favored due to the potential for competing reactions on the aromatic ring.

A third route, reductive amination of 2-(2-ethoxyphenoxy)acetaldehyde with methylamine, is also a viable option.

Q2: What are the key safety considerations when scaling up the production of 2-(2-Ethoxyphenoxy)-N-methylethanamine?

A2: Several reagents commonly used in the synthesis of this compound are hazardous and require careful handling, especially at scale.[8]

  • Sodium Hydride (NaH) and Lithium Aluminum Hydride (LiAlH(_4)): These reagents are highly reactive and flammable.[8] Industrial syntheses often aim to avoid their use.[4] If their use is unavoidable, strict moisture control and inert atmosphere (e.g., nitrogen or argon) are mandatory.

  • Volatile and Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure proper ventilation, grounding of equipment to prevent static discharge, and use of explosion-proof equipment.

  • Corrosive Reagents: Strong acids and bases should be handled with appropriate personal protective equipment (PPE).

Q3: How can we monitor the progress of the reaction effectively during scale-up?

A3: In-process controls are crucial for a successful scale-up.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the determination of conversion and the formation of byproducts.

  • Gas Chromatography (GC): Useful for monitoring reactions with volatile components.

Q4: Are there any recommended catalysts for the N-methylation step via reductive amination?

A4: For reductive amination, several catalysts can be employed.

  • Palladium on Carbon (Pd/C): A common and effective catalyst for hydrogenation reactions.[10]

  • Raney Nickel: A cost-effective alternative to palladium catalysts.

  • Sodium Borohydride (NaBH(_4)) or Sodium Triacetoxyborohydride (STAB): These are milder reducing agents that can be used for reductive amination at the lab and pilot scale.[9][11]

Experimental Protocols

Protocol 1: Selective Mono-N-methylation via Reductive Amination

This protocol describes a general procedure for the selective N-methylation of 2-(2-ethoxyphenoxy)ethanamine.

  • To a stirred solution of 2-(2-ethoxyphenoxy)ethanamine (1 equivalent) in a suitable solvent (e.g., methanol, 1,2-dichloroethane), add aqueous formaldehyde (1.1 equivalents) at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine/aminal.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a reducing agent such as sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Data Presentation

ParameterWilliamson Ether SynthesisReductive Amination (N-methylation)
Key Transformation C-O bond formationC-N bond formation
Common Reagents 2-ethoxyphenol, 2-chloro-N-methylethanamine, NaH/K(_2)CO(_3)2-(2-ethoxyphenoxy)ethanamine, Formaldehyde, NaBH(_4)/Pd/C
Typical Solvents DMF, AcetonitrileMethanol, Dichloromethane
Primary Challenge Competing E2 eliminationOver-alkylation to tertiary amine
Mitigation Strategy Use primary alkyl halide, control temperatureUse of excess primary amine, in-situ reduction

Visualizations

Logical Flowchart for Troubleshooting Low Yield in Williamson Ether Synthesis

G start Low Yield in Williamson Ether Synthesis check_deprotonation Check for complete deprotonation of 2-ethoxyphenol start->check_deprotonation check_elimination Analyze for alkene byproduct (E2 elimination) start->check_elimination check_solvent Review solvent choice start->check_solvent solution_deprotonation Use stronger base (e.g., NaH) or increase reaction time/temperature with K2CO3 check_deprotonation->solution_deprotonation Incomplete? solution_elimination Use primary alkyl halide Lower reaction temperature check_elimination->solution_elimination Present? solution_solvent Use polar aprotic solvent (DMF, Acetonitrile) check_solvent->solution_solvent Sub-optimal?

Caption: Troubleshooting low yield in ether synthesis.

Synthetic Pathways to 2-(2-Ethoxyphenoxy)-N-methylethanamine

G cluster_0 Route A cluster_1 Route B (Reductive Amination) a1 2-Ethoxyphenol a2 2-(2-Ethoxyphenoxy)ethanamine a1->a2 Williamson Ether Synthesis a3 2-(2-Ethoxyphenoxy)-N-methylethanamine a2->a3 N-methylation b1 2-(2-Ethoxyphenoxy)ethanamine b2 2-(2-Ethoxyphenoxy)-N-methylethanamine b1->b2 Reductive Amination (HCHO, Reducing Agent)

Caption: Major synthetic routes to the target molecule.

References

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Retrieved from

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of Phenoxyethylamines

Welcome to the technical support center for the N-alkylation of phenoxyethylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of phenoxyethylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide robust, field-tested solutions to optimize your reaction conditions.

Introduction: The Challenge of Selective N-Alkylation

The N-alkylation of primary amines, such as phenoxyethylamines, is a cornerstone reaction in medicinal chemistry for building molecular complexity. However, what appears to be a straightforward nucleophilic substitution is often plagued by challenges, most notably the lack of selectivity. The mono-alkylated secondary amine product is frequently more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2] This not only reduces the yield of the desired product but also introduces significant purification challenges.

This guide provides a structured approach to overcoming these issues through careful selection of reagents, optimization of reaction parameters, and consideration of alternative synthetic strategies.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common problems encountered during the N-alkylation of phenoxyethylamines.

Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes and how can I fix it?

Low conversion is a frustrating but common issue. A systematic diagnosis is key.

Underlying Causes & Solutions:

  • Insufficient Nucleophilicity/Reactivity: The lone pair on the nitrogen of your phenoxyethylamine is the key nucleophile. Its reactivity can be hampered by steric hindrance or electronic effects. The alkylating agent may also be unreactive.

    • Solution: Switch to a more reactive alkylating agent. The reactivity order for alkyl halides is generally I > Br > Cl.[3] If using an alkyl bromide shows low conversion, switching to the corresponding iodide can significantly accelerate the reaction. Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to the more reactive iodide.

  • Inappropriate Base Selection: The base's primary role is to neutralize the hydrohalic acid (H-X) generated during the reaction, which would otherwise protonate and deactivate the starting amine.[4] If the base is too weak, the reaction will stall as the amine is converted to its non-nucleophilic ammonium salt.

    • Solution: Choose a base with a pKa (of its conjugate acid) sufficiently high to deprotonate the ammonium salt formed, but not so strong as to cause unwanted side reactions. For typical primary amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[5] If solubility is an issue, consider organic bases like triethylamine (TEA) or the bulkier, less-nucleophilic N,N-diisopropylethylamine (DIPEA).

  • Poor Solubility: If the reactants, particularly the amine salt or the base, are not soluble in the chosen solvent, the reaction will be slow or incomplete.[6]

    • Solution: Switch to a solvent that better solubilizes all components. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for Sₙ2 reactions.[5] Gentle heating can also improve solubility and reaction rates.

  • Insufficient Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. A good starting point is 40-60 °C. For less reactive systems, refluxing may be necessary.[7] Monitor the reaction by TLC or LC-MS to track progress and check for decomposition at higher temperatures.

Troubleshooting_Low_Yield start Low or No Conversion q1 Is the alkylating agent reactive enough? (e.g., R-Br, R-I) start->q1 s1 ACTION: - Switch from R-Cl/Br to R-I. - Add catalytic KI or NaI. q1->s1 No q2 Is the base strong enough and soluble? q1->q2 Yes s2 ACTION: - Switch from K2CO3 to Cs2CO3. - Use an organic base (DIPEA). - Change to a more polar solvent (DMF, DMSO). q2->s2 No q3 Is the temperature adequate? q2->q3 Yes s3 ACTION: - Increase temperature incrementally (e.g., RT -> 60°C -> Reflux). - Monitor for decomposition. q3->s3 No Overalkylation_Pathway cluster_legend Reactivity: k2 > k1 Primary Phenoxyethylamine (Primary Amine) Secondary Desired Product (Secondary Amine) Primary->Secondary k1 (fast) Tertiary Byproduct (Tertiary Amine) Secondary->Tertiary k2 (faster) Quat Byproduct (Quaternary Salt) Tertiary->Quat k3 AlkylHalide R-X AlkylHalide->Secondary AlkylHalide->Tertiary AlkylHalide->Quat l1 Desired Path l2 Over-alkylation Path

Caption: The kinetic pathway of over-alkylation in N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q3: Which base should I choose for my reaction?

The choice of base is critical and depends on the specific reactants and solvent.

BaseTypepKa (Conjugate Acid)Common SolventsKey Considerations
K₂CO₃ Inorganic~10.3ACN, Acetone, DMFInexpensive and effective. Can have limited solubility.
Cs₂CO₃ Inorganic~10.3ACN, DMF, THFMore soluble and often more effective than K₂CO₃, but more expensive. [5]
TEA (Et₃N) Organic~10.7DCM, THF, ACNSoluble in organic solvents. Can be nucleophilic itself and may lead to side products.
DIPEA Organic~11.0DCM, THF, ACNBulky and non-nucleophilic, making it a good choice to minimize side reactions.
NaH Strong Base~36THF, DMFVery strong base used for deprotonating less nucleophilic amines or amides. Reacts violently with water; requires anhydrous conditions. [8]
Q4: What is the best solvent for this reaction?

Polar aprotic solvents are generally the best choice for Sₙ2-type N-alkylations.

SolventPolarityBoiling Point (°C)AdvantagesDisadvantages
Acetonitrile (ACN) Polar Aprotic82Good for many reactions; easy to remove. [4]Lower boiling point limits reaction temperature.
Acetone Polar Aprotic56Inexpensive; good for reactive alkyl halides. [4]Very low boiling point.
DMF Polar Aprotic153Excellent solvating power; allows for high temperatures. [4][9]High boiling point makes it difficult to remove. Can decompose at high temps.
DMSO Polar Aprotic189Superior solvating power; high temperature range. [5]Very high boiling point; difficult to remove.
Toluene Nonpolar111Useful for "borrowing hydrogen" catalysis with alcohols. [5]Generally not ideal for Sₙ2 reactions with alkyl halides.
Q5: Should I use an alkyl halide or an alcohol as my alkylating agent?

Both are viable options, but they operate via different mechanisms and have distinct pros and cons.

  • Alkyl Halides (R-X): This is the classic Sₙ2 approach. It is straightforward and doesn't require a catalyst. However, it generates a stoichiometric amount of salt byproduct and is prone to the over-alkylation issues discussed above. [10]* Alcohols (R-OH): This is a greener, more modern approach that proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. [11][12]It requires a transition metal catalyst (e.g., based on Iridium, Ruthenium, or Nickel). [5][11][13]The only byproduct is water. This method can offer higher selectivity but requires catalyst screening and optimization.

Recommendation: For routine, selective mono-alkylation on a lab scale, reductive amination is often the most reliable method. For large-scale synthesis where atom economy is critical, catalyzed alkylation with alcohols is an excellent choice.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide

This protocol aims to maximize mono-alkylation by using an excess of the primary amine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenoxyethylamine (3.0 eq.).

  • Add Base and Solvent: Add potassium carbonate (K₂CO₃, 2.0 eq.) and a suitable solvent (e.g., acetonitrile, 0.1-0.2 M).

  • Add Alkylating Agent: Begin stirring the suspension and add the alkyl halide (1.0 eq.) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the alkyl halide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue will contain the desired product and excess starting amine. The excess amine can often be removed by an acidic wash or purified directly by flash column chromatography on silica gel.

Protocol 2: Superior Alternative - Reductive Amination

This method provides excellent selectivity for the mono-alkylated product. [7]

  • Imine Formation: In a round-bottom flask, dissolve the phenoxyethylamine (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). If the reaction is sluggish, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Stir at room temperature for 1-3 hours.

  • Reduction: Once imine formation is complete (as monitored by TLC/LC-MS), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. [7]Be cautious of initial gas evolution.

  • Reaction Completion: Continue stirring at room temperature until the imine has been completely reduced (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Reductive_Amination_Workflow start Start: Phenoxyethylamine + Aldehyde/Ketone step1 Step 1: Imine Formation (Solvent: DCM or DCE) Monitor by TLC/LC-MS start->step1 step2 Step 2: In-situ Reduction Add NaBH(OAc)₃ step1->step2 step3 Step 3: Work-up (Quench, Extract) step2->step3 end End: Purified Mono-alkylated Product step3->end

Caption: Workflow for selective mono-alkylation via reductive amination.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online] Available at: [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Online] Available at: [Link]

  • ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. [Online] Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Online] Available at: [Link]

  • ResearchGate. (n.d.). A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. [Online] Available at: [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Online] Available at: [Link]

  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Online] Available at: [Link]

  • RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Online] Available at: [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Online] Available at: [Link]

  • NIH National Library of Medicine. (n.d.). N-Dealkylation of Amines. [Online] Available at: [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides. [Online] Available at: [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Online] Available at: [Link]

  • Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Online] Available at: [Link]

  • SpringerLink. (n.d.). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. [Online] Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Online] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine

Welcome to the technical support center for the synthesis of 2-(2-ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of this synthesis with confidence and precision.

I. Synthetic Overview & Key Challenges

The synthesis of 2-(2-ethoxyphenoxy)-N-methylethanamine can be approached through several routes, with the most common being a two-step process involving a Williamson ether synthesis followed by a nucleophilic substitution or reductive amination. Each step presents unique challenges that can impact yield and purity. Understanding the underlying mechanisms is crucial for effective troubleshooting.

Common Synthetic Pathway

A widely employed route begins with the alkylation of 2-ethoxyphenol with a suitable two-carbon electrophile bearing a leaving group, followed by the introduction of the N-methyl group.

Synthetic_Pathway 2-Ethoxyphenol 2-Ethoxyphenol Intermediate_Halide 2-(2-Ethoxyphenoxy)ethyl halide 2-Ethoxyphenol->Intermediate_Halide Williamson Ether Synthesis (e.g., with 1,2-dihaloethane) Final_Product 2-(2-Ethoxyphenoxy)-N-methylethanamine Intermediate_Halide->Final_Product Nucleophilic Substitution (with Methylamine)

Caption: A common synthetic route to 2-(2-ethoxyphenoxy)-N-methylethanamine.

II. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Low Yield in Williamson Ether Synthesis Step

Question: My Williamson ether synthesis of the 2-(2-ethoxyphenoxy)ethyl halide intermediate is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Williamson ether synthesis are a frequent issue and can often be traced back to several factors related to the S(_N)2 reaction mechanism.[1][2]

Causality and Solutions:

  • Incomplete Deprotonation of 2-Ethoxyphenol: For the S(_N)2 reaction to proceed efficiently, the phenoxide nucleophile must be generated.[3] If the base used is not strong enough to completely deprotonate the phenol, the concentration of the nucleophile will be low, leading to a sluggish reaction.

    • Solution: Ensure you are using a sufficiently strong base. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent like THF or DMF will ensure complete deprotonation.[2]

  • Competition with Elimination (E2) Reactions: The Williamson reaction can compete with a base-catalyzed elimination of the alkylating agent, especially with secondary or tertiary alkyl halides.[1][4]

    • Solution: Use a primary alkyl halide as your electrophile. For instance, reacting the sodium 2-ethoxyphenoxide with 1,2-dichloroethane or 1,2-dibromoethane is a common strategy. Using a primary halide minimizes the competing E2 elimination pathway.[2][3]

  • Reaction Conditions: Time, temperature, and solvent choice are critical.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time, which can range from 1 to 8 hours.[1] The choice of solvent is also crucial; polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity.[1]

ParameterRecommendationRationale
Base NaH, KH, or K₂CO₃Ensures complete deprotonation of the phenol.[3][5]
Solvent Acetonitrile, DMF, THFPolar aprotic solvents enhance the nucleophilicity of the alkoxide.[1][2]
Temperature 50-100 °CBalances reaction rate and potential side reactions.[1]
Alkyl Halide Primary (e.g., 1,2-dichloroethane)Minimizes competing E2 elimination reactions.[2][3]
Formation of Impurities in the Final Amination Step

Question: During the reaction of my 2-(2-ethoxyphenoxy)ethyl halide with methylamine, I am observing multiple products in my crude NMR, leading to purification difficulties. What are these impurities and how can I prevent them?

Answer: The formation of multiple products during the amination step is a classic issue of over-alkylation.

Causality and Solutions:

  • Polyalkylation: The primary amine product, 2-(2-ethoxyphenoxy)ethanamine, is also a nucleophile and can react with another molecule of the ethyl halide, leading to the formation of a secondary amine. This process can continue, resulting in tertiary amines and even quaternary ammonium salts.[6][7]

    • Solution 1: Use a Large Excess of Methylamine: By using a significant excess of methylamine, you increase the probability that the ethyl halide will react with methylamine rather than the desired product. This is often the simplest approach.

    • Solution 2: Gabriel Synthesis: A more controlled method is the Gabriel synthesis. This involves reacting the ethyl halide with potassium phthalimide to form an N-alkylated phthalimide. The phthalimide group protects the nitrogen from over-alkylation. The primary amine can then be liberated by hydrolysis or, more commonly, by reaction with hydrazine.[7][8]

Troubleshooting_Amination cluster_0 Problem: Polyalkylation cluster_1 Solutions Start 2-(2-Ethoxyphenoxy)ethyl halide + Methylamine Product Desired Primary Amine Start->Product Side_Product_1 Secondary Amine Impurity Product->Side_Product_1 Side_Product_2 Tertiary Amine Impurity Side_Product_1->Side_Product_2 Sol_1 Use Large Excess of Methylamine Sol_2 Gabriel Synthesis

Sources

Optimization

Technical Support Center: Purification of 2-(2-Ethoxyphenoxy)-N-methylethanamine

Welcome to the technical support center for the purification of 2-(2-Ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical steps to identify and remove impurities effectively, ensuring the high purity required for downstream applications.

Understanding the Impurity Profile

The impurity profile of 2-(2-Ethoxyphenoxy)-N-methylethanamine is intrinsically linked to its synthetic route. The two most common pathways to this molecule are Williamson Ether Synthesis followed by N-methylation, or a Reductive Amination pathway. Each route presents a unique set of potential impurities that must be addressed.

Diagram: Synthetic Pathways and Potential Impurities

cluster_0 Williamson Ether Synthesis Route cluster_1 Reductive Amination Route 2-Ethoxyphenol 2-Ethoxyphenol 2-(2-Ethoxyphenoxy)ethyl_halide 2-(2-Ethoxyphenoxy)ethyl_halide 2-Ethoxyphenol->2-(2-Ethoxyphenoxy)ethyl_halide Haloalkylation Impurity_W1 Unreacted 2-Ethoxyphenol 2-Ethoxyphenol->Impurity_W1 Target_Molecule_W 2-(2-Ethoxyphenoxy) -N-methylethanamine 2-(2-Ethoxyphenoxy)ethyl_halide->Target_Molecule_W N-methylation (with Methylamine) Impurity_W2 Dialkylated Byproduct 2-(2-Ethoxyphenoxy)ethyl_halide->Impurity_W2 Impurity_W3 Over-methylated (Tertiary Amine) Target_Molecule_W->Impurity_W3 2-Ethoxyphenoxyacetaldehyde 2-Ethoxyphenoxyacetaldehyde Imine_Intermediate Imine_Intermediate 2-Ethoxyphenoxyacetaldehyde->Imine_Intermediate Condensation (with Methylamine) Impurity_RA1 Unreacted Aldehyde 2-Ethoxyphenoxyacetaldehyde->Impurity_RA1 Impurity_RA3 Alcohol Byproduct 2-Ethoxyphenoxyacetaldehyde->Impurity_RA3 Direct Reduction Target_Molecule_RA 2-(2-Ethoxyphenoxy) -N-methylethanamine Imine_Intermediate->Target_Molecule_RA Reduction (e.g., NaBH4) Impurity_RA2 Unreacted Imine Imine_Intermediate->Impurity_RA2

Caption: Synthetic routes and common process-related impurities.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-(2-Ethoxyphenoxy)-N-methylethanamine in a question-and-answer format.

Issue 1: My final product shows multiple spots on TLC, some of which are close to the product spot.

Question: After an aqueous workup, my crude 2-(2-Ethoxyphenoxy)-N-methylethanamine shows several impurities on a Thin Layer Chromatography (TLC) plate. How do I identify the likely culprits and choose the best purification strategy?

Answer:

The identity of the impurities is highly dependent on your synthetic route.

  • If you used a Williamson Ether Synthesis followed by N-methylation: You may be seeing unreacted starting materials like 2-ethoxyphenol or the halo-intermediate, as well as over-methylated products (tertiary amine).

  • If you used Reductive Amination: Common impurities include the unreacted starting aldehyde, the intermediate imine (if the reduction was incomplete), and the corresponding alcohol from the over-reduction of the aldehyde.[1]

Recommended Actions:

  • Co-spotting on TLC: Spot your crude product alongside the starting materials on a TLC plate to identify any unreacted precursors.

  • Liquid-Liquid Extraction (Acid-Base Extraction): This is a powerful first-pass purification for amines. The basic nature of your target compound allows for its separation from neutral or acidic impurities.

    Diagram: Acid-Base Extraction Workflow

    Crude_Product Crude Product in Organic Solvent (e.g., DCM) Acid_Wash Wash with aq. HCl (1M) Crude_Product->Acid_Wash Separate_Layers Separate Layers Acid_Wash->Separate_Layers Organic_Layer Organic Layer: Neutral/Acidic Impurities, Unreacted Aldehyde Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer: Protonated Amine (Product), Protonated Basic Impurities Separate_Layers->Aqueous_Layer Basify Basify with aq. NaOH (2M) to pH > 12 Aqueous_Layer->Basify Extract Extract with Organic Solvent Basify->Extract Pure_Product Organic Layer: Purified Amine Product Extract->Pure_Product

    Caption: Workflow for purification via acid-base extraction.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography is the next step. Due to the basic nature of the amine, standard silica gel can lead to poor separation and product loss.[2]

    • Pro-Tip: To mitigate the acidity of silica gel, you can either add a small amount of a basic modifier like triethylamine (TEA) (0.5-2% v/v) to your eluent or use an amine-functionalized silica stationary phase.[3]

Table: Recommended Starting Conditions for Column Chromatography

Stationary PhaseEluent SystemGradientNotes
Silica GelHexane/Ethyl Acetate with 1% TEAStart with 100% Hexane, gradually increase Ethyl AcetateThe TEA neutralizes acidic sites on the silica, preventing streaking.[3]
Amine-functionalized SilicaHexane/Ethyl AcetateStart with 100% Hexane, gradually increase Ethyl AcetateOften provides better peak shape and recovery for basic compounds.[2]
Issue 2: My purified product is an oil, but I need a solid for further reactions. How can I crystallize it?

Question: I have purified 2-(2-Ethoxyphenoxy)-N-methylethanamine by column chromatography, but it remains a viscous oil. My next synthetic step requires a solid. What are my options?

Answer:

Many amines are oils at room temperature in their free-base form. A common and effective strategy is to convert the amine to a stable, crystalline salt, typically the hydrochloride (HCl) salt. This not only provides a solid but can also serve as an additional purification step.[4]

Experimental Protocol: Formation and Recrystallization of the Hydrochloride Salt

  • Salt Formation:

    • Dissolve the purified amine oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • Continue addition until a precipitate forms and no further precipitation is observed.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization:

    • To further purify the salt, perform a recrystallization. The choice of solvent is crucial and often requires some experimentation.[5] A good starting point for amine hydrochlorides is a polar solvent like ethanol or a mixture of ethanol and diethyl ether.[6]

    • Dissolve the crude salt in a minimum amount of boiling ethanol.

    • If the salt is very soluble, add a less polar anti-solvent like diethyl ether dropwise until the solution becomes slightly cloudy.[7]

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my 2-(2-Ethoxyphenoxy)-N-methylethanamine?

A1: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurities in pharmaceutical compounds.[8] A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, residual solvents, and for confirming the identity of by-products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help identify and quantify impurities if their signals are resolved from the product's signals.[11]

Table: Typical HPLC and GC-MS Parameters for Aromatic Amine Analysis

ParameterHPLCGC-MS
Column C18, 4.6 x 150 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.01 M Phosphate Buffer (pH 6.9) B: AcetonitrileHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmMass Spectrometry (Scan mode)
Temperature 30 °CInlet: 250 °C, Oven: 50 °C to 280 °C ramp

Note: These are starting parameters and may require optimization for your specific sample.

Q2: I am concerned about the long-term stability of my purified compound. What are the likely degradation products?

A2: Amines can be susceptible to oxidative and photolytic degradation.[12][13] To proactively identify potential degradants, it is advisable to conduct forced degradation studies. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate decomposition.[14] The resulting degradation products can then be identified by techniques like LC-MS.[15] For 2-(2-Ethoxyphenoxy)-N-methylethanamine, potential degradation pathways could involve cleavage of the ether linkage or oxidation of the amine.

Diagram: Forced Degradation Study Workflow

Pure_Compound Pure 2-(2-Ethoxyphenoxy) -N-methylethanamine Stress_Conditions Subject to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidation (H₂O₂) - Heat - Light (UV) Pure_Compound->Stress_Conditions Analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Stress_Conditions->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify Develop_Method Develop Analytical Method to Monitor Degradants Identify->Develop_Method

Caption: Workflow for a forced degradation study.

Q3: My column chromatography separation is poor, with significant peak tailing. What can I do?

A3: Peak tailing for amines on silica gel is a classic problem caused by the interaction of the basic amine with acidic silanol groups on the silica surface.[2]

Troubleshooting Steps:

  • Add a Basic Modifier: As mentioned in Issue 1, adding 0.5-2% triethylamine (TEA) to your eluent is often the quickest solution.[3]

  • Switch to a Different Stationary Phase:

    • Amine-functionalized silica: This is specifically designed to improve the chromatography of basic compounds.[2]

    • Alumina (basic or neutral): This can be a good alternative to silica for purifying amines.

    • Reversed-phase chromatography: If your compound is sufficiently non-polar, reversed-phase HPLC on a C18 column with an aqueous/organic mobile phase can be an excellent purification method. Adding a small amount of an amine modifier like TEA to the mobile phase can also improve peak shape in reversed-phase chromatography.[3]

  • Check for Overloading: Injecting too much sample onto the column can lead to broad, tailing peaks. Try reducing the sample load.[16]

By understanding the source of potential impurities and employing a systematic approach to purification and analysis, you can consistently obtain high-purity 2-(2-Ethoxyphenoxy)-N-methylethanamine for your research and development needs.

References

  • BenchChem. (2025). Minimizing impurity formation in 2-Cycloheptylpropan-2-amine production. BenchChem Technical Support.
  • BenchChem. (2025).
  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of five Aromatic Amines From Packaging Bags Into Seafood Simulants. Food Additives & Contaminants: Part A, 31(9), 1598–1604. [Link]

  • US Patent No. US8017803B2. (2011). Process for the preparation of tamsulosin and intermediates thereof.
  • European Patent No. EP1828110B1. (2009). Process for the preparation of tamsulosin and intermediates thereof. European Patent Office. [Link]

  • Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 27(2), 56-64.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • WO Patent No. WO2009128088A2. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews Magazine. [Link]

  • WO Patent No. WO2007004077A2. (2007). Process for the preparation of tamsulosin.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). Tamsulosin hydrochloride synthesis. ChemicalBook.
  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry. (n.d.).
  • RJPT. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability.
  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. (n.d.).
  • Reddit. (2023).
  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • IJPPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmacy and Pharmaceutical Sciences.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • BJSTR. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • N/A. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-(4-fluorophenyl)-N-methylethanamine.
  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Sigma-Aldrich. (n.d.). 2-(3-ethoxyphenoxy)-N-methylethanamine.
  • Sigma-Aldrich. (n.d.). 2-(2-ethoxyphenoxy)-N-methylethanamine.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of 2-(2-Ethoxyphenoxy)-N-methylethanamine by TLC and LC-MS

Welcome to the technical support center for monitoring reactions involving 2-(2-Ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-(2-Ethoxyphenoxy)-N-methylethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical transformations.

I. Understanding the Analyte: 2-(2-Ethoxyphenoxy)-N-methylethanamine

Before delving into the analytical techniques, it's crucial to understand the physicochemical properties of our target molecule, 2-(2-ethoxyphenoxy)-N-methylethanamine. This phenoxyethylamine derivative possesses a combination of functional groups that influence its chromatographic behavior: a secondary amine, an ether linkage, and an aromatic ring. These features make it amenable to analysis by both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Key Molecular Properties:

PropertyValueImplication for Analysis
Molecular Formula C₁₁H₁₇NO₂Determines the monoisotopic mass for LC-MS detection.
Molar Mass 195.26 g/mol ---
Structure A phenoxyethylamine derivative with a secondary amine and an ether linkage.[1]The amine group can interact with silica gel in TLC, potentially causing tailing. The overall structure suggests moderate polarity.
Predicted pKa 8.55 ± 0.10[2]The basic nature of the secondary amine will significantly influence its retention in reversed-phase LC, especially with varying mobile phase pH.

II. Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an invaluable, rapid, and cost-effective technique for real-time reaction monitoring. However, its simplicity can sometimes be deceptive. Here are solutions to common problems encountered when using TLC to monitor reactions involving 2-(2-ethoxyphenoxy)-N-methylethanamine.

Common TLC Problems and Solutions

Question: My spots are streaking or tailing significantly. What's causing this and how can I fix it?

Answer: Streaking or tailing of amine-containing compounds like 2-(2-ethoxyphenoxy)-N-methylethanamine on silica gel TLC plates is a frequent issue.

  • Causality: The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to a non-ideal partitioning process, resulting in elongated spots.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:

      • 0.5-2% triethylamine (TEA)

      • 0.5-2% ammonia solution (typically a concentrated aqueous solution added to the mobile phase)

    • Sample Overloading: Applying too concentrated a sample can also lead to streaking.[3][4] Dilute your reaction aliquot before spotting it on the TLC plate.

    • Use of Different Stationary Phase: If the issue persists, consider using alumina plates, which are less acidic than silica gel.

Question: I can't get good separation between my starting material and product spots. They have very similar Rf values. What should I do?

Answer: Poor separation is a common challenge, especially when the starting material and product have similar polarities.

  • Causality: The chosen solvent system is not providing sufficient differential partitioning for the compounds of interest.

  • Solutions:

    • Systematic Solvent System Optimization: Vary the polarity of your mobile phase. If your spots are too high (high Rf), the eluent is too polar. If they are too low (low Rf), it's not polar enough. For aromatic amines, mixtures of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or methanol) are good starting points.[5]

    • Try a Three-Component Solvent System: Sometimes, adding a third solvent can fine-tune the selectivity. A classic system for nitrogenous compounds is dichloromethane/methanol/ammonium hydroxide.

    • The Co-spot Technique: To confirm if you have two distinct compounds or if the reaction has gone to completion, use a co-spot.[6] On the TLC plate, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture spotted on the same point). If the reaction is complete, the reaction mixture spot will be a single spot at a different Rf than the starting material. If it's a mixture, you'll see two spots.

Question: My spots are not visible under the UV lamp. How can I visualize them?

Answer: While the aromatic ring in 2-(2-ethoxyphenoxy)-N-methylethanamine should make it UV-active, sometimes the concentration is too low for detection.

  • Causality: The concentration of the analyte on the plate is below the detection limit of the UV lamp, or the compound does not have a strong chromophore at the lamp's wavelength.

  • Solutions:

    • Increase Sample Concentration: Spot the sample multiple times in the same location, ensuring the solvent dries between applications.[3]

    • Use a Staining Reagent: Several stains can be used to visualize amines and other functional groups:

      • Ninhydrin Stain: Excellent for primary and secondary amines, often appearing as purple or pink spots upon heating.

      • Potassium Permanganate Stain: A general-purpose stain that reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.

      • Cinnamaldehyde Stain: Can be used for the detection of aromatic primary amines, which may be present as starting materials or byproducts.[7][8]

Workflow for TLC Reaction Monitoring

Caption: A typical workflow for monitoring a chemical reaction using TLC.

III. LC-MS Troubleshooting Guide

LC-MS provides more quantitative and definitive data for reaction monitoring, offering both separation and mass information. However, it is also a more complex technique with more potential pitfalls.

Common LC-MS Problems and Solutions

Question: I'm not seeing my compound's peak, or the signal is very weak. What could be the problem?

Answer: A lack of signal can be due to several factors, from sample preparation to instrument settings.

  • Causality:

    • Poor Ionization: 2-(2-Ethoxyphenoxy)-N-methylethanamine, with its basic secondary amine, should ionize well in positive ion mode electrospray ionization (ESI). However, the mobile phase composition is critical.

    • Sample Degradation: The compound may be unstable in the sample solvent or on the column.

    • Incorrect Mass Spectrometer Settings: The instrument may not be set to look for the correct mass-to-charge ratio (m/z).

  • Solutions:

    • Optimize Mobile Phase for Ionization:

      • Ensure your mobile phase is volatile and compatible with MS.[9] Common choices include water, acetonitrile, and methanol.

      • Add a volatile acid, like 0.1% formic acid or 0.1% acetic acid, to the mobile phase. This will protonate the amine, leading to a strong signal in positive ion mode ESI.[10]

    • Verify Compound's m/z: The expected [M+H]⁺ for C₁₁H₁₇NO₂ is approximately 196.27. Ensure your mass spectrometer is scanning for this mass or is set to detect it in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiment.

    • Check Sample Preparation: Dissolve your sample in the mobile phase to avoid peak shape issues.[11] Ensure the sample concentration is appropriate; overly concentrated samples can cause ion suppression.[12]

Question: My peak shape is poor (tailing or fronting). How can I improve it?

Answer: Poor peak shape can compromise resolution and integration, leading to inaccurate quantitative results.

  • Causality:

    • Secondary Interactions: Similar to TLC, the basic amine can interact with residual silanols on the HPLC column, causing tailing.

    • Column Overload: Injecting too much sample can lead to peak fronting.

    • Inappropriate Injection Solvent: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[11]

  • Solutions:

    • Mobile Phase pH Control: For basic compounds, using a low pH mobile phase (e.g., with formic acid) will ensure the amine is protonated and less likely to interact with the stationary phase.

    • Use a Modern, End-capped Column: High-purity silica columns with extensive end-capping are designed to minimize silanol interactions.

    • Reduce Injection Volume or Concentration: Perform a dilution series to find the optimal sample concentration.

    • Match Injection Solvent to Mobile Phase: As much as possible, dissolve your sample in the initial mobile phase composition.

Question: I'm observing carryover from one injection to the next. How can I eliminate it?

Answer: Carryover can be a significant problem in quantitative analysis, leading to artificially high results for subsequent samples.

  • Causality: The analyte can adsorb to various parts of the LC system, including the injector, tubing, and the column itself.[13]

  • Solutions:

    • Optimize the Injector Wash: Use a strong wash solvent in your autosampler wash protocol. A mixture of organic solvent and acid (e.g., 90:10 acetonitrile:formic acid) can be effective.

    • Column Flushing: After a sequence of runs, flush the column with a strong solvent to remove any adsorbed material.

    • Systematic Troubleshooting: If carryover persists, systematically isolate the source by replacing components like the injection needle, sample loop, and even the column to identify the contaminated part.[13]

LC-MS Analysis Workflow

Caption: A generalized workflow for reaction monitoring using LC-MS.

IV. Frequently Asked Questions (FAQs)

Q1: For TLC, what is a good starting solvent system for separating 2-(2-ethoxyphenoxy)-N-methylethanamine from its precursors?

A good starting point would be a mixture of a non-polar and a moderately polar solvent, such as 4:1 Hexane:Ethyl Acetate. You can then adjust the ratio to achieve an Rf value for your product between 0.2 and 0.4. Remember to add a small amount of triethylamine (e.g., 1%) to prevent tailing.

Q2: For LC-MS, should I use reversed-phase or HILIC chromatography?

Given the structure of 2-(2-ethoxyphenoxy)-N-methylethanamine, reversed-phase chromatography is the most appropriate starting point. A C18 column will provide good retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is generally reserved for very polar compounds that are poorly retained in reversed-phase.

Q3: What are the expected ions for 2-(2-ethoxyphenoxy)-N-methylethanamine in the mass spectrometer?

In positive ion mode ESI, you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 196.27. Depending on the mobile phase, you might also see adducts with sodium ([M+Na]⁺ at m/z ~218.25) or potassium ([M+K]⁺ at m/z ~234.22).

Q4: How do I know when my reaction is complete using these techniques?

Using TLC, the reaction is generally considered complete when the spot corresponding to the limiting starting material has completely disappeared. With LC-MS, you can be more quantitative by monitoring the disappearance of the starting material's peak area and the plateauing of the product's peak area over time.

Q5: Can I use a phosphate buffer in my mobile phase for LC-MS?

No, you should avoid non-volatile buffers like phosphate buffers when using LC-MS.[9] These buffers will precipitate in the mass spectrometer, contaminating the instrument and suppressing the signal. Use volatile alternatives like ammonium formate or ammonium acetate if pH control is critical.[9][10]

V. References

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Link]

  • Element Lab Solutions. Hidden Problems in your LCMS data? [Link]

  • Name of Article Not Available. [Link]

  • Name of Article Not Available. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • PubChem. amine. [Link]

  • ResearchGate. Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology A. [Link]

  • Name of Article Not Available. [Link]

  • LCGC International. How to Avoid Problems in LC–MS. [Link]

  • Chemistry LibreTexts. 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • Name of Article Not Available. [Link]

  • Indian Journal of Pharmaceutical Education and Research. A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. [Link]

  • Name of Article Not Available. [Link]

  • PMC - PubMed Central. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. [Link]

  • Name of Article Not Available. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • ResearchGate. Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • PubChem. 2-(2-Methoxyphenoxy)ethyl amine. [Link]

  • Journal of Food and Drug Analysis. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]

  • Reddit. Resources on 3+ component chromatography solvent systems? : r/Chempros. [Link]

  • Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Shimadzu. Mobile phases compatible for LCMS. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine and 2-(2-Methoxyphenoxy)-N-methylethanamine

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of phenoxyethylamine derivatives is a cornerstone for the creation of a wide array of therapeutic agents. Among these, 2-(2-Ethoxyphen...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of phenoxyethylamine derivatives is a cornerstone for the creation of a wide array of therapeutic agents. Among these, 2-(2-Ethoxyphenoxy)-N-methylethanamine and its methoxy analog, 2-(2-Methoxyphenoxy)-N-methylethanamine, serve as critical intermediates. The former is a key building block in the synthesis of Tamsulosin, an alpha-blocker for the treatment of benign prostatic hyperplasia, while the latter is integral to the production of Carvedilol, a beta-blocker used to manage heart failure and high blood pressure.[1]

This technical guide provides a comprehensive comparison of the synthetic routes to these two closely related molecules. We will delve into the nuances of the Williamson ether synthesis, the primary method for their preparation, and explore subsequent transformations. Through a detailed examination of experimental protocols, reaction yields, and the influence of the seemingly minor difference between an ethoxy and a methoxy group, this document aims to equip researchers, scientists, and drug development professionals with the practical insights necessary for efficient and informed synthesis.

Overview of Synthetic Strategies

The most prevalent and industrially scalable approach to synthesizing both target molecules is a multi-step process. This typically involves:

  • Williamson Ether Synthesis: Formation of a phenoxyethanol intermediate by reacting the corresponding phenol (2-ethoxyphenol or guaiacol) with a two-carbon electrophile.

  • Conversion to an Alkyl Halide: Transformation of the resulting alcohol into a more reactive alkyl chloride.

  • Amination: Nucleophilic substitution of the chloride with methylamine to yield the final N-methylated product.

An alternative strategy involves the synthesis of the primary amine, 2-(2-alkoxyphenoxy)ethylamine, followed by N-methylation. Reductive amination also presents a viable, though less commonly detailed, pathway.

Comparative Synthesis via Williamson Ether Synthesis Pathway

The Williamson ether synthesis, a classic and reliable method for forming ethers, is the foundational step in producing both 2-(2-ethoxyphenoxy)-N-methylethanamine and its methoxy counterpart.[2][3] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2]

Step 1: Williamson Ether Synthesis of 2-(2-Alkoxyphenoxy)ethanol

The initial step involves the reaction of either 2-ethoxyphenol or guaiacol (2-methoxyphenol) with a suitable two-carbon electrophile, such as ethylene chlorohydrin or 1-bromo-2-chloroethane. The phenol is first deprotonated with a strong base, typically sodium hydroxide or potassium hydroxide, to form the more nucleophilic phenoxide.

Williamson_Ether_Synthesis

Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)ethanol

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guaiacol in a suitable solvent such as 95% ethanol.[4]

  • Add an aqueous solution of sodium hydroxide (e.g., 6.25 M) to the flask.[4]

  • Heat the mixture to reflux for a short period (e.g., 10 minutes) to ensure complete formation of the phenoxide.[4]

  • Gradually add ethylene chlorohydrin to the reaction mixture while maintaining reflux.[4]

  • Continue refluxing for an extended period (typically 1-8 hours) to drive the reaction to completion.[2]

  • After cooling, the reaction mixture is worked up by removing the solvent, dissolving the residue in water, and extracting the product with an organic solvent like ethyl acetate.[4]

  • The combined organic layers are dried and the solvent is evaporated to yield the crude product.

A similar protocol would be followed for the synthesis of 2-(2-ethoxyphenoxy)ethanol, starting with 2-ethoxyphenol.

Causality Behind Experimental Choices:

  • Base: The use of a strong base like NaOH or KOH is crucial to deprotonate the phenolic hydroxyl group, which has a pKa of approximately 10. This significantly increases the nucleophilicity of the oxygen atom, facilitating the SN2 attack on the electrophile.

  • Solvent: While polar aprotic solvents can accelerate SN2 reactions, the use of the parent alcohol (ethanol in this case) is a common and practical choice.[5] It readily dissolves the reactants and is compatible with the reaction conditions.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The extended reflux time is often required to ensure high conversion, as the Williamson ether synthesis can be slow.[2]

Step 2: Chlorination of 2-(2-Alkoxyphenoxy)ethanol

The hydroxyl group of the phenoxyethanol intermediate is a poor leaving group. Therefore, it must be converted to a better leaving group, such as a chloride, to facilitate the subsequent amination step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6]

Chlorination_Reaction

Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)ethyl chloride

  • To a solution of 2-(2-methoxyphenoxy)ethanol, add thionyl chloride dropwise, often in the presence of a solvent like dichloromethane (DCM).[7]

  • The reaction is typically carried out at room temperature or with gentle heating.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is quenched, for instance, by carefully adding it to ice water.

  • The product is then extracted with an organic solvent, washed, dried, and concentrated to yield the alkyl chloride.

A patent describes a high-yield (96%) synthesis of 2-(2-methoxyphenoxy)ethyl chloride where guaiacol is reacted with 1-bromo-2-chloroethane in the presence of aqueous NaOH.[8] After heating, the mixture is extracted with chloroform, and the organic layer is washed and dried to afford the product.[8]

Causality Behind Experimental Choices:

  • Thionyl Chloride: SOCl₂ is an excellent choice for this conversion because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.[9]

  • Solvent: An inert solvent like DCM is often used to control the reaction temperature and facilitate handling.[7]

  • Quenching: The addition of the reaction mixture to water is necessary to neutralize any unreacted thionyl chloride, which reacts violently with water.

Step 3: Amination with Methylamine

The final step in this synthetic sequence is the reaction of the 2-(2-alkoxyphenoxy)ethyl chloride with methylamine. This is another SN2 reaction where methylamine acts as the nucleophile.

Amination_Reaction

Experimental Protocol: General Amination Procedure

  • The 2-(2-alkoxyphenoxy)ethyl chloride is dissolved in a suitable solvent.

  • An excess of methylamine (either as a solution in a solvent like THF or as a gas) is added to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating until completion.

  • The reaction mixture is then worked up to remove the methylamine hydrochloride salt that is formed as a byproduct.

  • The final product is isolated and purified, often through distillation or chromatography.

Causality Behind Experimental Choices:

  • Excess Methylamine: Using an excess of methylamine helps to drive the reaction to completion and also minimizes the formation of the secondary amine byproduct, where the product reacts with another molecule of the alkyl chloride.

  • Work-up: The work-up procedure is crucial for separating the desired product from the salt byproduct and any unreacted starting materials.

Alternative Synthetic Route: Reductive Amination

Reductive amination offers a more convergent approach to the synthesis of these compounds.[10] This one-pot reaction involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.[10]

Reductive_Amination

Experimental Protocol: General Reductive Amination

  • The 2-(2-alkoxyphenoxy)acetaldehyde and methylamine are dissolved in a suitable solvent, such as methanol or THF.[11][12]

  • A catalytic amount of acid (e.g., acetic acid) is often added to facilitate imine formation.[11]

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture.[13]

  • The reaction is stirred at room temperature until the starting materials are consumed.

  • The reaction is then quenched and worked up to isolate the final product.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than the imine intermediate, which helps to minimize side reactions.[13]

  • One-Pot Procedure: The one-pot nature of this reaction makes it an attractive and efficient method, as it avoids the isolation of the intermediate imine.[10]

Physicochemical and Spectroscopic Data Comparison

The substitution of a methoxy group with an ethoxy group, while seemingly minor, can lead to discernible differences in the physicochemical and spectroscopic properties of the resulting molecules.

Property2-(2-Methoxyphenoxy)-N-methylethanamine2-(2-Ethoxyphenoxy)-N-methylethanamineKey Differences & Implications
Molecular Formula C₁₀H₁₅NO₂[14]C₁₁H₁₇NO₂The ethoxy analog has an additional CH₂ group.
Molecular Weight 181.23 g/mol [14]195.26 g/mol The higher molecular weight of the ethoxy analog is a key differentiator in mass spectrometry.
Boiling Point 267.5 °C at 760 mmHg[15]Not readily available, but expected to be slightly higherThe larger size and increased van der Waals forces of the ethoxy group would likely result in a higher boiling point.
Density 1.01 g/cm³[15]Not readily available
¹H NMR Singlet for OCH₃ protons (~3.8 ppm)Triplet-quartet pattern for OCH₂CH₃ protons (~1.4 ppm, t; ~4.0 ppm, q)This provides a clear and unambiguous way to distinguish between the two compounds.
¹³C NMR Signal for OCH₃ carbon (~55 ppm)Signals for OCH₂ (~64 ppm) and CH₃ (~15 ppm) carbonsDistinct chemical shifts for the alkoxy carbons allow for definitive identification.
Mass Spectrum (m/z) M⁺ at 181M⁺ at 195A 14 amu difference in the molecular ion peak is expected.

Influence of the Alkoxy Group on Synthesis

The choice between a methoxy and an ethoxy precursor can have subtle but important implications for the synthesis:

  • Steric Hindrance: The ethoxy group is slightly bulkier than the methoxy group. While this difference is unlikely to have a major impact on the SN2 reactions in these syntheses, in more sterically demanding reactions, it could lead to slightly lower reaction rates or yields for the ethoxy analog.

  • Solubility: The additional ethyl group in the ethoxy analog increases its lipophilicity. This may influence the choice of solvents for reactions and purification.

  • Reactivity: The electronic effects of the methoxy and ethoxy groups are very similar, as both are electron-donating through resonance and electron-withdrawing through induction. Therefore, a significant difference in the reactivity of the aromatic ring or the phenoxy oxygen is not expected.

  • Starting Material Availability and Cost: Guaiacol is a readily available and relatively inexpensive starting material derived from natural sources. The availability and cost of 2-ethoxyphenol may vary, which could be a factor in large-scale industrial synthesis.

Conclusion

The syntheses of 2-(2-ethoxyphenoxy)-N-methylethanamine and 2-(2-methoxyphenoxy)-N-methylethanamine are well-established and rely on fundamental organic transformations. The multi-step approach via Williamson ether synthesis, chlorination, and amination is a robust and scalable method. While both syntheses follow parallel pathways, the choice of the alkoxy substituent introduces subtle differences in the physicochemical properties of the intermediates and final products, which are most clearly observed in their NMR and mass spectra.

For the practicing chemist, the decision to synthesize one over the other will primarily be dictated by the desired final pharmaceutical product. The synthetic methodologies presented here are largely interchangeable, with minor adjustments to reaction conditions and purification techniques potentially necessary to optimize for either the methoxy or ethoxy analog. Understanding the underlying principles of these reactions and the subtle influence of the alkoxy group will empower researchers to approach the synthesis of these and related phenoxyethylamine derivatives with confidence and efficiency.

References

  • Experiment 2: Williamson Ether Synthesis of Guaifenesin. Available at: [Link]

  • Experiment 06: Williamson Ether Synthesis. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

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  • 2-(2-Methoxyphenoxy)-N-methylethylamine, CAS No. 72955-82-9. iChemical. Available at: [Link]

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  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. ACS Publications. Available at: [Link]

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Comparative

A Comparative Analysis of Synthetic Routes to 2-(2-Ethoxyphenoxy)-N-methylethanamine: A Guide for Researchers

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 2-(2-Ethoxyphenoxy)-N-meth...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 2-(2-Ethoxyphenoxy)-N-methylethanamine is a key structural motif found in various pharmacologically active compounds, making its synthesis a subject of significant interest. This guide provides a comparative analysis of the most common synthetic routes to this valuable intermediate, offering insights into the practical considerations and underlying chemical principles that guide the selection of an optimal synthetic strategy.

Introduction to 2-(2-Ethoxyphenoxy)-N-methylethanamine

2-(2-Ethoxyphenoxy)-N-methylethanamine belongs to the class of phenoxyethylamine derivatives. This structural class is of considerable interest in medicinal chemistry due to the versatile biological activities exhibited by its members. The molecule incorporates an ethoxyphenol group, an ether linkage, and a secondary amine, functionalities that can be fine-tuned to modulate pharmacokinetic and pharmacodynamic properties. A robust and efficient synthesis is the first critical step in the exploration of its therapeutic potential.

This guide will dissect three primary synthetic pathways to 2-(2-Ethoxyphenoxy)-N-methylethanamine:

  • Route 1: Williamson Ether Synthesis followed by Nucleophilic Substitution

  • Route 2: Reductive Amination

  • Route 3: Gabriel Synthesis followed by N-Methylation

Each route will be evaluated based on its chemical logic, potential yield, scalability, and the practical challenges associated with its execution.

Route 1: Williamson Ether Synthesis and Subsequent Nucleophilic Substitution

This classical and reliable two-stage approach first constructs the ether linkage and then introduces the N-methylamino group.

Stage 1: Williamson Ether Synthesis of 2-(2-Ethoxyphenoxy)ethanol

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide.[1][2] In this case, 2-ethoxyphenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, attacking a two-carbon electrophile.

Causality Behind Experimental Choices: The choice of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is crucial to ensure complete deprotonation of the weakly acidic phenolic hydroxyl group, thereby generating a potent nucleophile.[3] The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the phenoxide and promote the S(_N)2 mechanism.[4] Common electrophiles include 2-chloroethanol or 2-bromoethanol.

Williamson_Ether_Synthesis 2-Ethoxyphenol 2-Ethoxyphenol Intermediate_Phenoxide 2-Ethoxyphenoxide 2-Ethoxyphenol->Intermediate_Phenoxide Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) 2-Haloethanol (e.g., ClCH2CH2OH) 2-Haloethanol (e.g., ClCH2CH2OH) 2-(2-Ethoxyphenoxy)ethanol 2-(2-Ethoxyphenoxy)ethanol Intermediate_Phenoxide->2-(2-Ethoxyphenoxy)ethanol SN2 Attack

Caption: Williamson ether synthesis of the key alcohol intermediate.

Stage 2: Conversion to an Alkyl Halide and Nucleophilic Substitution

The hydroxyl group of the synthesized 2-(2-ethoxyphenoxy)ethanol is a poor leaving group. Therefore, it must be converted into a more reactive species, typically an alkyl halide, to facilitate nucleophilic substitution by methylamine.

Causality Behind Experimental Choices: Thionyl chloride (SOCl(_2)) is a common and effective reagent for converting primary alcohols to alkyl chlorides.[5][6] The reaction proceeds with the formation of gaseous byproducts (SO(_2) and HCl), which drives the reaction to completion.[5] The subsequent reaction with an excess of methylamine in a suitable solvent like ethanol or in a sealed tube proceeds via an S(_N)2 mechanism to yield the final product. Using an excess of methylamine helps to minimize the formation of the tertiary amine byproduct through over-alkylation.[7]

Nucleophilic_Substitution 2-(2-Ethoxyphenoxy)ethanol 2-(2-Ethoxyphenoxy)ethanol Alkyl_Chloride 2-(2-Ethoxyphenoxy)ethyl chloride 2-(2-Ethoxyphenoxy)ethanol->Alkyl_Chloride Chlorination SOCl2 SOCl2 Methylamine (CH3NH2) Methylamine (CH3NH2) 2-(2-Ethoxyphenoxy)-N-methylethanamine 2-(2-Ethoxyphenoxy)-N-methylethanamine Alkyl_Chloride->2-(2-Ethoxyphenoxy)-N-methylethanamine SN2 Reaction

Caption: Conversion to alkyl halide and subsequent amination.

Experimental Protocol (Representative)

Step 1: Synthesis of 2-(2-Ethoxyphenoxy)ethyl bromide [1]

  • Dissolve 2-ethoxyphenol in a suitable solvent such as toluene.

  • Add a phase-transfer catalyst like tetrabutylammonium bromide.

  • Add an aqueous solution of a strong base (e.g., 10% NaOH) and 1,2-dibromoethane.

  • Heat the mixture to 75°C and maintain for several hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

  • After completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield 2-(2-ethoxyphenoxy)ethyl bromide. A reported yield for a similar process is around 70.5%.[1]

Step 2: Synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine

  • Dissolve 2-(2-ethoxyphenoxy)ethyl bromide in a pressure vessel with an excess of a solution of methylamine in ethanol.

  • Heat the sealed vessel at a temperature of 80-100°C for several hours.

  • After cooling, evaporate the solvent and excess methylamine.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove methylamine hydrobromide.

  • Dry the organic layer and concentrate to obtain the crude product, which can be further purified by distillation or chromatography.

Route 2: Reductive Amination

This pathway offers a more convergent approach, where the C-N bond is formed directly from an aldehyde intermediate.

Stage 1: Oxidation of 2-(2-Ethoxyphenoxy)ethanol to 2-(2-Ethoxyphenoxy)acetaldehyde

The first step involves the selective oxidation of the primary alcohol, 2-(2-ethoxyphenoxy)ethanol (which can be synthesized as described in Route 1), to the corresponding aldehyde.

Causality Behind Experimental Choices: A variety of mild oxidizing agents can be employed to prevent over-oxidation to the carboxylic acid.[8] Common choices include pyridinium chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, and a hindered base), or Dess-Martin periodinane. For larger scale synthesis, catalytic methods using reagents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) in the presence of a co-oxidant are often preferred for their efficiency and reduced waste.[8]

Stage 2: Reductive Amination

The synthesized aldehyde is then reacted with methylamine in the presence of a reducing agent to form the target secondary amine.

Causality Behind Experimental Choices: The reaction proceeds through the formation of an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ.[9][10] Sodium cyanoborohydride (NaBH(_3)CN) is a particularly effective reducing agent for this transformation as it is selective for the iminium ion over the aldehyde, allowing for a one-pot reaction.[9][11] The reaction is typically carried out in a protic solvent like methanol or ethanol and may be buffered to a slightly acidic pH to facilitate imine formation.

Reductive_Amination_Pathway 2-(2-Ethoxyphenoxy)ethanol 2-(2-Ethoxyphenoxy)ethanol Aldehyde 2-(2-Ethoxyphenoxy)acetaldehyde 2-(2-Ethoxyphenoxy)ethanol->Aldehyde Oxidation Oxidizing_Agent Mild Oxidizing Agent (e.g., PCC, TEMPO) Imine Intermediate Imine Aldehyde->Imine Imine Formation Methylamine Methylamine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Final_Product 2-(2-Ethoxyphenoxy)-N-methylethanamine Imine->Final_Product Reduction

Caption: The two-stage process of oxidation followed by reductive amination.

Experimental Protocol (Representative)

Step 1: Oxidation of 2-(2-Ethoxyphenoxy)ethanol

  • Dissolve 2-(2-ethoxyphenoxy)ethanol in a suitable solvent like dichloromethane (DCM).

  • Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) portion-wise at room temperature.

  • Stir the mixture for a few hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate to obtain the crude 2-(2-ethoxyphenoxy)acetaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination [12]

  • Dissolve the crude aldehyde in methanol.

  • Add a solution of methylamine in methanol and stir for a short period to allow for imine formation.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by adding water and then acidify to a slightly acidic pH.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • The final product can be purified by distillation or chromatography.

Route 3: Gabriel Synthesis and N-Methylation

This route provides a robust method for the synthesis of the primary amine precursor, which is then methylated. This approach is particularly useful for avoiding the over-alkylation issues that can plague direct amination methods.

Stage 1: Gabriel Synthesis of 2-(2-Ethoxyphenoxy)ethylamine

The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate to convert alkyl halides to primary amines.[13][14]

Causality Behind Experimental Choices: Potassium phthalimide is a non-nucleophilic source of a nitrogen anion, which effectively displaces a halide from a primary alkyl halide like 2-(2-ethoxyphenoxy)ethyl bromide.[15][16] The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine (the Ing-Manske procedure), to release the primary amine and form a stable phthalhydrazide byproduct.[13] This method provides a clean route to the primary amine, free from secondary and tertiary amine impurities.[15]

Stage 2: N-Methylation of 2-(2-Ethoxyphenoxy)ethylamine

The final step is the selective methylation of the primary amine to the desired secondary amine.

Causality Behind Experimental Choices: A common method for N-methylation is the Eschweiler-Clarke reaction, which involves treating the primary amine with an excess of formic acid and formaldehyde. This reaction proceeds via reductive amination where the amine first forms an imine with formaldehyde, which is then reduced by formic acid. This method is advantageous as it is a one-pot procedure and typically results in clean methylation without over-alkylation to the tertiary amine.

Gabriel_Synthesis_Pathway Alkyl_Halide 2-(2-Ethoxyphenoxy)ethyl bromide Phthalimide_Adduct N-Substituted Phthalimide Alkyl_Halide->Phthalimide_Adduct SN2 Reaction K_Phthalimide Potassium Phthalimide Primary_Amine 2-(2-Ethoxyphenoxy)ethylamine Phthalimide_Adduct->Primary_Amine Hydrazinolysis Hydrazine Hydrazine Final_Product 2-(2-Ethoxyphenoxy)-N-methylethanamine Primary_Amine->Final_Product N-Methylation Methylation_Reagents Formaldehyde, Formic Acid (Eschweiler-Clarke)

Caption: Gabriel synthesis for the primary amine followed by N-methylation.

Experimental Protocol (Representative)

Step 1: Gabriel Synthesis of 2-(2-Ethoxyphenoxy)ethylamine [17]

  • Combine 2-(2-ethoxyphenoxy)ethyl bromide and potassium phthalimide in a polar aprotic solvent like DMF.

  • Heat the mixture for several hours until the reaction is complete.

  • Cool the reaction mixture and add hydrazine hydrate.

  • Reflux the mixture to cleave the phthalimide group.

  • After cooling, filter off the precipitated phthalhydrazide.

  • Extract the filtrate with an organic solvent and wash with water.

  • Dry the organic layer and concentrate to yield the primary amine. A patent describes reacting 1-chloro-2-(2-ethoxyphenoxy)ethane with potassium phthalimide, followed by hydrolysis with potassium hydroxide.[17]

Step 2: N-Methylation

  • To the crude 2-(2-ethoxyphenoxy)ethylamine, add an excess of formic acid and formaldehyde.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and make it basic by adding an aqueous solution of NaOH.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, which can be purified by distillation.

Comparative Summary

ParameterRoute 1: Williamson Ether Synthesis & Nucleophilic SubstitutionRoute 2: Reductive AminationRoute 3: Gabriel Synthesis & N-Methylation
Starting Materials 2-Ethoxyphenol, 2-haloethanol, thionyl chloride, methylamine2-(2-Ethoxyphenoxy)ethanol, oxidizing agent, methylamine, reducing agent2-(2-Ethoxyphenoxy)ethyl halide, potassium phthalimide, hydrazine, formaldehyde, formic acid
Key Intermediates 2-(2-Ethoxyphenoxy)ethanol, 2-(2-Ethoxyphenoxy)ethyl chloride2-(2-Ethoxyphenoxy)acetaldehyde2-(2-Ethoxyphenoxy)ethylamine
Reported Yields (Analogous) ~70% for the ether formation step[1]Variable depending on the oxidation and reduction stepsHigh yields for Gabriel synthesis step reported in patents[17]
Advantages Utilizes well-established and reliable reactions. Starting materials are readily available.Convergent approach. Can be a one-pot reaction from the aldehyde.Excellent for preventing over-alkylation. Produces a clean primary amine intermediate.
Disadvantages Multi-step process. Potential for over-alkylation in the final step. Use of corrosive thionyl chloride.Requires a selective oxidation step which can be challenging. Aldehyde intermediate may be unstable. Use of toxic cyanoborohydride.Multi-step process. Phthalhydrazide removal can sometimes be difficult.
Scalability Generally scalable, but handling of gaseous byproducts and pressure reactions needs consideration.Scalability depends on the chosen oxidation method. Catalytic oxidation is more suitable for large scale.Scalable, but waste disposal of phthalhydrazide needs to be managed.
Safety Considerations Thionyl chloride is corrosive and moisture-sensitive. Methylamine is a flammable and toxic gas.Oxidizing agents can be hazardous. Sodium cyanoborohydride is toxic.Hydrazine is toxic and potentially explosive.

Conclusion

The choice of the optimal synthetic route to 2-(2-Ethoxyphenoxy)-N-methylethanamine depends on several factors, including the scale of the synthesis, available equipment, and safety considerations.

  • Route 1 (Williamson Ether Synthesis) is a robust and classical approach that is likely to be reliable on a laboratory scale. Careful control of the final amination step is necessary to maximize the yield of the desired secondary amine.

  • Route 2 (Reductive Amination) offers a more elegant and convergent pathway. Its success hinges on the efficient and selective oxidation of the starting alcohol to the aldehyde. If a stable and pure aldehyde can be obtained, this route is highly attractive, especially for library synthesis due to its potential for one-pot execution.

  • Route 3 (Gabriel Synthesis) is the method of choice when the primary concern is the clean and high-yield synthesis of the amine without the risk of over-alkylation. The subsequent N-methylation via the Eschweiler-Clarke reaction is also typically very efficient.

For industrial-scale production, a thorough process optimization of any of these routes would be necessary to maximize yield, minimize waste, and ensure operational safety. The selection would likely favor the route with the most cost-effective and readily available starting materials, and the one that avoids hazardous reagents and difficult purifications.

References

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Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Ethoxyphenoxy)-N-methylethanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity, ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for the quantification of "2-(2-Ethoxyphenoxy)-N-methylethanamine," a secondary amine of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale for experimental choices, empowering you to make informed decisions in your analytical development workflow.

The inherent chemical properties of amines, such as their potential for high polarity and lack of strong chromophores, often present analytical challenges.[1] For "2-(2-Ethoxyphenoxy)-N-methylethanamine," with a molecular weight of 195.26 g/mol [2], its secondary amine structure and ether linkages suggest that while it may be amenable to multiple techniques, each will require careful optimization and validation to ensure fitness for purpose. This guide will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), grounded in the principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[3][4][5]

Comparison of Key Analytical Techniques

The selection of an analytical technique is a critical first step, dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. For "2-(2-Ethoxyphenoxy)-N-methylethanamine," the following techniques present viable, albeit different, approaches.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[6]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[7]HPLC separation coupled with highly selective and sensitive detection using two stages of mass analysis.[8]
Suitability for Analyte Suitable, but likely requires pre-column derivatization to introduce a UV-active chromophore for adequate sensitivity.[9]Potentially suitable after derivatization to increase volatility and improve chromatographic peak shape.[10][11]Highly suitable due to its high sensitivity and specificity, often without the need for derivatization.[12]
Key Advantages Widely available instrumentation, robust, and cost-effective for routine analysis.High separation efficiency and structural information from mass spectra.[13]Exceptional sensitivity (low limits of detection) and specificity, minimizing matrix interference.[14][15]
Potential Challenges Derivatization adds a sample preparation step and potential for variability. Lack of inherent structural confirmation.Potential for thermal degradation of the analyte or its derivative. Complex matrices may require extensive cleanup.Higher instrument cost and complexity. Potential for matrix effects (ion suppression or enhancement).[14]

Validation of Analytical Methods: A Deep Dive

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[16] The following sections detail the validation protocols for each technique, adhering to the ICH Q2(R2) guidelines.[4][17]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Given the anticipated weak UV absorbance of the analyte, a pre-column derivatization with an agent like dansyl chloride or 2-naphthalenesulfonyl chloride (NSCl) is proposed to enhance detectability.[9]

  • Standard and Sample Preparation:

    • Prepare a stock solution of "2-(2-Ethoxyphenoxy)-N-methylethanamine" reference standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Derivatization Procedure:

    • To an aliquot of standard or sample, add a borate buffer (pH ~9.5) and the derivatizing agent solution (e.g., NSCl in acetonitrile).[9]

    • Vortex and incubate the mixture (e.g., 60°C for 30 minutes).[9]

    • Quench the reaction (e.g., with a small volume of a primary amine solution or by changing the pH).

    • Filter the resulting solution prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[18]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the absorbance maximum of the derivative (e.g., 254 nm for NSCl derivative).[9]

    • Injection Volume: 10 µL.

  • Specificity: Analyze blank matrix, matrix spiked with the analyte, and a placebo formulation. The peak for the derivatized analyte should be free from interference at its retention time.[19]

  • Linearity: Analyze a minimum of five concentrations over the expected range. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.[19]

  • Range: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations.[16]

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., spiked matrix at three concentration levels in triplicate). Express accuracy as the percentage recovery.[20]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration, or nine determinations covering the specified range (three concentrations, three replicates each).[19]

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different equipment. The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the method's reliability.[19][20]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of amines, as well as to improve their chromatographic behavior.[11] Acylation with reagents like pentafluorobenzoyl chloride is a common approach.[10]

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using a suitable technique like liquid-liquid extraction or solid-phase extraction.

    • Evaporate the solvent and reconstitute in a small volume of an appropriate solvent.

    • Add an alkaline buffer and the derivatizing agent (e.g., benzenesulfonyl chloride).[7]

    • Vortex and incubate to complete the reaction.

    • Extract the derivative into an organic solvent (e.g., hexane) for injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp to a higher temperature (e.g., 290°C).[7]

    • Injector Temperature: 290°C.[7]

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic ion of the derivatized analyte. Full scan mode can be used for qualitative identification.

The validation parameters are the same as for HPLC-UV, with the following considerations:

  • Specificity: In GC-MS, specificity is significantly enhanced by monitoring for a specific mass-to-charge ratio (m/z) fragment of the analyte derivative.[20]

  • Linearity, Range, Accuracy, and Precision: Assessed similarly to the HPLC-UV method, using the peak area from the SIM chromatogram.

  • LOD and LOQ: Can be determined with greater sensitivity compared to HPLC-UV.

  • Robustness: In addition to the parameters for HPLC, robustness testing for GC-MS should include variations in the oven temperature ramp rate and injector temperature.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the method of choice for quantifying low levels of drugs and their metabolites in complex biological matrices due to its superior sensitivity and specificity.[8]

  • Sample Preparation:

    • Often a simple "dilute-and-shoot" approach or protein precipitation is sufficient for cleaner sample matrices.

    • For more complex matrices, liquid-liquid extraction or solid-phase extraction may be necessary to minimize matrix effects.

  • LC-MS/MS Conditions:

    • LC System: Similar to the HPLC-UV system, using a C18 column and a gradient of acetonitrile and water with a modifier like formic acid to promote ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.

    • Detection Mode: Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of specificity.[15]

The validation follows the same core principles as the other techniques, with a particular emphasis on:

  • Specificity and Selectivity: Demonstrated by the absence of interfering peaks in the MRM chromatograms of blank samples. The ratio of two different MRM transitions can be monitored for confirmation.[12]

  • Matrix Effects: Must be evaluated to ensure that components of the sample matrix are not suppressing or enhancing the ionization of the analyte, which would affect accuracy and precision.[14] This is typically assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[12]

  • Stability: The stability of the analyte in the sample matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) must be assessed.

Visualizing the Workflow

A clear understanding of the validation workflow is essential for successful implementation.

ValidationWorkflow cluster_method Method Selection cluster_protocol Protocol Development cluster_validation Method Validation (ICH Q2) cluster_output Outcome HPLC HPLC-UV SamplePrep Sample Preparation (Derivatization if needed) HPLC->SamplePrep GC GC-MS GC->SamplePrep LCMS LC-MS/MS LCMS->SamplePrep InstrumentParams Instrument Parameters SamplePrep->InstrumentParams Specificity Specificity InstrumentParams->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD / LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod

Caption: General workflow for analytical method validation.

ValidationParameters cluster_quant cluster_qual Validation Method Validation Quantitative Quantitative Tests Validation->Quantitative Qualitative Qualitative Tests Validation->Qualitative Accuracy Accuracy Quantitative->Accuracy Precision Precision Quantitative->Precision Linearity Linearity Quantitative->Linearity Range Range Quantitative->Range LOQ LOQ Quantitative->LOQ Specificity Specificity Qualitative->Specificity LOD LOD Qualitative->LOD

Caption: Key parameters in analytical method validation.

Conclusion and Recommendations

The choice of an analytical method for "2-(2-Ethoxyphenoxy)-N-methylethanamine" is a balance of required performance and available resources.

  • For routine quality control with moderate sensitivity requirements, a validated HPLC-UV method with pre-column derivatization offers a robust and cost-effective solution. The key is a consistent and well-controlled derivatization procedure.

  • For applications requiring higher specificity and structural confirmation, GC-MS is a powerful tool, though it necessitates careful sample preparation and derivatization to ensure the analyte's suitability for gas-phase analysis.

  • For bioanalytical studies (e.g., pharmacokinetics) or the detection of trace-level impurities, LC-MS/MS is the unequivocal choice, providing unparalleled sensitivity and selectivity.

Regardless of the chosen technique, a comprehensive validation protocol based on ICH guidelines is mandatory to ensure the generation of reliable, reproducible, and scientifically sound data that will withstand regulatory scrutiny.[3] This guide serves as a foundational framework; the specific acceptance criteria for each validation parameter should be predefined and justified based on the intended application of the method.[3]

References

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Comparative

A Comparative Guide to the Purity Assessment and Reference Standards of 2-(2-Ethoxyphenoxy)-N-methylethanamine

This guide provides an in-depth technical framework for assessing the purity of 2-(2-Ethoxyphenoxy)-N-methylethanamine, a crucial aspect for researchers, scientists, and professionals in drug development. Recognizing tha...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for assessing the purity of 2-(2-Ethoxyphenoxy)-N-methylethanamine, a crucial aspect for researchers, scientists, and professionals in drug development. Recognizing that purity is not a value derived from a single measurement but a comprehensive evaluation, we will explore a multi-faceted, orthogonal approach to its determination. This document emphasizes the causality behind experimental choices and provides actionable protocols for robust and reliable purity assessment.

The Analytical Imperative: Understanding 2-(2-Ethoxyphenoxy)-N-methylethanamine

2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS No. 6660-49-7) is a phenoxy ethylamine derivative. While its specific applications are not broadly documented in mainstream pharmaceutical literature, its structure is analogous to moieties found in various biologically active molecules. As a potential pharmaceutical intermediate or a research chemical, its purity is paramount. Impurities can drastically alter chemical reactions, introduce unforeseen toxicological risks, and compromise the efficacy and safety of a final Active Pharmaceutical Ingredient (API).[1] Therefore, a rigorous and scientifically sound purity assessment is not merely a quality control step but a foundational requirement for its intended use.

The Cornerstone of Confidence: Orthogonal Purity Assessment

Relying on a single analytical method for purity is a scientifically flawed approach. A given method may not be able to separate or detect all potential impurities. For instance, an impurity that co-elutes with the main peak in a High-Performance Liquid Chromatography (HPLC) run would remain invisible. The principle of orthogonal methods mitigates this risk by employing multiple, distinct analytical techniques that measure the same attribute through different physical or chemical principles.[2][3] This ensures a comprehensive impurity profile and builds confidence in the final purity value. For a compound like 2-(2-Ethoxyphenoxy)-N-methylethanamine, a robust orthogonal strategy would involve a combination of chromatography, spectroscopy, and thermal analysis.

cluster_Purity Orthogonal Purity Assessment Workflow Sample Test Sample of 2-(2-Ethoxyphenoxy)-N-methylethanamine HPLC HPLC-UV (Separation by Polarity) Sample->HPLC Primary Assay GC GC-MS (Separation by Volatility) Sample->GC Volatiles & Residual Solvents qNMR qNMR (Absolute Molar Quantity) Sample->qNMR Absolute Purity Data Synthesize Data & Impurity Profiling HPLC->Data GC->Data qNMR->Data Report Final Purity Report Data->Report

Caption: A typical orthogonal workflow for purity assessment.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and its expected impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic molecules.[4][5] Given the structure of 2-(2-Ethoxyphenoxy)-N-methylethanamine, which contains both polar (amine) and non-polar (aromatic ring, ether) groups, reversed-phase HPLC is the logical starting point.

  • Why Reversed-Phase? This mode separates molecules based on their hydrophobicity. The analyte will be retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase. This provides excellent resolving power for impurities that differ even slightly in polarity, such as precursors or side-reaction products.

  • Detection: A Diode Array Detector (DAD) or UV detector is suitable, as the phenoxy group contains a chromophore that absorbs UV light. A DAD offers the advantage of assessing peak purity by comparing spectra across the peak, which can reveal the presence of co-eluting impurities.[6]

Gas Chromatography (GC)

GC is ideal for analyzing volatile and semi-volatile compounds.[4][5] For 2-(2-Ethoxyphenoxy)-N-methylethanamine, GC is best suited for identifying residual solvents from the synthesis process or volatile, low molecular weight impurities.

  • Causality: The analyte itself has a moderate boiling point and may be amenable to direct GC analysis. However, the presence of the secondary amine can cause peak tailing due to interaction with the column. Derivatization (e.g., silylation) might be necessary to improve peak shape and thermal stability.

  • Detection: Flame Ionization Detection (FID) provides a general response for organic compounds, while Mass Spectrometry (MS) offers definitive identification of unknown impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

Unlike chromatographic methods that provide a relative purity (e.g., area percent), qNMR can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[7] It is a primary ratio method recognized for its accuracy and direct traceability to the International System of Units (SI).[8]

  • The Principle: qNMR works by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and concentration.[9][10] The ratio of the integrals, corrected for the number of protons and molecular weights, gives a direct measure of the analyte's purity.[9]

  • Why it is Authoritative: The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly reliable quantitative tool.[9] This makes qNMR invaluable for qualifying in-house primary standards.

Technique Principle Primary Use Case for this Analyte Strengths Limitations
HPLC-UV/DAD Separation by polarityMain component assay and non-volatile impurity profilingHigh resolution, robust, excellent for related substancesMay miss non-UV active or co-eluting impurities
GC-MS/FID Separation by volatility/boiling pointResidual solvent analysis, volatile impuritiesHigh sensitivity for volatiles, MS provides identificationAnalyte may require derivatization; not suitable for non-volatile impurities
qNMR Molar ratio to a certified standardAbsolute purity determination, reference standard characterizationSI traceable, no analyte-specific standard needed, structurally informativeLower sensitivity than chromatography, requires high-purity internal standard

The Role and Comparison of Reference Standards

A reference standard is a highly purified and well-characterized material used as a benchmark for quantitative analysis. The reliability of any purity assessment is directly tied to the quality of the reference standard used.

Commercial Reference Standards

For many compounds, certified reference materials (CRMs) are available from commercial suppliers. A search for 2-(2-Ethoxyphenoxy)-N-methylethanamine reveals its availability as a chemical building block, but not typically as a pharmacopeial-grade reference standard.

Supplier Product Number Stated Purity Form Notes
Sigma-Aldrich CH4102152947 (via ChemBridge)95%LiquidSourced from ChemBridge; purity likely determined by a single method (e.g., HPLC area %).
ChemBridge 907197495%LiquidPrimarily a screening compound supplier.

As of this writing, high-purity, certified reference standards (>99.5%) for this specific molecule are not readily listed by major pharmacopeias or specialty chemical providers. This underscores the need for in-house qualification.

Qualifying an In-House Working Standard

In the absence of a commercial CRM, a laboratory must qualify a batch of the material as an in-house or "working" reference standard. This is a self-validating process that uses orthogonal methods to assign a purity value.

cluster_RefStd In-House Reference Standard Qualification Candidate Select High-Purity Candidate Batch ID Structural Confirmation (NMR, MS, IR) Candidate->ID ChromPurity Chromatographic Purity (HPLC >99.5%) ID->ChromPurity Water Water Content (Karl Fischer) ChromPurity->Water Solvents Residual Solvents (GC-HS) ChromPurity->Solvents Inorganic Non-volatile Impurities (Sulphated Ash) ChromPurity->Inorganic Assign Assign Purity Value (Mass Balance Calculation) ChromPurity->Assign 100% - Impurities Water->Assign Solvents->Assign Inorganic->Assign Certify Certify as Working Standard Assign->Certify

Caption: Workflow for qualifying an in-house working standard.

The purity is typically assigned by a mass balance approach: Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development, grounded in the principles discussed above. All methods must be fully validated according to ICH Q2(R2) guidelines before routine use.[11]

Protocol 1: HPLC-UV Method for Purity by Area Normalization
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm, with DAD scanning from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • System Suitability: Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

  • Analysis: Report the area percent of the main peak relative to the total area of all integrated peaks.

Protocol 2: qNMR for Absolute Purity Determination
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Certified Maleic Acid (or other suitable standard with non-overlapping peaks).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 2-(2-Ethoxyphenoxy)-N-methylethanamine sample into a clean vial.

    • Accurately weigh ~5 mg of the certified Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (typically D1 ≥ 30 seconds) to allow for full relaxation.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the N-methyl protons).

    • Integrate the unique signal for the internal standard (e.g., the vinyl protons of Maleic Acid).

  • Calculation: Use the following formula to calculate the purity (P) of the analyte:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Conclusion

The purity assessment of 2-(2-Ethoxyphenoxy)-N-methylethanamine, like any pharmaceutical intermediate, demands a rigorous, multi-technique approach. While chromatographic methods like HPLC are essential for identifying and quantifying related impurities, they provide a relative measure of purity. For an authoritative, absolute determination, qNMR is an indispensable tool. In the absence of readily available, high-purity commercial reference standards, laboratories must adopt a systematic qualification process to create their own well-characterized working standards. By integrating these orthogonal methods and adhering to validation principles, researchers can ensure the quality and consistency of their material, safeguarding the integrity of their research and development efforts.

References

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Validation

A Comparative Guide to the Biological Activity of 2-(2-Ethoxyphenoxy)-N-methylethanamine Derivatives

For researchers and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. The 2-(2-Ethoxyphenoxy)-N-methylethanamine scaffold serves...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. The 2-(2-Ethoxyphenoxy)-N-methylethanamine scaffold serves as a foundational structure for numerous pharmacologically active agents, particularly those targeting the central nervous system. This guide provides an in-depth comparison of the biological activities of key derivatives, elucidating the principles of structure-activity relationships (SAR) and offering detailed experimental frameworks for their evaluation.

The core structure, a phenoxy ethylamine, is a well-established pharmacophore known to interact with monoamine transporters.[1] These transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical for regulating neurotransmitter levels in the synaptic cleft. Dysregulation of these systems is implicated in a host of psychiatric disorders, making them prime targets for therapeutic intervention.[2] By systematically modifying the 2-(2-Ethoxyphenoxy)-N-methylethanamine backbone, medicinal chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic profile.

This guide will focus on a comparative analysis of derivatives with modifications at three key positions: the phenyl ring, the ethylamine chain, and the terminal amine. We will explore how these alterations impact binding affinity and functional inhibition of monoamine transporters, drawing upon established principles of medicinal chemistry and pharmacology.

Comparative Analysis of Biological Activity

The therapeutic efficacy and side-effect profile of monoamine reuptake inhibitors are largely dictated by their relative affinities for SERT, NET, and DAT.[3] Serotonin-norepinephrine reuptake inhibitors (SNRIs), for instance, have emerged as important alternatives to selective serotonin reuptake inhibitors (SSRIs) due to their broader neurochemical action.[4] The derivatives of 2-(2-Ethoxyphenoxy)-N-methylethanamine often exhibit varying degrees of selectivity, which can be rationalized by examining their structural modifications.

Phenyl Ring Substitutions

Substitutions on the phenyl ring can dramatically alter a compound's interaction with the transporter binding pocket. The position and electronic nature of these substituents are critical.

  • Lead Compound: 2-(2-Ethoxyphenoxy)-N-methylethanamine: This parent compound serves as our baseline. Its activity is generally modest, providing a starting point for optimization.

  • Derivative A: 4-Chloro Substitution (e.g., 2-(4-Chloro-2-ethoxyphenoxy)-N-methylethanamine): The addition of an electron-withdrawing group like chlorine in the para position can enhance binding affinity, particularly for SERT. This is a common strategy in the design of SSRIs and SNRIs.

  • Derivative B: 4-Methyl Substitution (e.g., 2-(4-Methyl-2-ethoxyphenoxy)-N-methylethanamine): An electron-donating methyl group in the para position may favor binding to NET over SERT. The size and lipophilicity of the substituent also play a significant role in the overall pharmacological profile.[5]

  • Derivative C: 2,4-Dichloro Substitution: Multiple halogen substitutions can further increase potency, but may also introduce off-target activities or alter metabolic stability.

Ethylamine Chain and Terminal Amine Modifications

Modifications to the ethylamine linker and the terminal nitrogen atom influence the compound's flexibility and its interaction with key residues within the transporter.

  • N-Demethylation (e.g., 2-(2-Ethoxyphenoxy)ethanamine): Removal of the N-methyl group can impact selectivity. Often, the secondary amine shows a different SERT/NET ratio compared to the tertiary amine.

  • N,N-Dimethylation (e.g., 2-(2-Ethoxyphenoxy)-N,N-dimethylethanamine): The presence of a tertiary amine can alter the pKa of the molecule and its binding orientation. Some compounds with a dimethylamine pharmacophore are known to have diverse pharmacological properties, including antihistaminic activity.[6]

The following table summarizes hypothetical, yet representative, binding affinity data (Ki, nM) for these derivatives at human monoamine transporters. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET Selectivity Ratio
Lead Compound 150250>10000.6
Derivative A (4-Chloro) 25100>10000.25
Derivative B (4-Methyl) 10050>10002.0
Derivative C (2,4-Dichloro) 1580>8000.19
N-Demethylated 120180>10000.67
N,N-Dimethylated 200300>10000.67

Structure-Activity Relationship (SAR) Insights

From the comparative data, several SAR trends emerge:

  • Halogenation on the Phenyl Ring: Electron-withdrawing groups, particularly at the 4-position, generally enhance potency and can shift selectivity towards SERT.

  • Alkylation on the Phenyl Ring: Small alkyl groups, such as methyl at the 4-position, can increase potency and steer selectivity towards NET.

  • Amine Substitution: The degree of substitution on the terminal nitrogen is crucial for fine-tuning the selectivity profile between SERT and NET.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, standardized and validated experimental protocols are essential. The following are detailed methodologies for key in vitro assays.

Experimental Workflow

The logical progression from initial binding studies to functional assays is critical for a comprehensive understanding of a compound's pharmacological profile.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Binding Radioligand Binding Assay (Determine Affinity: Ki) Functional Neurotransmitter Uptake Assay (Determine Potency: IC50) Binding->Functional Confirm Mechanism Selectivity Selectivity Profiling (Compare Ki/IC50 across targets) Functional->Selectivity Assess Therapeutic Window PK Pharmacokinetic Studies (ADME) Selectivity->PK Candidate Selection Efficacy Behavioral Models (e.g., Forced Swim Test) PK->Efficacy

Caption: High-level workflow for drug discovery.

Radioligand Binding Assay Protocol

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for SERT, NET, and DAT.

Materials:

  • Cell membranes expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation fluid and vials.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or the non-specific binding inhibitor.

  • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Synaptosome Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Objective: To determine the potency (IC50) of test compounds in inhibiting serotonin and norepinephrine uptake.

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., cortex, striatum).

  • Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE).

  • Uptake Buffer: Krebs-Ringer buffer containing pargyline (to inhibit monoamine oxidase).

  • Reference inhibitors: Fluoxetine (for SERT), Desipramine (for NET).

Procedure:

  • Pre-incubate synaptosomes with various concentrations of the test compound or a reference inhibitor for 15 minutes at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel incubation at 0-4°C is conducted to determine non-specific uptake.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the synaptosomes and measure the radioactivity of the lysate.

  • Construct concentration-response curves and determine the IC50 values.

Mechanism of Action: Synaptic Monoamine Reuptake Inhibition

The therapeutic effects of these compounds stem from their ability to block the reuptake of serotonin and/or norepinephrine from the synaptic cleft, thereby increasing the concentration and duration of these neurotransmitters in the synapse. This enhanced neurotransmission is believed to underlie their antidepressant and anxiolytic effects.[2][3]

G Presynaptic Presynaptic Neuron Vesicle Vesicles (5-HT, NE) Postsynaptic Postsynaptic Neuron Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release Transporter SERT / NET Transporter Transporter->Presynaptic Receptor Postsynaptic Receptors Receptor->Postsynaptic Signal Transduction Drug SNRI Derivative Drug->Transporter Inhibition Synaptic Cleft->Transporter Reuptake Synaptic Cleft->Receptor Binding

Caption: Inhibition of monoamine reuptake at the synapse.

Conclusion and Future Directions

The 2-(2-Ethoxyphenoxy)-N-methylethanamine scaffold represents a versatile platform for the development of novel monoamine reuptake inhibitors. Through systematic chemical modifications, it is possible to modulate the potency and selectivity of these compounds, tailoring them for specific therapeutic applications. The comparative analysis presented in this guide highlights key structure-activity relationships that can inform the design of next-generation CNS drugs. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy and safety in relevant in vivo models of neuropsychiatric disorders.

References

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  • Khan, S. A., et al. (2024). Comparative Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) in the Management of Post-stroke Depression: A Systematic Review of Randomized Controlled Trials. Cureus, 16(5), e61081. [Link]

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Comparative

A Spectroscopic Guide to Differentiating Ethoxy and Methoxy Phenoxyethylamine Analogs

In the landscape of psychoactive substance research and forensic analysis, the precise identification of novel psychoactive substances (NPS) is paramount. Among the vast class of phenethylamines, subtle modifications to...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of psychoactive substance research and forensic analysis, the precise identification of novel psychoactive substances (NPS) is paramount. Among the vast class of phenethylamines, subtle modifications to the molecular structure can lead to significant changes in pharmacological effects and legal status. This guide provides an in-depth spectroscopic comparison of two closely related subclasses: 4-ethoxy and 4-methoxy phenoxyethylamine analogs. Using representative compounds, we will explore how minor differences in an alkoxy substituent manifest across various analytical techniques, providing a robust framework for their differentiation.

The primary focus will be on comparing analogs where the key difference is a 4-position ethoxy (-OCH₂CH₃) group versus a methoxy (-OCH₃) group, while maintaining a common 2,5-dimethoxy substitution pattern. For this guide, we will use 2-(4-ethoxy-2,5-dimethoxyphenyl)ethanamine (2C-E ) as our ethoxy analog and 2-(2,5-dimethoxy-4-methylphenyl)ethanamine (2C-D ) as a stand-in for a direct methoxy comparison due to the availability of public spectral data. While 2C-D has a 4-methyl group, its spectroscopic features provide a valuable contrast to the ethoxy group of 2C-E, particularly in NMR and Mass Spectrometry.

Molecular Overview: The Impact of a Single Carbon

The structural distinction between an ethoxy and a methoxy group is the presence of an additional methylene (-CH₂-) unit. This seemingly small change introduces differences in molecular weight, steric bulk, and lipophilicity, all of which influence how the molecule interacts with analytical instrumentation. These differences, though subtle, are definitive and can be elucidated using a multi-technique spectroscopic approach.

G cluster_0 Methoxy Analog (e.g., 2C-D) cluster_1 Ethoxy Analog (e.g., 2C-E) methoxy ethoxy methoxy->ethoxy Addition of a -CH2- group

Caption: Structural comparison of a methoxy vs. ethoxy phenoxyethylamine analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Unambiguous Differentiator

NMR spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, provides the most definitive data for distinguishing between ethoxy and methoxy analogs. The causality lies in the unique spin environments and coupling interactions of the protons and carbons in the respective alkyl chains.

Theoretical Expectations
  • ¹H NMR: A methoxy group (-OCH₃) will present as a sharp singlet, typically integrating to 3 protons, in the 3.7-4.0 ppm region. In contrast, an ethoxy group (-OCH₂CH₃) will exhibit a more complex pattern due to spin-spin coupling: a quartet (integrating to 2H) for the methylene protons (-OCH₂-) coupled to the adjacent methyl protons, and a triplet (integrating to 3H) for the terminal methyl protons (-CH₃) coupled to the methylene protons.

  • ¹³C NMR: The methoxy group will show a single carbon resonance around 55-60 ppm. The ethoxy group will show two distinct signals: one for the methylene carbon (-OCH₂-) further downfield (approx. 63-68 ppm) and one for the methyl carbon (-CH₃) further upfield (approx. 14-16 ppm).[1]

Comparative NMR Data

While a complete, directly comparable dataset is not available in a single source, the following table is constructed from known chemical shifts of the key functional groups and related structures.

Group Technique Expected Chemical Shift (δ, ppm) Key Features
Methoxy (-OCH₃) ¹H NMR~3.8 (s, 3H)Singlet, 3 proton integration
¹³C NMR~56Single resonance
Ethoxy (-OCH₂CH₃) ¹H NMR~4.0 (q, 2H, J ≈ 7 Hz), ~1.4 (t, 3H, J ≈ 7 Hz)Quartet and Triplet pattern
¹³C NMR~64 (-OCH₂-), ~15 (-CH₃)Two distinct resonances
Experimental Protocol: ¹H NMR Spectroscopy

This protocol is a standard procedure for the analysis of small molecule research chemicals.[2]

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is tuned and the magnetic field is shimmed for homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks to determine the relative number of protons.

G start Start: Sample Weighing dissolve Dissolve in Deuterated Solvent start->dissolve add_std Add Internal Standard (TMS) dissolve->add_std to_tube Transfer to NMR Tube add_std->to_tube spectrometer Place in NMR Spectrometer to_tube->spectrometer acquire Acquire FID (Pulse Sequence) spectrometer->acquire process Process Data (FT, Phasing, Calibration) acquire->process analyze Analyze Spectrum (Shifts, Integration, Coupling) process->analyze end End: Structure Confirmed analyze->end

Caption: Standard workflow for NMR sample analysis.

Mass Spectrometry (MS): Differentiating by Mass and Fragmentation

Mass spectrometry distinguishes compounds based on their mass-to-charge ratio (m/z). The 14-dalton difference between an ethoxy (45 Da) and a methoxy (31 Da) group is easily resolved. Furthermore, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) provide structural confirmation.

Theoretical Expectations
  • Molecular Ion: The molecular ion peak ([M]⁺ or [M+H]⁺) for the ethoxy analog will be 14 m/z units higher than that of the corresponding methoxy analog. For example, 2C-E has a molecular weight of 209.29 g/mol [3], while 2C-D has a molecular weight of 195.26 g/mol [4].

  • Fragmentation: Phenethylamines typically undergo cleavage at the Cβ-Cα bond, producing a characteristic iminium ion.[5] The primary difference in fragmentation will arise from the loss of the alkoxy group from the aromatic ring. The ethoxy analog can lose an ethene molecule (28 Da) via a McLafferty-type rearrangement, a fragmentation pathway not available to the methoxy analog. The methoxy analog will primarily show loss of a methyl radical (15 Da) or formaldehyde (30 Da).

Comparative Mass Spectrometry Data
Analog Molecular Weight Key Fragment (m/z) Predicted Fragmentation Pathway
2C-D (Methoxy proxy) 195.26180, 165, 152Loss of methyl radical (-15), Loss of CH₂NH₂ (+30), Cleavage of ethylamine sidechain.
2C-E (Ethoxy) 209.29181, 180, 166Loss of ethene (-28), Loss of ethyl radical (-29), Cleavage of ethylamine sidechain.

Note: Fragmentation is complex and these represent plausible major pathways.

Experimental Protocol: GC-EI-MS

This protocol is a standard procedure for the analysis of volatile and semi-volatile organic compounds.[2]

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1MS). Use a temperature program that effectively separates the analyte from any impurities (e.g., initial temp 100°C, ramp to 280°C).

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection & Analysis: A detector records the abundance of each ion, generating a mass spectrum. Compare the molecular ion and fragmentation pattern to reference spectra or predicted pathways.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. While the overall spectra of ethoxy and methoxy analogs will be very similar due to the common phenoxyethylamine backbone, subtle, characteristic differences in the C-O and C-H stretching and bending regions can be used for differentiation.

Theoretical Expectations
  • C-H Vibrations: Both analogs will show aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[6] The ethoxy analog will have more prominent aliphatic C-H bands due to the additional CH₂ and CH₃ groups.

  • C-O Stretching: The key diagnostic region is the C-O stretching band of the ether linkage. Aromatic ethers typically show a strong, asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.[7] The exact position and shape of these bands can be influenced by the nature of the alkyl group (ethyl vs. methyl).

Comparative IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Methoxy Analog Ethoxy Analog
Aromatic C-H Stretch3100-3000PresentPresent
Aliphatic C-H Stretch3000-2850PresentStronger/Broader
Asymmetric Ar-O-C Stretch1275-1200Sharp, distinct peakMay show broadening or splitting
Symmetric Ar-O-C Stretch1075-1020Sharp, distinct peakMay show broadening or splitting
Experimental Protocol: FTIR (KBr Pellet)

This is a classic, reliable method for obtaining high-quality IR spectra of solid samples.[8]

  • Sample Preparation: Grind 1-2 mg of the solid analyte with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Run the sample scan. The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy: A Less Specific, but Supportive Technique

UV-Vis spectroscopy measures the electronic transitions within a molecule. For phenoxyethylamine analogs, the absorption is dominated by the π → π* transitions of the substituted benzene ring chromophore.

Theoretical Expectations

The primary chromophore is the 2,5-dimethoxy-4-substituted phenyl ring. The electronic nature of an ethoxy group is very similar to a methoxy group; both are electron-donating via resonance. Therefore, minimal difference is expected in the wavelength of maximum absorbance (λmax). Both analogs are expected to show strong absorbance in the UV region, typically with two main peaks. Published data for 2C-D shows λmax at 227 and 292 nm[8], and data for the related 2C-B shows a λmax at 293 nm, supporting the prediction of minimal spectral shift.

Comparative UV-Vis Data
Analog Expected λmax (nm) Comments
Methoxy Analog (2C-D) ~227, ~292[8]Typical for substituted benzene rings.
Ethoxy Analog (2C-E) ~230, ~293Expected to be nearly identical to the methoxy analog.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Dilution: Create a dilute solution (e.g., 10 µg/mL) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the λmax values.

Synthesis and Conclusion

The differentiation of ethoxy and methoxy phenoxyethylamine analogs is a critical task in forensic and research laboratories. While the structural difference is minor, a multi-faceted spectroscopic approach provides clear and defensible identification.

  • NMR Spectroscopy stands as the most powerful technique, offering unambiguous structural confirmation through the characteristic singlet of a methoxy group versus the quartet-triplet system of an ethoxy group.

  • Mass Spectrometry provides a rapid and sensitive method to confirm the molecular weight difference of 14 Da and can reveal distinct fragmentation patterns related to the loss of ethene from the ethoxy analog.

  • IR and UV-Vis Spectroscopy serve as supportive techniques. While less specific, they can provide corroborating evidence and are useful for initial screening and purity assessment.

By understanding the causal relationships between molecular structure and spectral output, and by employing validated, systematic protocols, researchers and scientists can confidently distinguish between these closely related but distinct chemical entities.

References

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Validation

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Analysis for Phenoxyethylamine Compounds

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the development of immunoassays for small molecules like phenoxyethylamine compounds, understanding and qua...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the development of immunoassays for small molecules like phenoxyethylamine compounds, understanding and quantifying antibody cross-reactivity is not merely a quality control step; it is the cornerstone of assay validity. This guide provides an in-depth, technical comparison of antibody performance, grounded in field-proven insights and experimental data. We will delve into the principles of antibody-hapten recognition, provide detailed protocols for assessing cross-reactivity, and present a comparative analysis of hypothetical antibodies against a panel of structurally related phenoxyethylamine compounds.

The Molecular Dance: Understanding Antibody-Hapten Interactions

Antibodies are renowned for their high specificity in recognizing and binding to antigens.[1] However, when the target is a small molecule, or hapten, like a phenoxyethylamine, the immunogenic challenge is unique. Haptens themselves are too small to elicit an immune response.[2][3] To generate antibodies, they must be conjugated to a larger carrier protein, a process that can profoundly influence the resulting antibody's specificity.[4]

The antibody's binding site, or paratope, forms a three-dimensional pocket that recognizes a specific epitope on the antigen. For haptens, this recognition is a delicate interplay of shape, charge, and hydrophobicity.[2] Cross-reactivity occurs when an antibody binds to molecules other than the target analyte. This is often observed with structurally similar compounds where the subtle differences in their chemical makeup are not significant enough to prevent binding.[5] The degree of cross-reactivity is a critical parameter, as it can lead to false-positive results and inaccurate quantification in an immunoassay.[6]

The Litmus Test: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for quantifying small molecules and assessing antibody cross-reactivity.[7] The principle of this assay format is a competition between the free analyte (the phenoxyethylamine compound in the sample) and a labeled analyte (a phenoxyethylamine-enzyme conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the free analyte in the sample.

Visualizing the Competitive ELISA Workflow

ELISA_Workflow cluster_coating Step 1: Coating cluster_competition Step 2: Competition cluster_detection Step 3: Detection cluster_readout Step 4: Readout plate Microtiter Plate Well capture_ab Capture Antibody (Anti-Phenoxyethylamine) plate->capture_ab Immobilization free_analyte Free Analyte (Phenoxyethylamine) incubation Incubation free_analyte->incubation labeled_analyte Labeled Analyte (Enzyme Conjugate) labeled_analyte->incubation capture_ab2 Capture Antibody incubation->capture_ab2 wash Wash Step capture_ab2->wash substrate Substrate wash->substrate color_dev Color Development substrate->color_dev reader Plate Reader (Measure Absorbance) color_dev->reader

Caption: Workflow of a competitive ELISA for phenoxyethylamine detection.

A Self-Validating System: Detailed Experimental Protocol for Competitive ELISA

The following protocol is designed to be a self-validating system, with built-in controls to ensure the accuracy and reproducibility of the cross-reactivity assessment.

Reagents and Materials
  • High-binding 96-well microtiter plates

  • Target phenoxyethylamine compound and structurally related analogs

  • Anti-phenoxyethylamine antibody (the antibody to be tested)

  • Phenoxyethylamine-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology
  • Antibody Coating:

    • Dilute the anti-phenoxyethylamine antibody to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Causality: The overnight incubation at a low temperature allows for efficient and stable adsorption of the antibody to the polystyrene surface of the well.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well to remove any unbound antibody.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Causality: Blocking is a critical step to prevent non-specific binding of subsequent reagents to the plate surface, thereby reducing background noise and improving the signal-to-noise ratio.

  • Competitive Reaction:

    • Prepare serial dilutions of the target phenoxyethylamine and each of the cross-reactant analogs in Assay Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/analog dilution with 50 µL of a fixed, optimized concentration of the phenoxyethylamine-HRP conjugate for 30 minutes at room temperature.

    • Wash the coated and blocked plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Causality: This is the core competitive step. The amount of HRP conjugate that binds to the immobilized antibody is inversely proportional to the concentration of the free analyte (target or cross-reactant) in the solution.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Causality: The HRP enzyme on the bound conjugate catalyzes the conversion of the colorless TMB substrate into a blue-colored product.

  • Stopping and Reading:

    • Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

    • Causality: The acidic stop solution denatures the HRP enzyme, halting the color development and stabilizing the signal for accurate measurement.

Data Analysis and Interpretation

The cross-reactivity of an antibody is typically expressed as the percentage of cross-reactivity relative to the target analyte. This is calculated using the 50% inhibitory concentration (IC50) values obtained from the dose-response curves for the target analyte and each of the tested analogs.

Calculation of Percentage Cross-Reactivity (%CR):

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Data Analysis Workflow

Data_Analysis cluster_input Input Data cluster_processing Data Processing cluster_output Output abs_data Absorbance Readings dose_response Generate Dose-Response Curves abs_data->dose_response ic50_calc Calculate IC50 Values dose_response->ic50_calc cr_calc Calculate % Cross-Reactivity ic50_calc->cr_calc comparison Comparative Analysis cr_calc->comparison

Caption: Workflow for calculating and analyzing cross-reactivity data.

Comparative Performance of Anti-Phenoxyethylamine Antibodies

To illustrate the practical application of this guide, we present a comparative analysis of three hypothetical anti-phenoxyethylamine antibodies (Antibody A, Antibody B, and Antibody C) against a panel of structurally related phenoxyethylamine compounds.

Table 1: Structures of Phenoxyethylamine and Related Analogs

CompoundR1R2R3
Phenoxyethylamine (Target) HHH
Analog 1CH₃HH
Analog 2HOCH₃H
Analog 3HHCl
Analog 4OCH₃OCH₃H
Analog 5HNO₂H

Table 2: Cross-Reactivity Data for Anti-Phenoxyethylamine Antibodies

CompoundAntibody A (IC50, ng/mL)Antibody A (%CR)Antibody B (IC50, ng/mL)Antibody B (%CR)Antibody C (IC50, ng/mL)Antibody C (%CR)
Phenoxyethylamine (Target) 10100121008100
Analog 150201508>1000<0.8
Analog 2254080155001.6
Analog 3100102006>1000<0.8
Analog 420055002.4>1000<0.8
Analog 5>1000<1>1000<1.2>1000<0.8
Analysis of Results
  • Antibody A: Exhibits moderate specificity. It shows significant cross-reactivity with analogs that have substitutions on the phenyl ring (Analogs 1, 2, 3, and 4), suggesting that the antibody's binding pocket is tolerant of modifications in these positions. The lack of cross-reactivity with Analog 5 indicates that the nitro group introduces a significant steric or electronic hindrance that prevents binding.

  • Antibody B: Shows a higher degree of specificity than Antibody A. While it still cross-reacts with some analogs, the IC50 values are generally higher, and the %CR values are lower. This suggests that Antibody B has a more stringent binding pocket.

  • Antibody C: Demonstrates excellent specificity for the target phenoxyethylamine. The IC50 values for all analogs are significantly higher than for the target compound, resulting in very low cross-reactivity percentages. This antibody would be the ideal candidate for a highly specific and reliable immunoassay.

Conclusion: The Imperative of Rigorous Cross-Reactivity Assessment

The selection of a suitable antibody is a critical decision in the development of any immunoassay. As this guide has demonstrated, a thorough and systematic evaluation of cross-reactivity is essential to ensure the accuracy and reliability of the assay. By employing a well-designed competitive ELISA protocol and carefully analyzing the resulting data, researchers can confidently select an antibody with the desired specificity for their application. The principles and methodologies outlined herein provide a robust framework for making informed decisions, ultimately contributing to the generation of high-quality, reproducible scientific data.

References

  • Al Qaraghuli, M. M., Kubiak-Ossowska, K., & Mulheran, P. A. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Molecular Biosciences, 8, 645491. [Link]

  • ResearchGate. (2024). Antibody binding to free hapten?[Link]

  • Medicosis Perfectionalis. (2018, December 30). Haptens (what are haptens?) [Video]. YouTube. [Link]

  • Weltzien, H. U. (1996). Molecular Recognition of Haptens by T Cells: More Than One Way to Tickle the Receptor. Chemical Immunology, 65, 111–126. [Link]

  • Reschly-Krasowski, J. M., & Krasowski, M. D. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Academic Pathology, 5, 2374289518811107. [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 38(7), 1138–1166. [Link]

  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link]

  • Rissin, D. M., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17264–17270. [Link]

  • American Association for Clinical Chemistry. (n.d.). Data on Compound Cross-Reactivity for Opiates Urine Drug Testing (UDT Immunoassays). [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Assay Guidance Manual. (2012). Immunoassay Methods. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. [Link]

  • ACS Publications. (2023). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry. [Link]

  • Frontiers. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Molecular Biosciences. [Link]

  • Semantic Scholar. (2014). Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction. [Link]

  • Yokoyama, K., et al. (1987). Effects of hapten epitope structure and hapten-self conjugation pattern on T cell specificity and Ir gene control in hapten-self cytotoxic and helper T cell responses. Journal of Immunology, 139(10), 3213–3221. [Link]

  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • MDPI. (2021). Immunoassay Urine Drug Testing among Patients Receiving Opioids at a Safety-Net Palliative Medicine Clinic. Journal of Clinical Medicine, 10(16), 3658. [Link]

  • Google Patents. (n.d.). US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • MDPI. (2017). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. Molecules, 22(5), 845. [Link]

  • Longdom Publishing. (n.d.). Cross-reactivity of synthetic corticosteroids on cortisol serum levels: A comparison between three different immunoassays. [Link]

  • Endocrine Abstracts. (2019). Immunoassay interferences and their impact on patient care. Endocrine Abstracts, 65, P365. [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. [Link]

  • Taylor & Francis Online. (2024). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. Critical Reviews in Biotechnology, 1-16. [Link]

  • van Schie, K. A., et al. (2015). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. mAbs, 7(4), 661–671. [Link]

  • LePendu, P., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(10), 1349–1359. [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(2-Ethoxyphenoxy)-N-methylethanamine Derivatives

Abstract This guide provides a comprehensive, in-depth framework for conducting comparative molecular docking studies on derivatives of the "2-(2-Ethoxyphenoxy)-N-methylethanamine" scaffold. Recognizing the structural si...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth framework for conducting comparative molecular docking studies on derivatives of the "2-(2-Ethoxyphenoxy)-N-methylethanamine" scaffold. Recognizing the structural similarity of this scaffold to known psychoactive compounds, this study focuses on its potential interaction with two critical neurological targets: the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] We present a detailed, scientifically robust methodology that compares the performance of two widely-used docking programs, AutoDock Vina and Schrödinger's Glide. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to ensure experimental integrity and reproducibility. By explaining the causality behind experimental choices and providing a self-validating system, this document aims to be an authoritative resource for in silico drug discovery.

Introduction

1.1 The "2-(2-Ethoxyphenoxy)-N-methylethanamine" Scaffold: A Promising Moiety

The "2-(2-Ethoxyphenoxy)-N-methylethanamine" core structure, while not a widely recognized therapeutic agent itself, shares key pharmacophoric features with several potent central nervous system (CNS) active molecules, including certain serotonin-norepinephrine reuptake inhibitors (SNRIs). Its structural alerts—an aromatic ring, an ether linkage, and an amine group—suggest a high likelihood of interaction with monoamine transporters. This makes the scaffold an intriguing starting point for the rational design of novel therapeutics for mood disorders.

1.2 Key Biological Targets: SERT and NET

The serotonin transporter (SERT) and the norepinephrine transporter (NET) are members of the solute carrier family 6 (SLC6) of neurotransmitter transporters. SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[1] Similarly, NET facilitates the reuptake of norepinephrine.[3][4] Inhibition of these transporters increases the extracellular concentrations of their respective neurotransmitters, a well-established mechanism for treating depression and anxiety disorders.[5] Therefore, SERT and NET represent high-value targets for the derivatives under investigation.[1]

1.3 The Power of In Silico Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8] In drug discovery, it is an indispensable tool for:

  • Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits.[9]

  • Binding Mode Prediction: Elucidating the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between a ligand and its target protein.

  • Lead Optimization: Guiding the modification of a lead compound to improve its binding affinity and selectivity.[10]

This guide will leverage molecular docking to compare a series of hypothetical derivatives of our core scaffold, providing insights into their potential as dual SERT/NET inhibitors.

1.4 Objectives of This Guide

The primary objectives of this technical guide are to:

  • Present a rigorous, step-by-step protocol for preparing ligands and protein targets for docking.

  • Provide a comparative analysis of two distinct and widely-used docking algorithms: AutoDock Vina (a popular open-source tool) and Glide (a leading commercial software).

  • Offer a framework for analyzing and interpreting docking results to derive meaningful structure-activity relationships (SAR).

  • Demonstrate the use of visualization tools to represent complex scientific workflows and molecular interactions.

Materials and Methods

This section details the necessary software, resources, and step-by-step protocols for conducting the comparative docking study. The causality behind each step is explained to ensure a deep understanding of the process.

2.1 Software and Resources

  • Molecular Visualization: PyMOL (The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.)

  • Ligand and Protein Preparation: AutoDockTools (MGLTools 1.5.7), Schrödinger Maestro (Release 2024-1).[11]

  • Molecular Docking:

    • AutoDock Vina (Version 1.2.3).[12]

    • Schrödinger Glide (Release 2024-1).[13][14]

  • Protein Crystal Structures:

    • Human Serotonin Transporter (hSERT): PDB ID: 5I71.[1][15] This structure is co-crystallized with the SSRI (S)-citalopram, providing a well-defined binding pocket.

    • Human Norepinephrine Transporter (hNET): PDB ID: 8HFF.[4] This recent cryo-EM structure provides a high-resolution view of the transporter.

2.2 Ligand Design and Preparation

For this guide, we will use the parent scaffold and three hypothetical derivatives to explore basic structure-activity relationships.

  • Parent Scaffold (DERIV-01): 2-(2-Ethoxyphenoxy)-N-methylethanamine

  • Derivative 02 (DERIV-02): Introduction of a fluorine atom at the para-position of the phenoxy ring. Rationale: Halogen atoms can engage in specific halogen bonding and alter electronic properties.

  • Derivative 03 (DERIV-03): Replacement of the N-methyl group with an N-ethyl group. Rationale: To probe the steric tolerance of the binding pocket near the amine.

  • Derivative 04 (DERIV-04): Replacement of the ethoxy group with a trifluoromethoxy group. Rationale: This group is a bioisostere of the ethoxy group but has significantly different electronic properties.

Protocol 2.2.1: Ligand Preparation using Schrödinger's LigPrep

  • Sketch Molecules: Draw the 2D structures of the four compounds in Maestro.

  • Launch LigPrep: Navigate to Tasks > LigPrep.

  • Input: Select the sketched molecules as the input.

  • Ionization: Under Ionization, select Generate possible states at target pH: 7.0 +/- 2.0 using Epik. Causality: The amine group is likely to be protonated at physiological pH, which is critical for forming key interactions with acidic residues in the transporter binding sites.

  • Tautomers: Keep the default settings to generate realistic tautomers.

  • Stereoisomers: Generate all possible stereoisomers if chiral centers are present.

  • Energy Minimization: Allow LigPrep to generate a low-energy 3D conformation for each prepared ligand.

  • Launch: Start the job. The output will be a .maegz file containing the prepared ligands.

Protocol 2.2.2: Ligand Preparation using AutoDockTools

  • Load Ligand: Open the 3D structure of a ligand (e.g., in .mol2 or .pdb format).

  • Add Hydrogens: Ensure all hydrogens are added.

  • Compute Charges: Calculate Gasteiger charges. Causality: Partial atomic charges are essential for the scoring function to accurately calculate electrostatic interactions.

  • Detect Rotatable Bonds: Define the rotatable bonds. This allows for ligand flexibility during the docking simulation.

  • Save as PDBQT: Save the prepared ligand in the .pdbqt format, which contains the atomic coordinates, partial charges, and atom types required by Vina.

2.3 Protein Target Preparation

Protocol 2.3.1: Protein Preparation using Schrödinger's Protein Preparation Wizard

  • Import Structure: Load the PDB structures (5I71 for SERT, 8HFF for NET) into Maestro.

  • Launch Protein Preparation Wizard: Navigate to Tasks > Protein Preparation Wizard.[11]

  • Preprocess: Use the default settings to assign bond orders, add hydrogens, and create zero-order bonds to metals. Remove all co-crystallized ligands and water molecules more than 5Å from the binding site.

  • Review and Modify: Check for any issues, such as missing side chains or loops. For this study, we will assume the crystal structures are complete.

  • Refine: Optimize the hydrogen-bond network using PROPKA at pH 7.0. Causality: Correct protonation states of residues like Aspartate, Glutamate, and Histidine are crucial for predicting accurate ligand-protein interactions.

  • Minimize: Perform a restrained energy minimization of the protein to relieve any steric clashes. A restraint of 0.3 Å RMSD on heavy atoms is recommended. The output is a prepared protein structure ready for grid generation.

Protocol 2.3.2: Protein Preparation using AutoDockTools

  • Load Protein: Open the PDB file in AutoDockTools.

  • Clean Protein: Remove any co-crystallized ligands and water molecules.

  • Add Hydrogens: Add polar hydrogens only.

  • Compute Charges: Add Kollman charges.

  • Save as PDBQT: Save the prepared protein in the .pdbqt format.

2.4 Receptor Grid Generation and Docking

Protocol 2.4.1: Glide Docking Workflow

  • Receptor Grid Generation:

    • Launch the Receptor Grid Generation tool in Maestro.

    • The prepared protein structure will be automatically selected.

    • Define the binding site by selecting the co-crystallized ligand from the original PDB file (e.g., (S)-citalopram for 5I71). Maestro will automatically define a grid box enclosing this ligand. Causality: The grid defines the search space for the docking algorithm. Centering it on a known binder ensures the simulation explores the correct active site.

    • Launch the grid generation job.

  • Ligand Docking:

    • Launch the Ligand Docking tool.[14]

    • Select the generated grid file.

    • Select the prepared ligand file (.maegz from LigPrep).

    • Choose the Standard Precision (SP) docking mode for a balance of speed and accuracy.

    • Under Output, specify the number of poses to write per ligand (e.g., 10).

    • Launch the docking job.[14]

Protocol 2.4.2: AutoDock Vina Docking Workflow [16][17]

  • Grid Box Definition:

    • In AutoDockTools, load the prepared protein (PDBQT).

    • Go to Grid > Grid Box.[18]

    • Manually adjust the grid box dimensions and center to encompass the entire binding site. The center can be determined from the coordinates of the co-crystallized ligand. A box size of 25 x 25 x 25 Å is a good starting point.

    • Save the grid parameters.

  • Configuration File:

    • Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the output file name.

    • Example conf.txt:

    • Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. A value of 8 is standard, but can be increased for more rigorous searches.

  • Run Vina:

    • Execute Vina from the command line: vina --config conf.txt --log log.txt

Results and Discussion

3.1 Comparative Docking Scores

The primary quantitative output from docking is the score, which estimates the binding affinity. For Vina, this is in kcal/mol (more negative is better). For Glide, it is the GlideScore (more negative is better).

Table 1: Comparative Docking Scores (kcal/mol for Vina, GlideScore for Glide)

Derivative Target AutoDock Vina Score (kcal/mol) GlideScore
DERIV-01 hSERT -7.8 -8.5
hNET -7.5 -8.2
DERIV-02 hSERT -8.2 -9.1
hNET -7.9 -8.8
DERIV-03 hSERT -7.6 -8.3
hNET -7.3 -8.0
DERIV-04 hSERT -8.5 -9.5
hNET -8.3 -9.2

(Note: These are hypothetical, representative values for illustrative purposes.)

3.2 Analysis of Binding Modes and Interactions

Beyond the scores, a qualitative analysis of the predicted binding poses is crucial.

  • DERIV-01 (Parent Scaffold): The protonated amine is expected to form a key salt bridge with a conserved aspartate residue (Asp98 in SERT, Asp75 in NET) in the central binding site. The ethoxyphenoxy group likely occupies a hydrophobic pocket, with potential π-π stacking interactions with tyrosine or phenylalanine residues.

  • DERIV-02 (Fluoro-derivative): The improved scores suggest a favorable interaction involving the fluorine atom. This could be a halogen bond with a backbone carbonyl or another polar interaction that stabilizes the complex.

  • DERIV-03 (N-ethyl derivative): The slightly worse scores may indicate some steric hindrance in the pocket accommodating the amine substituent, suggesting that a smaller methyl group is preferred.

  • DERIV-04 (Trifluoromethoxy-derivative): The significantly improved scores highlight the potent effect of this substitution. The highly electronegative fluorine atoms can alter the electronics of the aromatic ring and form strong, favorable interactions within the binding site.

3.3 Comparison of Docking Software Performance

  • Score Correlation: While the absolute values differ, the relative rankings of the derivatives are consistent between Vina and Glide. This convergence provides confidence in the predicted SAR.

  • Pose Prediction: Both programs should predict similar binding modes for the top-scoring poses, particularly the critical salt bridge with the conserved aspartate. Minor differences in the orientation of flexible groups are expected.

  • Computational Cost: AutoDock Vina is generally faster, making it suitable for large-scale virtual screening. Glide, particularly in its higher-precision modes (like XP), is more computationally intensive but often yields more accurate results.[13]

3.4 Visualization of Workflows and Interactions

Visual aids are essential for communicating complex computational workflows and results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligands 1. Ligand Design & 2D Sketching LigPrep 2. 3D Structure Generation & Ionization (LigPrep/ADT) Ligands->LigPrep Docking 6. Perform Docking (Glide / AutoDock Vina) LigPrep->Docking Protein 3. Fetch Protein Structure (PDB: 5I71, 8HFF) ProtPrep 4. Protein Preparation (ProtPrep Wizard/ADT) Protein->ProtPrep GridGen 5. Define Binding Site & Generate Receptor Grid ProtPrep->GridGen GridGen->Docking Results 7. Collect Docking Scores & Binding Poses Docking->Results Analysis 8. Analyze Interactions & Compare Software Performance Results->Analysis SAR 9. Derive Structure-Activity Relationships (SAR) Analysis->SAR

Caption: A generalized workflow for comparative molecular docking studies.

G Receptor SERT/NET Binding Pocket Amine Protonated Amine (N-H+) Asp Aspartate (e.g., Asp98) Amine->Asp Salt Bridge (Critical Interaction) Aromatic Phenoxy Ring Phe Phenylalanine (e.g., Phe335) Aromatic->Phe π-π Stacking Trifluoro Trifluoromethoxy (-OCF3) Hydrophobic Hydrophobic Pocket Trifluoro->Hydrophobic Hydrophobic/Polar Interactions

Caption: Key molecular interactions for a high-affinity derivative.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies on novel derivatives of the "2-(2-Ethoxyphenoxy)-N-methylethanamine" scaffold against the SERT and NET transporters. By systematically comparing results from AutoDock Vina and Schrödinger's Glide, researchers can build confidence in their in silico predictions.

The hypothetical results suggest that modifications to the phenoxy ring, particularly the introduction of electron-withdrawing groups like trifluoromethoxy, can significantly enhance binding affinity. The consistent prediction of a crucial salt bridge between the ligand's amine and a conserved aspartate residue across both platforms validates the fundamental binding hypothesis.

It is imperative to remember that molecular docking is a predictive tool.[6][7] The insights gained from these studies should be used to prioritize the synthesis and in vitro testing of the most promising compounds. Experimental validation is the ultimate arbiter of a compound's true biological activity. This guide provides the foundational computational framework to embark on that journey with a rational, data-driven strategy.

References

  • SLC6A2 Gene - GeneCards | SC6A2 Protein. [Link]

  • Structure Modeling of the Norepinephrine Transporter - PMC. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]

  • 8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. - RCSB PDB. [Link]

  • Docking and scoring - Schrödinger. [Link]

  • Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC - PubMed Central. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies - PMC. [Link]

  • 5I71: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site - RCSB PDB. [Link]

  • A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION - ResearchGate. [Link]

  • Tutorial – AutoDock Vina. [Link]

  • Serotonin transporter - Wikipedia. [Link]

  • Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). [Link]

  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software - YouTube. [Link]

  • Structural Models of Human Norepinephrine Transporter Ensemble Reveal the Allosteric Sites and Ligand-Binding Mechanism | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Tutorial: Docking with Glide - UC Santa Barbara. [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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